Dieckol
描述
Structure
2D Structure
属性
IUPAC Name |
4-[4-[6-(3,5-dihydroxyphenoxy)-4,7,9-trihydroxydibenzo-p-dioxin-2-yl]oxy-3,5-dihydroxyphenoxy]dibenzo-p-dioxin-1,3,6,8-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H22O18/c37-12-1-13(38)3-15(2-12)49-31-22(44)10-25(47)34-35(31)54-30-21(43)8-17(9-27(30)52-34)48-28-19(41)6-16(7-20(28)42)50-32-23(45)11-24(46)33-36(32)53-29-18(40)4-14(39)5-26(29)51-33/h1-11,37-47H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZQFGYIIYNNEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)OC5=C(C=C(C=C5O)OC6=C(C=C(C7=C6OC8=C(C=C(C=C8O7)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H22O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388366 | |
| Record name | Dieckol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88095-77-6 | |
| Record name | Dieckol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88095-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dieckol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088095776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dieckol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIECKOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU0ESU4399 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dieckol from Ecklonia cava: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dieckol, a phlorotannin found in the edible brown alga Ecklonia cava, has garnered significant scientific interest for its diverse and potent biological activities. This polyphenolic compound, consisting of six phloroglucinol units, exhibits a range of therapeutic potentials, including antioxidant, anti-inflammatory, anticancer, antidiabetic, neuroprotective, and antiviral properties. This technical guide provides an in-depth overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support further research and drug development efforts.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃₆H₂₂O₁₈ |
| Molecular Weight | 742.55 g/mol |
| Appearance | White to faint yellow powder |
| Stability | Stable for up to 2 years |
Biological Activities of this compound: Quantitative Data
The following tables summarize the quantitative data on the various biological activities of this compound, providing a comparative overview of its potency.
Antioxidant Activity
This compound demonstrates significant radical scavenging activity, contributing to its protective effects against oxidative stress-related diseases.
| Assay | IC₅₀ Value | Reference |
| DPPH Radical Scavenging | ~80% inhibition at 62.5 µM | [1][2] |
| ABTS Radical Scavenging | 704.0 mg Vitamin C Equivalents/g (for an extract with 36.97 mg/g this compound) | |
| Oxygen Radical Absorbance Capacity (ORAC) | 10.22 ± 0.85 µmol Trolox equivalent/µmol |
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory effects by modulating key inflammatory pathways and mediators.
| Target | Cell Line | IC₅₀ Value/Effect | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Dose-dependent decrease | [3] |
| Inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 Macrophages | Suppression of expression | [3] |
| Cyclooxygenase-2 (COX-2) | Murine BV2 Microglia | Dose-dependent suppression of expression | [4] |
| Prostaglandin E₂ (PGE₂) | Murine BV2 Microglia | Dose-dependent suppression of production | [4] |
| Tumor Necrosis Factor-α (TNF-α) | Murine BV2 Microglia | Significant reduction in generation | [4] |
| Interleukin-1β (IL-1β) | Murine BV2 Microglia | Significant reduction in generation | [4] |
| Interleukin-6 (IL-6) | RAW 264.7 Macrophages | Downregulation of production | [5] |
Anticancer Activity
This compound has demonstrated cytotoxic effects against a variety of cancer cell lines through the induction of apoptosis and inhibition of cancer cell proliferation and migration.
| Cancer Type | Cell Line | IC₅₀ Value | Reference |
| Lung Cancer (NSCLC) | A549 | 25 µg/mL | [6] |
| Osteosarcoma | MG-63 | 15 µM | [7] |
| Breast Cancer | MCF-7 | Inhibition of migration at 1-100 µM | [8][9][10] |
| Colon Cancer | HCT-116 | Cytotoxicity at 32 and 50 µM | [11] |
| Cervical Cancer | HeLa | - | [12][13] |
Antidiabetic Activity
This compound shows promise in the management of diabetes through the inhibition of key digestive enzymes and modulation of glucose metabolism.
| Target Enzyme | IC₅₀ Value | Reference |
| α-glucosidase | 0.24 mM | |
| α-amylase | 0.66 mM |
Neuroprotective Activity
This compound exhibits neuroprotective properties by targeting enzymes involved in the pathogenesis of neurodegenerative diseases and protecting neuronal cells from oxidative stress.
| Target/Model | Effect/IC₅₀ Value | Reference |
| BACE-1 Inhibition | 2.2 µM | [14] |
| Acetylcholinesterase (AChE) Inhibition | Potent inhibition | [15] |
| Glutamate-induced toxicity in HT22 cells | Increased cell viability in a dose-dependent manner (1-50 µM) | [16][17] |
| H₂O₂-induced damage in PC-12 cells | Increased cell viability | [18][19] |
Antiviral Activity
This compound has shown inhibitory effects against several viruses.
| Virus | Cell Line | IC₅₀ Value | Reference |
| SARS-CoV 3CLpro | - | 2.7 µM | |
| Zika Virus (ZIKV) | Vero E6 | 4.8 µM |
Signaling Pathways Modulated by this compound
This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
Anti-inflammatory Signaling
This compound mitigates inflammation by inhibiting the NF-κB and MAPK signaling pathways, which are central to the expression of pro-inflammatory mediators.
Anticancer Signaling
In cancer cells, this compound promotes apoptosis and inhibits proliferation and metastasis by downregulating the PI3K/Akt/mTOR pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Extraction and Isolation of this compound from Ecklonia cava
A common method for the extraction and isolation of this compound involves solvent extraction followed by chromatographic purification.
-
Extraction:
-
Dried and powdered Ecklonia cava (e.g., 500 g) is extracted with 80% aqueous ethanol (e.g., 2.5 L) at room temperature for an extended period (e.g., 7 days).
-
The extract is filtered and concentrated under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, methylene chloride, ethyl acetate, and n-butyl alcohol. The this compound-rich fraction is typically found in the ethyl acetate layer.
-
-
Purification:
-
The ethyl acetate fraction is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of chloroform and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are pooled and further purified by recrystallization or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubated for 24 hours to allow for attachment.
-
-
Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
The IC₅₀ value is calculated as the concentration of this compound that causes a 50% reduction in cell viability compared to the control.
-
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of an antioxidant.
-
Reagent Preparation:
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM) is prepared.
-
-
Reaction:
-
Various concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
The absorbance of the solution is measured at 517 nm. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of this compound.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value is determined as the concentration of this compound that scavenges 50% of the DPPH radicals.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction:
-
Cells are treated with this compound as required for the experiment.
-
Cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel.
-
The proteins are separated by electrophoresis based on their molecular weight.
-
-
Protein Transfer:
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.
-
The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.
-
The intensity of the bands is quantified using densitometry software.
-
Conclusion
This compound, a phlorotannin from Ecklonia cava, exhibits a remarkable spectrum of biological activities with significant therapeutic potential. Its well-documented antioxidant, anti-inflammatory, anticancer, antidiabetic, neuroprotective, and antiviral effects are supported by a growing body of scientific evidence. The quantitative data presented in this guide highlights its potency, while the detailed experimental protocols and signaling pathway diagrams provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this promising marine natural product. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety for various disease applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of NF-κB by this compound extracted from Ecklonia cava negatively regulates LPS induction of inducible nitric oxide synthase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6,6'-Bieckol, isolated from marine alga Ecklonia cava, suppressed LPS-induced nitric oxide and PGE₂ production and inflammatory cytokine expression in macrophages: the inhibition of NFκB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits non-small-cell lung cancer cell proliferation and migration by regulating the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exerts anticancer activity in human osteosarcoma (MG-63) cells through the inhibition of PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First Evidence that Ecklonia cava-Derived this compound Attenuates MCF-7 Human Breast Carcinoma Cell Migration [mdpi.com]
- 9. First evidence that Ecklonia cava-derived this compound attenuates MCF-7 human breast carcinoma cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a natural polyphenolic drug, inhibits the proliferation and migration of colon cancer cells by inhibiting PI3K, AKT, and mTOR phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. oamjms.eu [oamjms.eu]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective mechanisms of this compound against glutamate toxicity through reactive oxygen species scavenging and nuclear factor-like 2/heme oxygenase-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of Ecklonia cava Extract on Neuronal Damage and Apoptosis in PC-12 Cells against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Dieckol: A Phlorotannin with Promising Neuroprotective Properties - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease represent a significant and growing global health challenge. A key pathological feature common to many of these conditions is progressive neuronal loss, often driven by complex multifactorial processes including oxidative stress, neuroinflammation, protein aggregation, and apoptosis. In the quest for novel therapeutic agents, natural compounds from marine sources have emerged as a promising frontier. Among these, dieckol, a phlorotannin isolated from the edible brown alga Ecklonia cava, has garnered substantial scientific interest for its potent neuroprotective activities. This technical guide provides an in-depth overview of the core neuroprotective functions of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways it modulates.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-pronged approach, targeting several key pathways implicated in neuronal cell death and dysfunction. The primary mechanisms include potent antioxidant, anti-inflammatory, and anti-apoptotic activities.
Antioxidant and Cytoprotective Effects
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of cellular antioxidant systems, is a major contributor to neuronal damage in neurodegenerative diseases. This compound has demonstrated significant capabilities in mitigating oxidative stress through two primary strategies:
-
Direct ROS Scavenging: this compound possesses the ability to directly scavenge free radicals. This has been demonstrated in cell-free systems, such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging assay, where this compound showed dose-dependent activity[1][2]. This intrinsic antioxidant property allows it to neutralize harmful ROS and protect neurons from oxidative damage[1][2][3].
-
Activation of the Nrf2/HO-1 Signaling Pathway: Beyond direct scavenging, this compound upregulates the cell's endogenous antioxidant defense system. It promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of numerous antioxidant and detoxifying enzymes[1][2][4][5]. Upon translocation to the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, leading to the enhanced expression of enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferase (GST)[1][4][6]. This activation of the Nrf2/HO-1 axis fortifies neurons against oxidative insults induced by toxins like glutamate and H₂O₂[1][5]. Studies have shown that this compound treatment leads to a dose-dependent increase in HO-1 protein expression in neuronal cells[3][7].
Anti-Inflammatory Activity
Neuroinflammation, often mediated by the activation of microglial cells, is a critical component in the pathogenesis of neurodegenerative diseases. Activated microglia release a barrage of pro-inflammatory cytokines and mediators that can be toxic to neurons. This compound has been shown to suppress neuroinflammatory processes by modulating key signaling pathways:
-
Inhibition of NF-κB and MAPK Pathways: this compound effectively inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in microglia stimulated with lipopolysaccharide (LPS)[8][9]. It suppresses the phosphorylation of p65 (a subunit of NF-κB) and IκB, preventing the translocation of NF-κB to the nucleus where it would otherwise drive the transcription of pro-inflammatory genes[9]. Furthermore, this compound attenuates the phosphorylation of MAPK family members, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK)[8][9][10][11]. This dual inhibition leads to a significant reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β)[8][9].
Anti-Apoptotic Effects
Apoptosis, or programmed cell death, is the final common pathway leading to neuronal loss. This compound protects neurons by interfering with apoptotic cascades, particularly those dependent on mitochondrial dysfunction.
-
Mitochondrial Protection: this compound helps maintain mitochondrial integrity and function in the face of neurotoxic stimuli[1][3][12]. It attenuates the disruption of the mitochondrial membrane potential (ΔΨm), reduces mitochondrial ROS generation, and prevents the depletion of cellular ATP[1][2][3][5][12].
-
Regulation of Apoptotic Proteins: this compound modulates the expression of key proteins involved in apoptosis. It has been shown to decrease the expression of the pro-apoptotic protein Bax and the executioner caspase, caspase-3, thereby preventing the activation of the apoptotic cascade[13][14].
Role in Neurodegenerative Disease Models
The therapeutic potential of this compound is further underscored by its efficacy in various in vitro and in vivo models of neurodegenerative diseases.
-
Alzheimer's Disease (AD): In AD models, this compound targets the production and aggregation of amyloid-beta (Aβ) peptides, a primary pathological hallmark of the disease[15]. It inhibits the activity of β-secretase (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP)[15][16]. Furthermore, this compound has been shown to reduce Aβ generation by activating the PI3K/Akt signaling pathway, which in turn inhibits glycogen synthase kinase-3β (GSK-3β)[15][16]. It also exhibits inhibitory effects on acetylcholinesterase (AChE), which may help to improve cholinergic neurotransmission[5][16].
-
Parkinson's Disease (PD): In cellular models of Parkinson's disease, this compound has demonstrated the ability to protect dopaminergic neurons from toxins like rotenone[17]. It achieves this by reducing intracellular ROS and cytochrome C release, and importantly, by retarding the aggregation of α-synuclein, a key event in PD pathology[17]. This compound also inhibits monoamine oxidases (MAOs), enzymes whose dysregulation is implicated in PD[18].
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, highlighting the neuroprotective efficacy of this compound in different experimental settings.
Table 1: Neuroprotective Effects of this compound on Cell Viability
| Cell Line | Neurotoxic Insult | This compound Conc. (µM) | Outcome (Cell Viability) | Reference |
| Primary Cortical Neurons | Glutamate (100 µM) | 1, 10, 30, 50 | Dose-dependent increase in viability | [2][12] |
| HT22 Neurons | Glutamate (5 mM) | 1, 10, 30, 50 | Dose-dependent increase in viability | [2][12] |
| PC-12 Cells | H₂O₂ (200 µM) | 1, 10, 25, 50 | Dose-dependent increase in viability | [13] |
| SweAPP N2a Cells | - | 1, 10, 50 | No cytotoxicity observed | [15] |
| SH-SY5Y Cells | Rotenone (200 nM) | 12.5 (µg/mL) | Restored viability to control levels | [19] |
Table 2: Effects of this compound on Biomarkers in Alzheimer's Disease Models
| Model System | Biomarker | This compound Conc. (µM) | % Change vs. Control | Reference |
| SweAPP N2a Cells | Extracellular Aβ₁₋₄₀ | 1, 10, 50 | Significant dose-dependent decrease | [15] |
| SweAPP N2a Cells | Extracellular Aβ₁₋₄₂ | 50 | ~33% decrease | [15] |
| SweAPP N2a Cells | Intracellular Aβ₁₋₄₂ | 1, 10, 50 | Significant dose-dependent decrease | [15] |
| Enzyme Assay | BACE1 Inhibition | - | IC₅₀ = 2.2 µM | [15] |
| Enzyme Assay | Acetylcholinesterase (AChE) | - | Potent inhibition noted | [5][16] |
Table 3: Anti-inflammatory Effects of this compound in BV2 Microglia
| Inflammatory Mediator | This compound Conc. | Outcome | Reference |
| Nitric Oxide (NO) | Dose-dependent | Suppression of LPS-induced production | [8] |
| Prostaglandin E₂ (PGE₂) | Dose-dependent | Suppression of LPS-induced production | [8] |
| iNOS Expression | Dose-dependent | Suppression of LPS-induced expression | [8] |
| COX-2 Expression | Dose-dependent | Suppression of LPS-induced expression | [8] |
| TNF-α Production | Dose-dependent | Significant reduction | [8] |
| IL-1β Production | Dose-dependent | Significant reduction | [8] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its neuroprotective effects.
Caption: this compound's antioxidant mechanism via ROS scavenging and Nrf2/HO-1 pathway activation.
References
- 1. Neuroprotective mechanisms of this compound against glutamate toxicity through reactive oxygen species scavenging and nuclear factor-like 2/heme oxygenase-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective mechanisms of this compound against glutamate toxicity through reactive oxygen species scavenging and nuclear factor-like 2/heme oxygenase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound enhances the expression of antioxidant and detoxifying enzymes by the activation of Nrf2-MAPK signalling pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Bioactive Compounds from Macroalgae and Microalgae for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound Attenuates Microglia-mediated Neuronal Cell Death via ERK, Akt and NADPH Oxidase-mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. kjpp.net [kjpp.net]
- 13. Effects of Ecklonia cava Extract on Neuronal Damage and Apoptosis in PC-12 Cells against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Ecklonia cava Extract on Neuronal Damage and Apoptosis in PC-12 Cells against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Ameliorates Aβ Production via PI3K/Akt/GSK-3β Regulated APP Processing in SweAPP N2a Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. This compound, an edible seaweed polyphenol, retards rotenone-induced neurotoxicity and α-synuclein aggregation in human dopaminergic neuronal cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Evaluation of the inhibitory effects of eckol and this compound isolated from edible brown alga Eisenia bicyclis on human monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ecklonia cava Polyphenols Have a Preventive Effect on Parkinson’s Disease through the Activation of the Nrf2-ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Dieckol: A Phlorotannin with Broad Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Dieckol, a phlorotannin derived from brown algae, notably Ecklonia cava, has emerged as a promising natural compound with a wide spectrum of therapeutic applications. Its multifaceted biological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and metabolic regulatory effects, have garnered significant attention within the scientific community. This technical guide provides an in-depth overview of the current research on this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its therapeutic potential.
Anticancer Activity
This compound has demonstrated potent anticancer effects across a range of cancer cell lines. Its primary mechanisms of action involve the induction of apoptosis, inhibition of cell proliferation and migration, and the modulation of key oncogenic signaling pathways.
Quantitative Data on Anticancer Effects
| Cell Line | Cancer Type | IC50 Value | Reference |
| MG-63 | Human Osteosarcoma | 15 µM | [1] |
| A549 | Non-Small-Cell Lung Cancer | 25 µg/mL | [2][3] |
| PC-3 | Prostate Cancer | 12 µM | [4] |
| SKOV3 | Ovarian Cancer | Not specified, but cytotoxic effects observed | [5] |
| A2780 | Ovarian Cancer | Not specified, but cytotoxic effects observed | [5] |
| HT29 | Colorectal Cancer | Not specified, but inhibited hypoxia-induced EMT at 25 mg/ml | [6] |
Signaling Pathways in Anticancer Activity
This compound exerts its anticancer effects by modulating several critical signaling pathways. A key target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and growth.[1][2][3] this compound has been shown to inhibit the phosphorylation of PI3K, Akt, and mTOR, leading to the downregulation of downstream targets like cyclin D1 and Bcl-2, and the upregulation of pro-apoptotic proteins such as Bax and caspases.[1]
Furthermore, this compound can induce the formation of reactive oxygen species (ROS) in cancer cells, which in turn activates the p38/JNK signaling cascade, contributing to caspase-dependent apoptosis. It also suppresses the NF-κB and JAK/STAT3 pathways, which are involved in inflammation and tumor progression.[4]
Experimental Protocols
MTT Assay for Cell Viability:
-
Seed cancer cells (e.g., MG-63, A549) in a 96-well plate at a density of 1x10⁴ to 1.5x10⁵ cells/mL and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 5-100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570-590 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[2][7][8][9][10]
Animal Xenograft Model:
-
Subcutaneously inject cancer cells (e.g., SKOV3) into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Once tumors reach a palpable size, randomly assign mice to treatment and control groups.
-
Administer this compound (e.g., 50 or 100 mg/kg body weight) or vehicle control via an appropriate route (e.g., intraperitoneal injection) on a defined schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).[4][5]
Anti-Inflammatory and Antioxidant Activities
This compound exhibits significant anti-inflammatory and antioxidant properties, which are foundational to many of its therapeutic effects. It effectively scavenges free radicals and reduces the production of pro-inflammatory mediators.
Quantitative Data on Anti-Inflammatory and Antioxidant Effects
| Assay | Model/Cell Line | Effect | Concentration/Dose | Reference |
| Anti-Inflammatory | ||||
| NO Production | LPS-stimulated RAW 264.7 macrophages | Inhibition | Dose-dependent | [11] |
| PGE2 Production | LPS-stimulated RAW 264.7 macrophages | Inhibition | Dose-dependent | [11] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | LPS-stimulated RAW 264.7 macrophages | Reduction | Dose-dependent | [11] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Carrageenan-induced air pouch in mice | Reduction | 5, 10, 20 mg/kg | [12] |
| Antioxidant | ||||
| DPPH Radical Scavenging | In vitro | ~80% scavenging activity | 62.5 µM | [13] |
| ABTS Radical Scavenging | In vitro | Significant inhibition | Not specified | [14] |
Signaling Pathways in Anti-Inflammatory and Antioxidant Activity
This compound's anti-inflammatory action is largely mediated through the inhibition of the NF-κB and p38 MAPK signaling pathways in response to inflammatory stimuli like lipopolysaccharide (LPS).[11] By blocking these pathways, this compound suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandin E2 (PGE2), respectively. It also reduces the generation of pro-inflammatory cytokines.[11]
Its antioxidant effects are attributed to its ability to directly scavenge reactive oxygen species (ROS) and to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, a key cellular defense mechanism against oxidative stress.
Experimental Protocols
Nitric Oxide (NO) Production Assay:
-
Seed RAW 264.7 macrophages in a 24-well plate at a density of 5 × 10⁵ cells/well and incubate for 12 hours.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. The amount of nitrite is calculated from a sodium nitrite standard curve.[15][16][17]
DPPH Radical Scavenging Assay:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add various concentrations of this compound.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. The radical scavenging activity is calculated as the percentage of DPPH discoloration.[13][18]
Neuroprotective Effects
This compound has shown promise in protecting neuronal cells from various insults, including glutamate-induced excitotoxicity and amyloid-beta (Aβ)-induced damage, which are implicated in neurodegenerative diseases like Alzheimer's disease.
Quantitative Data on Neuroprotective Effects
| Model | Cell Line | Effect | Concentration | Reference |
| Glutamate-induced toxicity | Primary cortical neurons & HT22 cells | Increased cell viability | 1-50 µM | [19][20][21] |
| Aβ₂₅₋₃₅-induced toxicity | PC12 cells | Increased cell viability | Not specified | [22] |
Experimental Protocols
Induction of Neurotoxicity in PC12 Cells:
-
Culture PC12 cells in appropriate medium, often supplemented with nerve growth factor (NGF) to induce differentiation into a neuronal phenotype.
-
To induce excitotoxicity, treat the differentiated cells with glutamate (e.g., 10 µM) in fresh, low-glucose medium.
-
To model Alzheimer's-like pathology, treat the cells with aggregated Aβ peptides (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂ at concentrations around 10 µM).
-
To test the neuroprotective effect of this compound, pre-treat the cells with various concentrations of the compound for a specified time (e.g., 1 hour) before adding the neurotoxic agent.
-
Assess cell viability after a designated incubation period (e.g., 24 hours) using methods like the MTT assay.[20][22][23][24][25]
Metabolic Regulation
This compound has demonstrated beneficial effects on metabolic health, including anti-diabetic and anti-obesity properties. It can improve glucose homeostasis, reduce lipid accumulation, and modulate key metabolic pathways.
Quantitative Data on Metabolic Effects
| Parameter | Model | Effect | Dose/Concentration | Reference |
| Postprandial Blood Glucose | Pre-diabetic humans | Significant decrease | 1500 mg/day for 12 weeks | [23][26][27] |
| Blood Glucose Level | db/db diabetic mice | Significant reduction | 10 and 20 mg/kg/day for 14 days | [24][28] |
| Serum Insulin Level | db/db diabetic mice | Significant reduction | 10 and 20 mg/kg/day for 14 days | [24][28] |
| Total Cholesterol & Triglycerides | High-fat diet-fed mice | Significant reduction | Not specified | [29] |
| HMG-CoA Reductase Activity | In vitro | 61% inhibition | 50 µg/mL | [29] |
| α-glucosidase Inhibition | In vitro | IC50: 0.24 mM | - | [30] |
| α-amylase Inhibition | In vitro | IC50: 0.66 mM | - | [30] |
| Adipogenesis in 3T3-L1 cells | In vitro | Inhibition | Dose-dependent | [27] |
Signaling Pathways in Metabolic Regulation
This compound's anti-diabetic effects are partly attributed to the activation of the AMP-activated protein kinase (AMPK) and Akt signaling pathways in muscle tissue, which are crucial for glucose uptake and metabolism.[28] In the context of adipogenesis, this compound activates AMPK, which in turn down-regulates the expression of key adipogenic transcription factors such as PPARγ and C/EBPα, thereby inhibiting the differentiation of preadipocytes into mature fat cells.[27]
Experimental Protocols
3T3-L1 Adipocyte Differentiation and Oil Red O Staining:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Induce differentiation by treating the cells with a differentiation cocktail (e.g., containing dexamethasone, IBMX, and insulin) in the presence or absence of this compound for 2-3 days.
-
Maintain the cells in a medium containing insulin for several more days, replenishing the medium every 2 days.
-
After 8-10 days, wash the differentiated adipocytes with PBS and fix with 10% formalin for at least 30 minutes.
-
Wash the cells with 60% isopropanol and allow them to dry.
-
Stain the lipid droplets by adding Oil Red O working solution for 30 minutes.
-
Wash the cells with water and visualize the stained lipid droplets under a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 490 nm.[12][21][31][32]
Other Therapeutic Applications
Dermal Protection and Anti-Wrinkle Effects
This compound has been shown to protect human dermal fibroblasts from UVB-induced damage. It reduces intracellular ROS levels, improves cell viability, and enhances collagen synthesis while inhibiting collagenase activity.[22][25]
Experimental Protocol for UVB Irradiation of Dermal Fibroblasts:
-
Culture human dermal fibroblasts in appropriate medium.
-
Expose the cells to a specific dose of UVB radiation (e.g., 40-100 mJ/cm²).
-
Treat the cells with this compound before or after UVB exposure.
-
After a designated incubation period, assess cellular responses such as cell viability (MTT assay), ROS production, collagen synthesis (ELISA or Western blot for procollagen type I), and MMP-1 expression.[1][11][19][29][33]
Hair Growth Promotion
This compound has been found to inhibit 5α-reductase, an enzyme implicated in androgenetic alopecia (male pattern baldness).[15]
Experimental Protocol for 5α-Reductase Activity Assay:
-
Prepare a crude enzyme extract from rat prostate microsomes.
-
The reaction mixture typically contains the enzyme source, a radiolabeled substrate like [³H]testosterone, and NADPH as a cofactor.
-
Add this compound at various concentrations to the reaction mixture.
-
Incubate the mixture and then extract the steroids.
-
Separate the substrate (testosterone) and the product (dihydrotestosterone, DHT) using thin-layer chromatography.
-
Quantify the radioactivity of the testosterone and DHT spots to determine the conversion rate and the inhibitory activity of this compound.[6][30][34][35]
Conclusion
This compound stands out as a marine-derived natural compound with significant therapeutic potential across a spectrum of diseases. Its ability to modulate multiple key signaling pathways underscores its pleiotropic effects. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound. Future research should focus on optimizing its delivery, evaluating its efficacy in more complex preclinical models, and conducting well-designed clinical trials to translate its promising preclinical findings into tangible clinical applications.
References
- 1. Role of distinct fibroblast lineages and immune cells in dermal repair following UV radiation-induced tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, isolated from the edible brown algae Ecklonia cava, induces apoptosis of ovarian cancer cells and inhibits tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. alliedacademies.org [alliedacademies.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ora.ox.ac.uk [ora.ox.ac.uk]
- 20. Frontiers | β-Asarone Ameliorates β-Amyloid–Induced Neurotoxicity in PC12 Cells by Activating P13K/Akt/Nrf2 Signaling Pathway [frontiersin.org]
- 21. Qualitative and quantitative analysis of lipid droplets in mature 3T3-L1 adipocytes using oil red O - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Experimental study on the neurotoxic effect of β-amyloid on the cytoskeleton of PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Efficacy and safety of a this compound-rich extract (AG-dieckol) of brown algae, Ecklonia cava, in pre-diabetic individuals: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 29. tapchiyhocvietnam.vn [tapchiyhocvietnam.vn]
- 30. researchgate.net [researchgate.net]
- 31. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. mdpi.com [mdpi.com]
- 35. Enzyme assay for 5alpha-reductase type 2 activity in the presence of 5alpha-reductase type 1 activity in rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
Dieckol: A Phlorotannin from Ecklonia cava with Therapeutic Potential for Metabolic Syndrome
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Metabolic syndrome is a complex constellation of interrelated risk factors, including central obesity, insulin resistance, dyslipidemia, and hypertension, that significantly elevates the risk of developing type 2 diabetes and cardiovascular disease.[1] Emerging research has identified Dieckol, a phlorotannin isolated from the edible brown algae Ecklonia cava, as a promising natural compound for the management of metabolic syndrome.[2][3] This technical guide provides a comprehensive overview of the current scientific evidence on the effects of this compound on metabolic syndrome, with a focus on its molecular mechanisms of action, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development efforts in this area.
Introduction to this compound and Metabolic Syndrome
Metabolic syndrome represents a major global health challenge, necessitating the development of effective therapeutic strategies.[1] Natural products have garnered significant attention as a source of novel drug candidates. This compound, a type of phlorotannin, is a major polyphenolic compound found in Ecklonia cava.[3][4] Phlorotannins are unique to brown algae and are known for their potent antioxidant and anti-inflammatory properties.[1][2][5] This guide will delve into the specific effects of this compound on the key components of metabolic syndrome.
Effects of this compound on Adipogenesis and Lipid Metabolism
Excessive lipid accumulation in adipose tissue is a hallmark of obesity, a central feature of metabolic syndrome. This compound has been shown to effectively suppress lipid accumulation and adipogenesis, the process of fat cell formation.[3][4]
Quantitative Data on Anti-Adipogenic and Lipid-Lowering Effects
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on adipogenesis and lipid profiles.
Table 1: In Vivo Effects of this compound on Body Weight and Lipid Parameters in High-Fat Diet (HFD)-Fed Mice
| Parameter | Treatment Group | Result | Percentage Change vs. HFD Control | Reference |
| Body Weight Gain | This compound-supplemented | Significant decrease | ↓ 38% | [4] |
| Epididymal Fat Weight | This compound-supplemented | Significant decrease | ↓ 45% | [4] |
| LDL Cholesterol | This compound-supplemented | Significant reduction | ↓ 55% | [4] |
| Total Cholesterol (TCHO) | This compound administration | Significant reduction | Not specified | [6] |
| Triglycerides (TG) | This compound administration | Significant reduction | Not specified | [6] |
Table 2: In Vitro Effects of this compound on Adipogenesis
| Cell Line | Treatment | Key Findings | Reference |
| 3T3-L1 Preadipocytes | This compound | Inhibition of lipid accumulation, downregulation of adipogenic factors (PPARγ, C/EBPα, SREBP1, FABP4) | [3][7] |
Experimental Protocols
2.2.1. In Vivo High-Fat Diet-Induced Obesity Mouse Model
-
Diet: Mice are fed a high-fat diet (HFD), often containing 60% fat, to induce obesity.[8] Control groups receive a normal diet.
-
Treatment: this compound is administered orally on a daily basis for a specified period (e.g., four weeks).[6]
-
Analysis: Body weight, organ fat weight (e.g., epididymal fat), and serum lipid profiles (total cholesterol, LDL cholesterol, triglycerides) are measured.[4][6] Adipogenic and lipid synthetic enzyme expression in tissues is analyzed via real-time PCR or immunoblotting.[4]
2.2.2. In Vitro Adipogenesis Assay
-
Cell Line: 3T3-L1 preadipocytes are commonly used.
-
Differentiation: Adipogenesis is induced by treating the cells with a hormone cocktail.
-
Treatment: Differentiated cells are treated with varying concentrations of this compound.
-
Analysis: Lipid accumulation is visualized and quantified by Oil Red O staining.[3][6] The expression of key adipogenic transcription factors such as PPARγ, C/EBPα, SREBP1, and FABP4 is determined by methods like real-time PCR and Western blotting.[3][7]
Effects of this compound on Glucose Metabolism and Insulin Sensitivity
Insulin resistance and hyperglycemia are critical components of metabolic syndrome. This compound has demonstrated beneficial effects on glucose homeostasis by improving insulin sensitivity and promoting glucose uptake.
Quantitative Data on Glycemic Control
Table 3: Effects of this compound on Glucose Metabolism in Pre-diabetic Humans
| Parameter | Treatment Group | Duration | Result | Reference |
| Postprandial Glucose | AG-dieckol (1500 mg/day) | 12 weeks | Significant decrease | [9][10] |
| Insulin | AG-dieckol (1500 mg/day) | 12 weeks | Significant decrease | [9] |
| C-peptide | AG-dieckol (1500 mg/day) | 12 weeks | Significant decrease | [9] |
Table 4: In Vivo Effects of this compound on Glucose Homeostasis in Diabetic Mice
| Animal Model | Treatment | Key Findings | Reference |
| C57BL/KsJ-db/db mice | This compound (10 and 20 mg/kg body weight) | Significant reduction in blood glucose and serum insulin levels | [11] |
| C57BL/KsJ-db/db mice | Seapolynol (SN) and this compound (DK) | Significantly reduced fasting blood glucose and plasma insulin levels | [12] |
Experimental Protocols
3.2.1. Clinical Trial in Pre-diabetic Individuals
-
Study Design: A randomized, double-blind, placebo-controlled trial.[9][10]
-
Intervention: Subjects receive a daily dose of a this compound-rich extract (e.g., 1500 mg) or a placebo for a specified duration (e.g., 12 weeks).[9][10]
-
Analysis: Glycemic parameters, including fasting blood glucose, postprandial glucose, insulin, and C-peptide levels, are measured at baseline and at the end of the intervention period.[9][10]
3.2.2. In Vivo Diabetic Mouse Model
-
Animal Model: Genetically diabetic mouse models such as C57BL/KsJ-db/db mice are used.[11][12]
-
Treatment: this compound is administered, for instance, via intraperitoneal injection at specific doses (e.g., 10 and 20 mg/kg body weight) for a defined period (e.g., 14 days).[11]
-
Analysis: Blood glucose and serum insulin levels are monitored.[11] The expression and phosphorylation of key proteins in insulin signaling pathways in tissues like muscle are analyzed by Western blotting.[11]
Molecular Mechanisms of Action: Signaling Pathways
This compound exerts its beneficial effects on metabolic syndrome by modulating key signaling pathways involved in metabolism, inflammation, and oxidative stress.
AMPK Signaling Pathway
A primary mechanism of this compound's action is the activation of AMP-activated protein kinase (AMPK).[3][4][13] AMPK is a crucial energy sensor that, when activated, switches on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.
-
Inhibition of Adipogenesis: Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[14] This leads to a reduction in the expression of major adipogenic transcription factors like PPARγ and C/EBPα, thereby inhibiting adipocyte differentiation.[3][7]
Figure 1: this compound activates AMPK to inhibit adipogenesis.
PI3K/Akt Signaling Pathway
This compound has also been shown to improve insulin sensitivity through the regulation of the PI3K/Akt pathway.[12]
-
Glucose Uptake: Activation of this pathway leads to the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane, facilitating glucose uptake into cells.[12] Studies have shown that this compound treatment increases the phosphorylation of insulin receptor substrate-1 (IRS-1) and Akt, key components of this pathway.[12]
References
- 1. Biomarkers and Seaweed-Based Nutritional Interventions in Metabolic Syndrome: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. This compound, a phlorotannin isolated from a brown seaweed, Ecklonia cava, inhibits adipogenesis through AMP-activated protein kinase (AMPK) activation in 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a major phlorotannin in Ecklonia cava, suppresses lipid accumulation in the adipocytes of high-fat diet-fed zebrafish and mice: Inhibition of early adipogenesis via cell-cycle arrest and AMPKα activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-hyperlipidemic Effect of Polyphenol Extract (Seapolynol(™)) and this compound Isolated from Ecklonia cava in in vivo and in vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Efficacy and safety of a this compound-rich extract (AG-dieckol) of brown algae, Ecklonia cava, in pre-diabetic individuals: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of a this compound-rich extract (AG-dieckol) of brown algae, Ecklonia cava, in pre-diabetic individuals: a double-blind, randomized, placebo-controlled clinical trial - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Seapolynol and this compound Improve Insulin Sensitivity through the Regulation of the PI3K Pathway in C57BL/KsJ-db/db Mice [pubs.sciepub.com]
- 13. khu.elsevierpure.com [khu.elsevierpure.com]
- 14. mdpi.com [mdpi.com]
Dieckol's Impact on Oxidative Stress Markers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Dieckol, a phlorotannin isolated from brown algae such as Ecklonia cava, has emerged as a potent antioxidant with significant potential for therapeutic applications.[1][2][3] This technical guide provides an in-depth analysis of this compound's impact on key oxidative stress markers, detailing its mechanisms of action and providing a summary of relevant experimental data and protocols.
Impact on Reactive Oxygen Species (ROS)
This compound has been consistently shown to reduce intracellular ROS levels, a key indicator of oxidative stress. It effectively scavenges ROS and protects cells from oxidative damage induced by various stressors.[4][5][6][7][8][9][10][11]
Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Levels
| Cell/Animal Model | Oxidative Stressor | This compound Concentration | Observed Effect on ROS | Reference |
| HepG2 cells | H₂O₂ | Not specified | Suppressed production of intracellular ROS | [4] |
| B16 Mouse Melanoma Cells | Endogenous | Not specified | Attenuates ROS-mediated Rac1 activation | [5] |
| Zebrafish Embryos | Ethanol | 10 µM and 20 µM | Significantly decreased ROS generation | [6] |
| Human Dermal Fibroblasts (HDFs) | UVB Irradiation | Not specified | Remarkably reduced intracellular ROS level | [7] |
| Porcine Oocytes | In vitro maturation | 0.5 µM | Decreased ROS level | [12] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose (30mM) | 10 µg/ml and 50 µg/ml | Dose-dependently decreased intracellular ROS generation | [8] |
| Human Endothelial Progenitor Cells (hEPCs) | H₂O₂ (10⁻³ M) | 10 µg/ml | Suppressed the H₂O₂-induced ROS increase | [11] |
| Rat Insulinoma Cells | High Glucose (30mM) | 17.5 µM and 70 µM | Dose-dependently reduced the generation of intracellular ROS | [13] |
Experimental Protocol: Measurement of Intracellular ROS
A common method for quantifying intracellular ROS levels involves the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Cell Culture and Treatment: Cells (e.g., HepG2, HDFs) are cultured in an appropriate medium. Following adherence, cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).
-
Induction of Oxidative Stress: An oxidative stressor (e.g., H₂O₂, UVB irradiation, high glucose) is introduced to the cell culture medium.
-
Staining: After the treatment period, the cells are washed with phosphate-buffered saline (PBS) and then incubated with DCF-DA solution (typically 10-20 µM) in the dark at 37°C for 30 minutes.
-
Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence intensity corresponds to higher intracellular ROS levels.[6]
Modulation of Antioxidant Enzymes
This compound enhances the cellular antioxidant defense system by upregulating the activity and expression of key antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).
Superoxide Dismutase (SOD)
SOD is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. This compound has been shown to increase the expression and activity of SOD.[12][13][14]
Table 2: Effect of this compound on Superoxide Dismutase (SOD) Activity and Expression
| Cell/Animal Model | Condition | This compound Concentration | Observed Effect on SOD | Reference |
| Porcine Oocytes | In vitro maturation | 0.5 µM | Increased expression of antioxidant genes (SOD1 and SOD2) | [12] |
| Rat Insulinoma Cells | High Glucose | 17.5 µM and 70 µM | Increased the activities of antioxidative enzymes including SOD | [13] |
| Spontaneously Hypertensive Rats | Hypertension | Not specified | Partially restored SOD activity | [15] |
Catalase (CAT)
Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. Studies have demonstrated that this compound treatment can increase catalase activity in cells under oxidative stress.[13][16]
Table 3: Effect of this compound on Catalase (CAT) Activity
| Cell/Animal Model | Condition | This compound Concentration | Observed Effect on CAT | Reference |
| Rat Insulinoma Cells | High Glucose | 17.5 µM and 70 µM | Increased the activities of antioxidative enzymes including CAT | [13] |
| Mouse Glomerular Mesangial Cells | Methylglyoxal | 1, 5, and 20 µM | Significantly reversed the decrease in CAT protein expression | [16] |
Glutathione Peroxidase (GPx)
GPx is an enzyme family with peroxidase activity whose main biological role is to protect the organism from oxidative damage. This compound has been found to enhance the activity of GPx.[13][14]
Table 4: Effect of this compound on Glutathione Peroxidase (GPx) Activity
| Cell/Animal Model | Condition | This compound Concentration | Observed Effect on GPx | Reference |
| Rat Insulinoma Cells | High Glucose | 17.5 µM and 70 µM | Increased the activities of antioxidative enzymes including GSH-px | [13] |
Experimental Protocol: Measurement of Antioxidant Enzyme Activity
The activities of SOD, CAT, and GPx are typically determined using commercially available assay kits.
-
Cell Lysis: After treatment with this compound and an oxidative stressor, cells are harvested and lysed to release intracellular proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method, such as the Bradford assay, to ensure equal loading for the enzyme activity assays.
-
Enzyme Activity Assay: The cell lysates are then used in specific colorimetric or fluorometric assays according to the manufacturer's instructions for each enzyme (SOD, CAT, GPx). The absorbance or fluorescence is measured over time to determine the rate of reaction, which is proportional to the enzyme activity.
Impact on Lipid Peroxidation
Malondialdehyde (MDA) is a well-known marker of lipid peroxidation, a process where free radicals damage lipids, leading to cellular damage.[17][18] this compound has been shown to effectively reduce the levels of MDA, indicating its protective effect against lipid peroxidation.[8][10][13]
Table 5: Effect of this compound on Malondialdehyde (MDA) Levels
| Cell/Animal Model | Oxidative Stressor | This compound Concentration | Observed Effect on MDA (TBARS) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose (30mM) | 10 µg/ml and 50 µg/ml | Dose-dependently decreased thiobarbituric acid reactive substances (TBARS) | [8] |
| Zebrafish Embryos | Ethanol | Not specified | Prevented lipid peroxidation | [10] |
| Rat Insulinoma Cells | High Glucose (30mM) | 17.5 µM and 70 µM | Dose-dependently reduced thiobarbituric acid reactive substances (TBARS) | [13] |
Experimental Protocol: Measurement of Malondialdehyde (MDA)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring MDA levels.
-
Sample Preparation: Cell lysates or tissue homogenates are prepared from samples treated with this compound and an oxidative stressor.
-
Reaction with TBA: The samples are mixed with a solution of thiobarbituric acid (TBA) and heated (e.g., at 95°C for 60 minutes). MDA in the sample reacts with TBA to form a colored product.
-
Measurement: After cooling, the absorbance of the resulting pink-colored solution is measured spectrophotometrically at a specific wavelength (typically 532 nm). The concentration of MDA is calculated by comparison with a standard curve.
Signaling Pathways Involved in this compound's Antioxidant Action
This compound exerts its antioxidant effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-MAPK signaling pathway.[4][19][20]
Nrf2-MAPK Signaling Pathway
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant and detoxifying enzymes, leading to their increased expression.[4][21] These enzymes include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferase (GST).[4] The activation of Nrf2 by this compound is mediated through the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK, JNK, and p38.[19][20]
Caption: this compound activates the Nrf2-MAPK signaling pathway to enhance cellular antioxidant defenses.
Experimental Workflow for Investigating this compound's Antioxidant Effects
The following diagram illustrates a general workflow for studying the impact of this compound on oxidative stress markers in a cell-based model.
Caption: A general experimental workflow for assessing the antioxidant properties of this compound.
Conclusion
This compound demonstrates significant and multifaceted antioxidant properties by directly scavenging reactive oxygen species and by enhancing the endogenous antioxidant defense system through the activation of the Nrf2-MAPK signaling pathway. The compiled data and methodologies in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound for combating oxidative stress-related diseases. Further investigation into the clinical efficacy and safety of this compound is warranted to translate these promising preclinical findings into novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound enhances the expression of antioxidant and detoxifying enzymes by the activation of Nrf2-MAPK signalling pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant this compound downregulates the Rac1/ROS signaling pathway and inhibits Wiskott-Aldrich syndrome protein (WASP)-family verprolin-homologous protein 2 (WAVE2)-mediated invasive migration of B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Protective effects of this compound isolated from Ecklonia cava against high glucose-induced oxidative stress in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an algae-derived phenolic compound, suppresses airborne particulate matter-induced skin aging by inhibiting the expressions of pro-inflammatory cytokines and matrix metalloproteinases through regulating NF-κB, AP-1, and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effect of this compound isolated from Ecklonia cava against ethanol caused damage in vitro and in zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytoprotective effect of this compound on human endothelial progenitor cells (hEPCs) from oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The antioxidant this compound reduces damage of oxidative stress-exposed porcine oocytes and enhances subsequent parthenotes embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound isolated from Ecklonia cava protects against high-glucose induced damage to rat insulinoma cells by reducing oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound Reduces Muscle Atrophy by Modulating Angiotensin Type II Type 1 Receptor and NADPH Oxidase in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, Derived from the Edible Brown Algae Ecklonia cava, Attenuates Methylglyoxal-Associated Diabetic Nephropathy by Suppressing AGE–RAGE Interaction [mdpi.com]
- 17. [Malondialdehyde (MDA) as a lipid peroxidation marker] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Malondialdehyde as an Important Key Factor of Molecular Mechanisms of Vascular Wall Damage under Heart Diseases Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Naturally Derived Heme-Oxygenase 1 Inducers and Their Therapeutic Application to Immune-Mediated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comprehensive Technical Review of Dieckol's Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dieckol, a phlorotannin isolated from the brown algae Ecklonia cava, has emerged as a potent bioactive compound with a diverse range of pharmacological activities. This technical guide provides an in-depth review of its core pharmacological effects, including its antioxidant, anti-inflammatory, anticancer, antidiabetic, neuroprotective, and hepatoprotective properties. We present a compilation of quantitative data, detailed experimental protocols for key assays, and an exploration of the underlying molecular mechanisms and signaling pathways. Through the visualization of these complex biological interactions, this document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.
Introduction to this compound
This compound is a hexameric phloroglucinol derivative, belonging to the class of phlorotannins, which are polyphenolic compounds found exclusively in brown algae. Its unique structure, characterized by a dibenzo-1,4-dioxin backbone, contributes to its significant biological activities. Sourced primarily from edible seaweeds like Ecklonia cava, this compound has garnered considerable scientific interest for its potential applications in mitigating a variety of human diseases.
Antioxidant Effects
This compound exhibits robust antioxidant properties through multiple mechanisms, including direct radical scavenging and the enhancement of the cellular antioxidant defense system.
Mechanism of Action
This compound's antioxidant capacity stems from its ability to donate hydrogen atoms, thereby neutralizing free radicals. This is evidenced by its potent scavenging activity against stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). Furthermore, this compound upregulates endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). A key mechanism in this process is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway. This compound promotes the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter regions of antioxidant genes, leading to their transcription and subsequent cytoprotective effects[1][2].
Data Presentation: In Vitro Antioxidant Activity
| Assay | IC50 Value of this compound | Reference Compound | IC50 of Reference |
| DPPH Radical Scavenging | ~80% scavenging at 62.5 µM | Ascorbic Acid | - |
Note: Specific IC50 values for DPPH and ABTS assays can vary depending on experimental conditions. The provided data indicates strong activity.
Detailed Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly made and protected from light.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO or methanol) to create a stock solution, from which serial dilutions are made.
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the this compound dilutions.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control group with the solvent and DPPH solution, and a blank with the solvent and methanol.
-
Ascorbic acid can be used as a positive control.
-
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentrations of this compound.
Signaling Pathway: Nrf2/HO-1 Activation
Anti-inflammatory Effects
This compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.
Mechanism of Action
This compound effectively suppresses the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages[3][4]. This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This compound prevents the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB[5]. It also inhibits the phosphorylation of key MAPK members, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).
Data Presentation: In Vitro Anti-inflammatory Activity
| Mediator | Cell Line | IC50 Value of this compound |
| Nitric Oxide (NO) | RAW 264.7 | ~50% inhibition at ~20 µM |
Note: Data represents approximate values derived from graphical representations in literature. Specific IC50 values for other mediators are under further investigation.
Detailed Experimental Protocol: Nitric Oxide (NO) Assay in LPS-stimulated RAW 264.7 Macrophages
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a suitable density (e.g., 1.5 x 10^5 cells/well) and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 18-24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at approximately 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.
-
Calculation: The inhibitory effect of this compound on NO production is calculated relative to the LPS-stimulated control group.
Signaling Pathway: Inhibition of NF-κB and MAPK Pathways
Anticancer Effects
This compound has demonstrated significant anticancer activity against a variety of cancer cell lines through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Mechanism of Action
This compound induces apoptosis through both intrinsic and extrinsic pathways, characterized by the activation of caspases (caspase-3, -8, and -9), cleavage of poly(ADP-ribose) polymerase (PARP), and an increased Bax/Bcl-2 ratio. It also triggers cell cycle arrest, often in the G0/G1 or G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs), such as downregulating CDK2 and Cyclin E. Furthermore, this compound inhibits cancer cell metastasis by reducing the expression and activity of matrix metalloproteinases (MMP-2 and MMP-9). These effects are mediated through the modulation of critical signaling pathways, including the inhibition of the prosurvival PI3K/Akt/mTOR pathway.
Data Presentation: Cytotoxic Effects of this compound (IC50)
| Cancer Cell Line | Cancer Type | IC50 Value (µM) |
| A549 | Non-small-cell lung | ~34 (25 µg/mL) |
| MG-63 | Osteosarcoma | 15 |
| HCT-116 | Colon | 32 |
Detailed Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated as the concentration of this compound that reduces cell viability by 50%.
Signaling Pathway: Pro-Apoptotic and Anti-Metastatic Signaling
Neuroprotective Effects
This compound has shown considerable promise as a neuroprotective agent, offering potential benefits for neurodegenerative diseases.
Mechanism of Action
This compound protects neuronal cells from oxidative stress-induced damage, such as that caused by hydrogen peroxide or glutamate toxicity[1][2]. Its neuroprotective capacity is linked to its potent antioxidant activity, including the activation of the Nrf2/HO-1 pathway in neuronal cells[2]. Additionally, this compound has been reported to inhibit acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine. By inhibiting AChE, this compound can increase acetylcholine levels in the brain, a key strategy in the management of Alzheimer's disease[6][7].
Data Presentation: In Vitro Neuroprotective Activity
| Assay | Cell Line | Effect of this compound |
| Glutamate-induced toxicity | HT22 | Significant cell viability increase at 1-50 µM |
| Acetylcholinesterase Inhibition | In vitro enzyme assay | Inhibitory activity confirmed |
Note: Specific IC50 values for AChE inhibition are not consistently reported and require further investigation.
Detailed Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation:
-
Phosphate buffer (pH 8.0).
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.
-
Acetylthiocholine iodide (ATCI) substrate solution.
-
AChE enzyme solution.
-
-
Assay Procedure (in a 96-well plate):
-
Add buffer, DTNB solution, and the this compound sample (at various concentrations) to the wells.
-
Add the AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Calculation: The rate of reaction is proportional to the AChE activity. The percentage of inhibition by this compound is calculated by comparing the reaction rate in the presence of this compound to the rate of the untreated control. The IC50 value can then be determined.
Logical Relationship: Neuroprotective Mechanisms
Antidiabetic Effects
This compound exhibits promising antidiabetic properties, primarily by inhibiting key carbohydrate-digesting enzymes.
Mechanism of Action
This compound acts as a potent inhibitor of α-glucosidase and α-amylase. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. By inhibiting these enzymes, this compound can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia. This mechanism is similar to that of clinically used antidiabetic drugs like acarbose.
Data Presentation: Inhibition of Carbohydrate-Digesting Enzymes
| Enzyme | IC50 Value of this compound (mM) |
| α-Glucosidase | 0.24 |
| α-Amylase | 0.66 |
Detailed Experimental Protocol: α-Glucosidase Inhibition Assay
-
Reagent Preparation:
-
Phosphate buffer (pH 6.8).
-
α-glucosidase enzyme solution (from Saccharomyces cerevisiae).
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution.
-
Sodium carbonate (Na2CO3) solution to stop the reaction.
-
-
Assay Procedure (in a 96-well plate):
-
Add the phosphate buffer, this compound solution (at various concentrations), and the pNPG substrate to the wells.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the α-glucosidase enzyme solution.
-
Incubate at 37°C for a defined period (e.g., 15 minutes).
-
-
Reaction Termination: Stop the reaction by adding the Na2CO3 solution. The enzyme's action on pNPG releases p-nitrophenol, a yellow product.
-
Measurement: Measure the absorbance at 405 nm.
-
Calculation: The inhibitory activity is calculated by comparing the absorbance of the samples with that of a control without the inhibitor. The IC50 value is determined from the dose-response curve.
Experimental Workflow: Assessing Antidiabetic Effects
Hepatoprotective Effects
This compound has demonstrated protective effects against liver damage induced by toxins, primarily through its antioxidant and anti-inflammatory mechanisms.
Mechanism of Action
In animal models of liver injury induced by agents like carbon tetrachloride (CCl4) or ethanol, this compound administration has been shown to mitigate damage. It significantly reduces the serum levels of liver enzymes such as alanine transaminase (ALT) and aspartate aminotransferase (AST), which are markers of hepatocellular injury[8][9]. The protective mechanism involves the enhancement of antioxidant enzyme activities (e.g., CAT, GSH-px) and the modulation of apoptosis-related proteins, such as the downregulation of Bax and upregulation of Bcl-xl[8].
Data Presentation: Hepatoprotective Effects in CCl4-induced Mice
| Group | Serum AST (U/L) | Serum ALT (U/L) |
| Control (Saline) | ~30 | ~25 |
| CCl4-treated | ~350 | ~500 |
| CCl4 + this compound (5 mg/kg) | ~200 | ~300 |
| CCl4 + this compound (25 mg/kg) | ~150 | ~200 |
Note: Data are approximate values derived from published studies and serve for comparative illustration.
Detailed Experimental Protocol: Measurement of ALT and AST Levels
-
Animal Model: Induce liver injury in mice or rats using a hepatotoxin (e.g., intraperitoneal injection of CCl4). Include a control group, a toxin-only group, and groups treated with the toxin plus different doses of this compound.
-
Sample Collection: After the treatment period, collect blood samples from the animals via cardiac puncture or from the retro-orbital plexus.
-
Serum Separation: Centrifuge the blood samples to separate the serum.
-
Enzyme Assay: Use commercially available enzymatic assay kits to determine the activity of ALT and AST in the serum samples. These assays are typically performed on an automated clinical chemistry analyzer or a microplate reader.
-
Principle:
-
ALT Assay: ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, forming pyruvate and L-glutamate. The pyruvate is then used in a subsequent reaction that leads to the oxidation of NADH to NAD+, which is measured as a decrease in absorbance at 340 nm.
-
AST Assay: AST catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, forming oxaloacetate and L-glutamate. The oxaloacetate is then reduced to malate, with the concurrent oxidation of NADH to NAD+, measured at 340 nm.
-
-
Data Analysis: Compare the ALT and AST levels across the different treatment groups to evaluate the hepatoprotective effect of this compound.
Conclusion and Future Perspectives
This compound, a phlorotannin from Ecklonia cava, exhibits a remarkable spectrum of pharmacological activities backed by a growing body of scientific evidence. Its potent antioxidant, anti-inflammatory, anticancer, antidiabetic, neuroprotective, and hepatoprotective effects position it as a highly promising candidate for the development of novel therapeutics and nutraceuticals. The mechanisms underlying these effects are multifaceted, involving the modulation of key signaling pathways such as Nrf2/HO-1, NF-κB, MAPKs, and PI3K/Akt.
While the preclinical data are compelling, further research is necessary to bridge the gap to clinical applications. Future studies should focus on optimizing extraction and purification methods, conducting comprehensive pharmacokinetic and toxicological profiling, and designing well-controlled clinical trials to validate its efficacy and safety in humans. The continued exploration of this compound and other phlorotannins holds significant potential for addressing a wide range of chronic and degenerative diseases.
References
- 1. Neuroprotective mechanisms of this compound against glutamate toxicity through reactive oxygen species scavenging and nuclear factor-like 2/heme oxygenase-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Protective effect of a marine polyphenol, this compound against carbon tetrachloride-induced acute liver damage in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of NF-κB by this compound extracted from Ecklonia cava negatively regulates LPS induction of inducible nitric oxide synthase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement of memory by this compound and phlorofucofuroeckol in ethanol-treated mice: possible involvement of the inhibition of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Dieckol: A Phlorotannin with Significant Potential in Anti-Aging Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Dieckol, a phlorotannin isolated from brown algae such as Eisenia bicyclis and Ecklonia cava, has emerged as a promising candidate for anti-aging interventions. This polyphenolic compound exhibits potent antioxidant and photoprotective properties, positioning it as a valuable ingredient for nutricosmetic and pharmaceutical development. This technical guide provides a comprehensive overview of the current research on this compound's anti-aging effects, focusing on its mechanisms of action, supported by quantitative data from in vitro and in vivo studies, and detailed experimental protocols.
Mechanism of Action: Combating Photoaging
Repetitive exposure to ultraviolet B (UVB) radiation is a primary driver of premature skin aging, a process known as photoaging. This compound has been shown to effectively counteract UVB-induced skin damage through a multi-pronged approach that involves mitigating oxidative stress, inhibiting collagen degradation, and modulating key signaling pathways.[1][2]
Antioxidant and Cytoprotective Effects
UVB irradiation triggers the overproduction of reactive oxygen species (ROS) in skin cells, leading to oxidative stress and cellular damage. This compound demonstrates significant ROS scavenging capabilities, thereby protecting human dermal fibroblasts (HDFs) from UVB-induced cell death.[2] In UVB-irradiated HDF cells, this compound treatment has been shown to dose-dependently reduce intracellular ROS levels and consequently improve cell viability.[2]
Inhibition of Matrix Metalloproteinases (MMPs) and Collagen Preservation
A hallmark of photoaging is the degradation of the extracellular matrix (ECM), particularly collagen, which is mediated by matrix metalloproteinases (MMPs). This compound has been found to suppress the expression of several key MMPs, including MMP-1 (collagenase), MMP-3, and MMP-9.[1][3] This inhibition of MMPs helps to prevent the breakdown of collagen fibers, thus maintaining the structural integrity and elasticity of the skin.[1][4] Furthermore, this compound has been observed to restore the expression of procollagen type I, which is diminished by UVB exposure.[4]
Modulation of Key Signaling Pathways
This compound exerts its anti-aging effects by modulating critical signaling pathways involved in the cellular response to UVB radiation.
-
MAPK/AP-1 Signaling: The mitogen-activated protein kinase (MAPK) signaling cascade, upon activation by UVB, leads to the expression of the transcription factor activator protein-1 (AP-1). AP-1, in turn, upregulates the expression of MMPs. This compound has been shown to regulate the MAPK/AP-1 pathway, thereby suppressing MMP expression.[1][5]
-
TGF-β/Smad Signaling: The transforming growth factor-beta (TGF-β)/Smad signaling pathway plays a crucial role in collagen synthesis. UVB irradiation impairs this pathway, leading to reduced procollagen production. This compound has been found to restore the protein expression of TGF-β and the phosphorylation of Smad 2/3, thereby promoting collagen synthesis.[4]
-
NF-κB Signaling: Nuclear factor kappa B (NF-κB) is another transcription factor that is activated by UVB and is involved in the expression of pro-inflammatory cytokines and MMPs. This compound has been shown to regulate the NF-κB pathway, contributing to its anti-inflammatory and anti-photoaging effects.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound's anti-aging effects.
Table 1: In Vitro Effects of this compound on Human Dermal Fibroblasts (HDFs)
| Parameter | Cell Line | Treatment | Concentration | Result | Reference |
| Intracellular ROS Level | HDF | UVB + this compound | 12.5 µM | Decrease to 268.56% (vs. 294.45% in UVB only) | [2][7] |
| UVB + this compound | 25 µM | Decrease to 245.75% | [2][7] | ||
| UVB + this compound | 50 µM | Decrease to 223.80% | [2][7] | ||
| Cell Viability | HDF | UVB + this compound | 12.5 µM | Increase to 62.19% (vs. 54.64% in UVB only) | [2] |
| UVB + this compound | 25 µM | Increase to 71.96% | [2] | ||
| UVB + this compound | 50 µM | Increase to 78.74% | [2] | ||
| Collagenase Activity | - | This compound | - | Dose-dependent inhibition | [2][7] |
| MMP-1 Expression | Human Dermal Fibroblasts | Eckol or this compound | - | Dramatically attenuated | [3] |
Table 2: In Vivo Effects of this compound on UVB-Irradiated Hairless Mice
| Parameter | Model | Treatment | Dosage | Duration | Result | Reference |
| Transepidermal Water Loss (TEWL) | HR-1 Mice | Oral this compound | 10 mg/kg | 8 weeks | Restored to vehicle-treated group levels | [4] |
| Epidermal Hydration | HR-1 Mice | Oral this compound | 5 mg/kg | 8 weeks | Significantly recovered (82.67 ± 0.99 vs. 78.5 ± 12.3 in UVB only) | [4] |
| Oral this compound | 10 mg/kg | 8 weeks | Significantly recovered (89 ± 1.03) | [4] | ||
| Wrinkle Formation | HR-1 Mice | Oral this compound | 5 or 10 mg/kg | 8 weeks | Markedly alleviated | [4] |
| Epidermal/Dermal Thickness | Hairless Mice | Oral this compound | 5 or 10 mg/kg | 8 weeks | Significant reduction | [1] |
| MMP-1, -3, -9 mRNA Expression | Hairless Mice | Oral this compound | 5 or 10 mg/kg | 8 weeks | Suppressed | [1] |
| Pro-COL1A1 Protein Expression | HR-1 Mice | Oral this compound | - | 8 weeks | Improved | [1] |
| COL1A1 mRNA Expression | HR-1 Mice | Oral this compound | - | 8 weeks | Improved | [1] |
| HAS-1 and HAS-2 mRNA Levels | HR-1 Mice | Oral this compound | - | 8 weeks | Significantly recovered | [4] |
| HYAL-1 and HYAL-2 mRNA Levels | HR-1 Mice | Oral this compound | - | 8 weeks | Significantly decreased | [4] |
| Filaggrin mRNA Expression | HR-1 Mice | Oral this compound | - | 8 weeks | Significantly recovered | [1] |
Experimental Protocols
In Vitro UVB Irradiation of Human Dermal Fibroblasts (HDFs)
-
Cell Culture: Human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 12.5, 25, and 50 µM) for a specified period (e.g., 2 hours) before UVB irradiation.[2]
-
UVB Irradiation: The culture medium is removed, and cells are washed with phosphate-buffered saline (PBS). Cells are then exposed to a specific dose of UVB radiation (e.g., 60 mJ/cm²).
-
Post-Irradiation Incubation: After irradiation, the cells are washed again with PBS and incubated in fresh serum-free medium for a designated time (e.g., 48 hours) before subsequent assays.[7]
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used to measure intracellular ROS levels. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
After this compound treatment and UVB irradiation, HDF cells are incubated with DCFH-DA solution (e.g., 0.5 mg/mL stock solution) for 30 minutes.[7]
-
The fluorescence intensity is measured using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the yellow MTT to a purple formazan product.
-
Procedure:
-
Following incubation post-UVB irradiation, MTT solution is added to each well and incubated for a further 3 hours to allow for formazan crystal formation.
-
The supernatant is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
In Vivo UVB-Induced Photoaging Model in Hairless Mice
-
Animal Model: SKH-1 or HR-1 hairless mice are commonly used.
-
UVB Irradiation Protocol: Mice are exposed to UVB radiation three times a week for a period of several weeks (e.g., 8 weeks).[1][8] The UVB dose is gradually increased over the course of the study (e.g., from 60 mJ/cm² to 120 mJ/cm²).[1]
-
This compound Administration: this compound is administered orally at specified doses (e.g., 5 or 10 mg/kg) multiple times per week (e.g., three times a week) throughout the irradiation period.[1][8]
-
Analysis: At the end of the study, various parameters are assessed, including skin wrinkle formation (using replicas), transepidermal water loss (TEWL), skin hydration, and histological analysis of skin sections for epidermal/dermal thickness and collagen fiber density. Gene and protein expression of MMPs, procollagen, and signaling pathway components are analyzed using qRT-PCR and Western blotting.
Visualizations
Caption: this compound's mechanism in mitigating UVB-induced photoaging.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, an Algae-Derived Phenolic Compound, Suppresses UVB-Induced Skin Damage in Human Dermal Fibroblasts and Its Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibitory effects of eckol and this compound from Ecklonia stolonifera on the expression of matrix metalloproteinase-1 in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Isolated from Eisenia bicyclis Ameliorates Wrinkling and Improves Skin Hydration via MAPK/AP-1 and TGF-β/Smad Signaling Pathways in UVB-Irradiated Hairless Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an algae-derived phenolic compound, suppresses airborne particulate matter-induced skin aging by inhibiting the expressions of pro-inflammatory cytokines and matrix metalloproteinases through regulating NF-κB, AP-1, and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an Algae-Derived Phenolic Compound, Suppresses UVB-Induced Skin Damage in Human Dermal Fibroblasts and Its Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Isolated from Eisenia bicyclis Ameliorates Wrinkling and Improves Skin Hydration via MAPK/AP-1 and TGF-β/Smad Signaling Pathways in UVB-Irradiated Hairless Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ethnobotanical Legacy and Modern Pharmacology of Dieckol-Containing Seaweeds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dieckol, a phlorotannin found predominantly in certain species of brown seaweed, is a molecule of significant interest in the scientific and pharmaceutical communities. With a rich history of ethnobotanical use in East Asia, the seaweeds that produce this compound have been traditionally valued for their health-promoting properties. Modern scientific investigation has begun to unravel the molecular mechanisms behind these traditional uses, revealing a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the ethnobotanical background of this compound-containing seaweeds, their scientifically validated bioactivities, detailed experimental protocols for their study, and the signaling pathways modulated by this compound.
Ethnobotanical Uses of this compound-Containing Seaweeds
The primary source of this compound is the brown alga Ecklonia cava, an edible seaweed found in the coastal waters of Korea and Japan.[1] Historically, Ecklonia cava has been a staple in traditional Korean and Japanese diets and has been utilized for its medicinal properties in folk medicine.[1][2]
Traditional applications of Ecklonia cava are diverse, reflecting a long-standing empirical understanding of its benefits. In traditional medicine, it has been used to treat a range of conditions including goiters, hemorrhoids, urinary diseases, constipation, and various stomach ailments.[3][4][5] It was also historically used as a nutritional supplement for breastfeeding mothers, likely due to its rich content of vitamins and minerals.[3][4][5] Beyond treating specific ailments, traditional healers valued this seaweed for its ability to support overall vitality, enhance energy, and promote longevity.[2] It was also a common remedy for soothing digestive discomfort, supporting joint flexibility, and maintaining healthy circulation.[2]
| Traditional Use | Region/Culture | Form of Use |
| Goiter Treatment | East Asia | Ingestion |
| Hemorrhoids | East Asia | Ingestion |
| Urinary Diseases | East Asia | Ingestion |
| Constipation | East Asia | Ingestion |
| Stomach Ailments | East Asia | Ingestion |
| Supplement for Breastfeeding Mothers | East Asia | Ingestion |
| Promoting Vitality and Longevity | East Asia | Ingestion (soups, broths, teas) |
| Soothing Digestive Discomfort | East Asia | Ingestion |
| Supporting Joint Flexibility | East Asia | Ingestion |
| Maintaining Healthy Circulation | East Asia | Ingestion |
Pharmacological Activities of this compound
Modern scientific research has substantiated many of the traditional claims associated with this compound-containing seaweeds, attributing a wide range of biological activities to this compound and other phlorotannins. These activities are being actively investigated for their potential in drug development and nutraceutical applications.
Antioxidant and Photoprotective Effects
This compound is a potent antioxidant.[6] It effectively scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This antioxidant capacity is central to its photoprotective effects against UVB-induced skin damage. Studies have shown that this compound can inhibit collagenase activity, reduce intracellular ROS levels, and improve the viability of UVB-irradiated human dermal fibroblasts.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties.[6] It can suppress the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs) by regulating key signaling pathways such as nuclear factor kappa B (NF-κB), activator protein 1 (AP-1), and mitogen-activated protein kinases (MAPKs).
Anti-cancer Potential
This compound has demonstrated anti-cancer activities in various cancer cell lines. It can induce apoptosis (programmed cell death) in cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[7] Furthermore, this compound can suppress the migration and invasion of cancer cells by inhibiting the focal adhesion kinase (FAK) pathway.[3][7]
Neuroprotective and Sleep-Enhancing Effects
Emerging research suggests that this compound possesses neuroprotective properties. It has also been shown to enhance non-rapid eye movement (NREM) sleep by acting on the GABAA-benzodiazepine receptor.[8]
Anti-diabetic Properties
This compound has been shown to attenuate type II diabetes in animal models.[9] It can significantly reduce blood glucose and serum insulin levels.[9] Its anti-diabetic effects are also linked to its ability to suppress the formation of advanced glycation end products (AGEs) which are implicated in diabetic complications.[10][11]
Vasodilatory Effects
This compound promotes vasodilation by modulating calcium signaling and the PI3K/AKT/eNOS pathway, leading to increased nitric oxide (NO) production.[1] This suggests its potential in supporting cardiovascular health.[1]
Key Signaling Pathways Modulated by this compound
The diverse pharmacological effects of this compound are a result of its ability to modulate multiple intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development.
Experimental Protocols
This section details the methodologies for the extraction, isolation, and biological evaluation of this compound, based on established scientific literature.
Extraction and Isolation of this compound from Ecklonia cava
A common method for extracting and purifying this compound involves a multi-step process using various solvents and chromatographic techniques.
Protocol:
-
Extraction: Dried and powdered Ecklonia cava is extracted with 70% ethanol.
-
Fractionation: The resulting ethanol extract is subjected to liquid-liquid partitioning using a sequence of solvents with increasing polarity, typically n-hexane, chloroform, and ethyl acetate. The this compound and other phlorotannins are concentrated in the ethyl acetate fraction.
-
Preparative Centrifugal Partition Chromatography (CPC): The ethyl acetate fraction is further separated using CPC to obtain a this compound-enriched fraction.
-
High-Performance Liquid Chromatography (HPLC): The enriched fraction is purified by preparative HPLC to achieve a purity of over 95%.
-
Identification and Confirmation: The identity and purity of the isolated this compound are confirmed using analytical techniques such as HPLC with a Diode-Array Detector (DAD) and Electrospray Ionization Mass Spectrometry (ESI/MS).
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay is commonly used to evaluate the free radical scavenging activity of natural compounds.
Materials:
-
This compound sample
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add various concentrations of the this compound solution.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the this compound sample.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human Dermal Fibroblasts (HDFs) or other relevant cell lines
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and penicillin/streptomycin
-
This compound sample
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate and incubate until they reach 80-90% confluency.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control group.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and is essential for studying signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
The convergence of ethnobotanical knowledge and modern scientific validation has positioned this compound-containing seaweeds, particularly Ecklonia cava, as a promising source for the development of novel therapeutic agents and functional foods. The multifaceted pharmacological activities of this compound, underpinned by its ability to modulate key cellular signaling pathways, offer potential applications in dermatology, oncology, neurology, and the management of metabolic diseases.
Future research should focus on several key areas:
-
Clinical Trials: While in vitro and in vivo studies are promising, more robust human clinical trials are needed to confirm the efficacy and safety of this compound for various health conditions.
-
Bioavailability and Formulation: Studies on the bioavailability of this compound and the development of effective delivery systems are crucial for its therapeutic application.
-
Synergistic Effects: Investigating the synergistic effects of this compound with other bioactive compounds from seaweed or with existing drugs could lead to more potent therapeutic strategies.
-
Sustainable Sourcing: As interest in this compound grows, sustainable aquaculture and harvesting practices for Ecklonia cava will be essential to ensure a long-term supply without depleting natural resources.
References
- 1. supplementfactoryuk.com [supplementfactoryuk.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. justagriculture.in [justagriculture.in]
- 4. Ecklonia cava: Benefits, Side Effects, and Dosage [healthline.com]
- 5. princeherb.com [princeherb.com]
- 6. researchgate.net [researchgate.net]
- 7. Ecklonia Cava | Polyphenols - Invivo Healthcare [invivohealthcare.com]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. alphamindglobal.com [alphamindglobal.com]
- 10. Ecklonia cava - Wikipedia [en.wikipedia.org]
- 11. Ecklonia cava - MEpedia [me-pedia.org]
Methodological & Application
Application Notes and Protocols: Dieckol Extraction and Purification from Brown Algae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dieckol is a phlorotannin, a type of polyphenol found in brown algae (Phaeophyceae), particularly in species like Ecklonia cava.[1][2] This compound has garnered significant attention from the scientific community for its wide range of therapeutic properties, including antioxidant, anti-inflammatory, anticancer, anti-diabetic, and neuroprotective activities.[2][3] As a result, robust and efficient methods for its extraction and purification are critical for advancing research and development in the pharmaceutical and nutraceutical industries.
These application notes provide detailed protocols for the extraction and purification of this compound from brown algae, summarize quantitative data from various methodologies, and illustrate key biological pathways modulated by this promising compound.
Part 1: Extraction of this compound from Brown Algae
The extraction of this compound from brown algal biomass is a crucial first step. The efficiency of this process is influenced by numerous factors, including the solvent system, temperature, extraction time, and the physical state of the algal material.[4] Generally recognized as safe (GRAS) solvents like ethanol are often preferred for applications in the food and healthcare industries due to their low toxicity.[1]
Data Summary: this compound Extraction Yields
The choice of solvent significantly impacts the yield of this compound. The following table summarizes yields obtained using various solvents and conditions.
| Brown Alga Species | Extraction Method | Solvent System | Temperature | Time | This compound Yield (mg/g dry biomass) | Reference |
| Ecklonia cava | Maceration | 100% Ethanol | 30°C | 1-3 hr | 2.2 - 2.9 | [1] |
| Ecklonia cava | Maceration | 50% (v/v) Ethanol | 30°C | 1-3 hr | 6.0 - 6.1 | [1] |
| Ecklonia cava | Maceration | 100% Acetone | 30°C | N/A | 1.1 | [1] |
| Ecklonia cava | Maceration | Distilled Water | 30°C | N/A | 0.7 | [1] |
| Ecklonia cava | Maceration | Ethyl Acetate | 30°C | N/A | 0.3 | [1] |
| Ecklonia cava | Optimized Maceration | 62.6% (v/v) Ethanol | 54.2°C | 13.2 min | 6.4 | [1][5] |
| Ecklonia cava | Ultrasound-Assisted | Choline chloride-acetic acid (NADES) | N/A | N/A | 31.47 | [6] |
Experimental Workflow: General Extraction and Purification
Caption: General workflow for this compound extraction and purification from brown algae.
Protocol 1: Optimized GRAS Solvent-Based Extraction of this compound
This protocol is based on an optimized method designed to maximize the yield of this compound from Ecklonia cava using a GRAS solvent.[1][5]
Materials:
-
Dried Ecklonia cava powder
-
Ethanol (GRAS grade)
-
Distilled Water
-
Shaking water bath or temperature-controlled incubator
-
Centrifuge (capable of 12,000 x g)
-
Centrifuge tubes
-
Analytical balance
-
HPLC system for analysis
Procedure:
-
Preparation of Solvent: Prepare a 62.6% (v/v) ethanol-water solution by mixing 62.6 mL of ethanol with distilled water to a final volume of 100 mL.
-
Extraction:
-
Weigh 1 gram of dried Ecklonia cava powder and place it into a suitable reaction vessel.
-
Add the 62.6% ethanol solvent at a defined solvent-to-solid ratio (e.g., 20:1, v/w).
-
Place the vessel in a shaking water bath pre-heated to 54.2°C.
-
Incubate for precisely 13.2 minutes with constant agitation.[5]
-
-
Recovery:
-
Immediately after extraction, transfer the mixture to centrifuge tubes.
-
Centrifuge the extract at 12,000 x g for 10 minutes to pellet the solid biomass.[1]
-
Carefully collect the supernatant, which contains the crude this compound extract.
-
-
Analysis:
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Quantify the this compound yield using an HPLC system. The expected yield under these optimized conditions is approximately 6.4 mg of this compound per gram of dried Ecklonia cava.[1]
-
Part 2: Purification of this compound
Following extraction, the crude extract contains a mixture of compounds. Purification is necessary to isolate this compound for specific applications. Common methods include solvent partitioning followed by various forms of chromatography.
Data Summary: this compound Purification
This table provides an example of a purification scheme using Centrifugal Partition Chromatography (CPC).
| Starting Material | Purification Method | Solvent System (n-hexane:EtOAc:MeOH:water) | Yield of this compound | Purity | Reference |
| 500 mg EtOAc Fraction | One-step CPC | 2:7:3:7 (v/v) | 40.2 mg | ≥90% | [7] |
Protocol 2: Purification by Solvent Partitioning and Silica Gel Chromatography
This protocol describes a conventional method for purifying this compound from a crude ethanol extract.[8]
Materials:
-
Crude ethanol extract of Ecklonia cava
-
Distilled Water
-
n-Hexane
-
Ethyl Acetate (EtOAc)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel (230–400 mesh)
-
Glass chromatography column
-
Chloroform and Methanol (for mobile phase)
Procedure:
-
Solvent Partitioning:
-
Concentrate the crude ethanol extract using a rotary evaporator.
-
Suspend the concentrated extract in distilled water (e.g., 2 L for 230 g of extract).
-
Transfer the aqueous suspension to a large separatory funnel.
-
First, partition against n-hexane to remove nonpolar compounds like lipids and pigments. Discard the n-hexane layer.
-
Next, partition the remaining aqueous layer sequentially with ethyl acetate.[8] Collect the ethyl acetate layer, which will contain the phlorotannins, including this compound.
-
Concentrate the ethyl acetate fraction to dryness using a rotary evaporator. This yields the EtOAc fraction.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in the initial mobile phase (e.g., 100% chloroform).
-
Dissolve the dried EtOAc fraction in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of chloroform:methanol, starting from 100:0 and gradually increasing the polarity to 1:3 (v/v).[8]
-
Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the this compound-rich fractions and concentrate them to obtain purified this compound. Purity can be confirmed by HPLC analysis.
-
Protocol 3: One-Step Centrifugal Partition Chromatography (CPC) Purification
CPC is an efficient liquid-liquid chromatography technique that can rapidly purify compounds from complex mixtures.[7]
Materials:
-
Ethyl acetate (EtOAc) fraction of Ecklonia cava extract
-
n-Hexane
-
Methanol (MeOH)
-
Distilled Water
-
Centrifugal Partition Chromatography (CPC) system
Procedure:
-
Solvent System Preparation:
-
Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a 2:7:3:7 (v/v/v/v) ratio.[7]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase.
-
-
CPC Operation:
-
Fill the CPC rotor with the stationary (upper) phase.
-
Set the rotational speed of the CPC.
-
Pump the mobile (lower) phase through the system until hydrostatic equilibrium is reached.
-
-
Sample Injection and Fractionation:
-
Dissolve a known amount of the EtOAc fraction (e.g., 500 mg) in a small volume of the solvent system.
-
Inject the sample into the CPC system.
-
Elute with the mobile phase and collect fractions.
-
-
Analysis:
-
Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Using this method, this compound can be isolated with a purity of ≥90%.[7]
-
Part 3: Biological Activity and Key Signaling Pathways
This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.
This compound's Inhibition of the PI3K/Akt/mTOR Pathway in Cancer
This compound has been shown to induce apoptosis in cancer cells by inhibiting key survival pathways like the PI3K/Akt/mTOR cascade.[2][3]
Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to apoptosis.
This compound's Regulation of MAPK and NF-κB Pathways in Photoprotection
In skin cells, this compound can protect against UVB-induced damage by regulating the MAPK and NF-κB signaling pathways, which are involved in inflammation and collagen degradation.[9]
Caption: this compound mitigates UVB damage by inhibiting ROS, MAPK, and NF-κB pathways.
References
- 1. Frontiers | Enhancement of this compound extraction yield from Ecklonia cava through optimization of major variables in generally recognized as safe solvent-based process [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a brown algal phlorotannin with biological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Food Science and Preservation [ekosfop.or.kr]
- 7. Preparative isolation and purification of phlorotannins from Ecklonia cava using centrifugal partition chromatography by one-step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a SARS-CoV 3CLpro inhibitor, isolated from the edible brown algae Ecklonia cava - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Quantification of Dieckol using High-Performance Liquid Chromatography (HPLC)
References
- 1. Molecular insights into the anticancer properties of this compound: a comprehensive review. | Read by QxMD [read.qxmd.com]
- 2. This compound from Ecklonia cava Suppresses the Migration and Invasion of HT1080 Cells by Inhibiting the Focal Adhesion Kinase Pathway Downstream of Rac1-ROS Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Its Derivatives as Potential Inhibitors of SARS-CoV-2 Spike Protein (UK Strain: VUI 202012/01): A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound, a Major Marine Polyphenol, Enhances Non-Rapid Eye Movement Sleep in Mice via the GABAA-Benzodiazepine Receptor [frontiersin.org]
- 5. This compound, a Major Marine Polyphenol, Enhances Non-Rapid Eye Movement Sleep in Mice via the GABAA-Benzodiazepine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
Application Notes and Protocols for In Vitro Cell-Based Assays of Dieckol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dieckol is a phlorotannin, a type of polyphenolic compound, found in brown algae, particularly in species like Ecklonia cava. It has garnered significant scientific interest due to its diverse and potent biological activities. These notes provide an overview of various in vitro cell-based assays to assess the multifaceted activities of this compound, including its antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and anti-diabetic properties. Detailed protocols for key experiments and a summary of quantitative data are presented to facilitate research and development of this compound as a potential therapeutic agent.
Anti-Cancer Activity
This compound has demonstrated significant anti-cancer effects across various cancer cell lines by inducing apoptosis, inhibiting proliferation, and suppressing metastasis.
Summary of Anti-Cancer Activity Data
| Cell Line | Cancer Type | Assay | Key Findings | Reference |
| MG-63 | Human Osteosarcoma | MTT Assay | IC50 of 15 µM.[1] | [1] |
| MG-63 | Human Osteosarcoma | AO/EB Staining | Increased apoptosis at 20 µM.[1] | [1] |
| HT1080 | Human Fibrosarcoma | Cell Viability Assay | No cytotoxicity observed below 200 μM.[2] | [2] |
| HT1080 | Human Fibrosarcoma | Matrigel Invasion Assay | Significant inhibition of invasion at 100 μM.[2] | [2] |
| SKOV3, A2780 | Human Ovarian Cancer | MTT Assay | Cytotoxic effects observed.[3] | [3] |
| SKOV3 | Human Ovarian Cancer | Annexin V/PI Staining | Induced apoptosis.[3] | [3] |
| SK-BR-3, MCF-7 | Human Breast Cancer | WST-1 Assay | Dose-dependent reduction in cell viability.[4] | [4] |
| SK-BR-3, MCF-7 | Human Breast Cancer | Flow Cytometry | Increased percentage of cells in the G2/M phase.[4] | [4] |
| Molt-4 | Human Leukemia | Cytotoxicity Assay | Induced cytotoxicity.[5] | [5] |
| HCT-116 | Human Colorectal Cancer | Not Specified | Induced apoptosis.[6] | [6] |
Experimental Protocols
1.2.1. Cell Viability and Cytotoxicity (MTT Assay)
This protocol is adapted from studies on MG-63 and HT1080 cells.[1][2]
-
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., MG-63, HT1080)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 5-100 µM) for 24-48 hours. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
1.2.2. Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on the investigation of this compound's effect on ovarian and breast cancer cells.[3][4]
-
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentration of this compound for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Signaling Pathways in Anti-Cancer Activity
This compound exerts its anti-cancer effects by modulating several key signaling pathways.
References
- 1. This compound exerts anticancer activity in human osteosarcoma (MG-63) cells through the inhibition of PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Ecklonia cava Regulates Invasion of Human Fibrosarcoma Cells and Modulates MMP-2 and MMP-9 Expression via NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, isolated from the edible brown algae Ecklonia cava, induces apoptosis of ovarian cancer cells and inhibits tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jbd.or.kr [jbd.or.kr]
- 5. phcog.com [phcog.com]
- 6. researchgate.net [researchgate.net]
Unveiling the In Vivo Therapeutic Potential of Dieckol: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of various animal models to investigate the in vivo effects of Dieckol, a phlorotannin derived from brown algae with promising therapeutic properties. This document includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of implicated signaling pathways to guide future research and drug development efforts.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies investigating the effects of this compound in different animal models.
Table 1: this compound Administration and Efficacy in a Type II Diabetes Mouse Model
| Animal Model | This compound Dosage | Administration Route | Duration | Key Findings | Reference |
| C57BL/KsJ-db/db mice | 10 and 20 mg/kg | Intraperitoneal injection | 14 days | Significant reduction in blood glucose, serum insulin, and body weight. Increased antioxidant enzyme activities (SOD, CAT, GSH-px) and phosphorylation of AMPK and Akt in muscle tissue. | [1][2] |
Table 2: this compound's Effect on Vasodilation in a Zebrafish Model
| Animal Model | This compound Treatment | Observation | Key Findings | Reference |
| Tg(flk:EGFP) transgenic zebrafish | Not specified | Dorsal aorta diameter and blood flow velocity | Promoted vasodilation by enlarging the dorsal aorta diameter and regulating blood flow velocity. | [3][4][5] |
Table 3: Anti-Tumor Efficacy of this compound in an Ovarian Cancer Xenograft Model
| Animal Model | this compound Dosage | Administration Route | Duration | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Nude mice with SKOV3 tumor xenografts | 50 and 100 mg/kg | Oral | Not specified | Significant suppression of ovarian tumor growth (21.2% and 41.8% inhibition at 50 and 100 mg/kg, respectively). No significant adverse effects observed. |[6] |
Table 4: this compound's Impact on Nonalcoholic Fatty Liver Disease (NAFLD) in Mice
| Animal Model | this compound Dosage | Administration Route | Key Findings | Reference | | :--- | :--- | :--- | :--- | | High-fat diet-fed C57BL/6J mice | Not specified | Oral | Decreased weight gain and food intake. Attenuated NAFLD activities (steatosis, lobular inflammation, ballooning). Decreased inflammatory cytokines (IL-6, TNF-α) and M1 macrophage infiltration. Restored lymphangiogenesis signaling pathways (VEGFR-3, PI3K/pAKT, pERK). |[7] |
Table 5: Pharmacokinetic Parameters of this compound in Rats
| Animal Model | Administration Route & Dosage | Key Pharmacokinetic Findings | Reference |
| Sprague-Dawley rats | Intravenous (10 mg/kg) | Detectable in plasma for up to 36 hours. | [8][9][10] |
| Sprague-Dawley rats | Oral (100 and 1000 mg/kg) | Limited detectability, indicating low bioavailability and rapid clearance. Bioavailability ranged from 0.06% to 0.23%. | [8][9][10] |
Key Experimental Protocols
This section provides detailed methodologies for key in vivo experiments cited in the literature.
Protocol 1: Evaluation of Anti-Diabetic Effects of this compound in db/db Mice
1. Animal Model:
-
Male C57BL/KsJ-db/db mice (a model for type II diabetes).
-
Age-matched non-diabetic littermates can be used as a control group.
2. Acclimatization:
-
House the animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to standard chow and water for at least one week before the experiment.
3. This compound Administration:
-
Prepare this compound solutions in a suitable vehicle (e.g., saline).
-
Administer this compound via intraperitoneal injection at doses of 10 and 20 mg/kg body weight daily for 14 days.[1]
-
Administer the vehicle alone to the control group.
4. Monitoring and Sample Collection:
-
Monitor body weight and food intake daily.
-
Measure blood glucose levels from tail vein blood at regular intervals (e.g., every 3-4 days) using a glucometer.
-
At the end of the treatment period, collect blood samples via cardiac puncture for serum insulin analysis.
-
Euthanize the animals and collect liver and muscle tissues for further analysis.
5. Biochemical and Molecular Analysis:
-
Measure serum insulin levels using an ELISA kit.
-
Assess oxidative stress markers in liver tissue, such as thiobarbituric acid reactive substances (TBARS), and the activities of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-px).[1]
-
Perform Western blotting on muscle tissue lysates to determine the phosphorylation levels of AMPK and Akt.[1]
Protocol 2: Assessment of Anti-Tumor Activity in an Ovarian Cancer Xenograft Model
1. Cell Culture:
-
Culture human ovarian cancer cells (e.g., SKOV3) in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Animal Model:
-
Use female athymic nude mice (4-6 weeks old).
3. Tumor Cell Implantation:
-
Subcutaneously inject a suspension of SKOV3 cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the tumor volume with calipers. The formula for tumor volume is (length × width^2) / 2.
-
When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
5. This compound Administration:
-
Administer this compound orally at doses of 50 and 100 mg/kg body weight daily.[6]
-
Administer the vehicle to the control group.
6. Efficacy Evaluation:
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
7. Toxicity Assessment:
-
Monitor the general health of the mice throughout the study.
-
At the end of the study, collect major organs (liver, kidney, etc.) for histopathological examination to assess any potential toxicity.[6]
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
Figure 1: Key signaling pathways modulated by this compound in vivo.
Experimental Workflow for In Vivo Studies
Figure 2: A generalized experimental workflow for in vivo studies of this compound.
References
- 1. This compound isolated from brown seaweed Ecklonia cava attenuates type ІІ diabetes in db/db mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Ecklonia cava Extract and Its Derivative this compound Promote Vasodilation by Modulating Calcium Signaling and PI3K/AKT/eNOS Pathway in In Vitro and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, isolated from the edible brown algae Ecklonia cava, induces apoptosis of ovarian cancer cells and inhibits tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Decreases Caloric Intake and Attenuates Nonalcoholic Fatty Liver Disease and Hepatic Lymphatic Vessel Dysfunction in High-Fat-Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the Antioxidant Capacity of Dieckol: A Protocol for Researchers
Introduction: Dieckol, a phlorotannin isolated from brown algae such as Ecklonia cava, has garnered significant scientific interest for its potent antioxidant properties.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to assess the antioxidant capacity of this compound. The protocols outlined below cover common in vitro assays to determine its radical scavenging activity and its effects on cellular antioxidant mechanisms.
This compound is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antidiabetic effects.[3][4] Its antioxidant capacity is attributed to its ability to scavenge free radicals and to modulate intracellular antioxidant defense systems.[5][6] Studies have shown that this compound can suppress the production of intracellular reactive oxygen species (ROS) and enhance the expression and activity of antioxidant and detoxifying enzymes.[5] This is often achieved through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)-mitogen-activated protein kinase (MAPK) signaling pathway.[5]
In Vitro Antioxidant Capacity Assays
A variety of in vitro assays can be employed to evaluate the antioxidant potential of this compound. These assays are broadly categorized into hydrogen atom transfer (HAT)-based and electron transfer (ET)-based methods.[7] Commonly used ET-based assays are suitable for the initial screening of antioxidant capacity.[7]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This widely used spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is measured by a decrease in absorbance.
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 1 M stock solution of DPPH powder in 95% methanol.[6]
-
Prepare a series of dilutions of this compound to be tested (e.g., 1, 12.5, 25, 50, 100, and 200 μM).[6]
-
Ascorbic acid can be used as a positive control.
-
-
Assay Procedure:
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.
-
-
The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.
-
Intracellular Reactive Oxygen Species (ROS) Scavenging Assay using DCFH-DA
This cell-based assay measures the ability of an antioxidant to reduce intracellular ROS levels. 2',7'-Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HepG2, HaCaT keratinocytes, or mouse glomerular mesangial cells) in a 96-well plate and allow them to adhere.[3][5][8]
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).[3][9]
-
Induce oxidative stress by adding an ROS-generating agent such as hydrogen peroxide (H₂O₂) or methylglyoxal (MGO).[3][10]
-
-
DCFH-DA Staining and Measurement:
-
After the treatment period, remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with DCFH-DA solution (typically 10-20 µM) in the dark for 30 minutes.[9]
-
Remove the DCFH-DA solution and wash the cells again with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
-
Data Analysis:
-
The percentage of ROS scavenging is calculated by comparing the fluorescence intensity of this compound-treated cells to that of untreated control cells and cells treated only with the ROS-inducing agent.
-
Cellular and Molecular Mechanisms of Action
This compound not only directly scavenges free radicals but also upregulates the endogenous antioxidant defense system.
Modulation of Antioxidant Enzyme Expression and Activity
This compound has been shown to enhance the expression and activities of key antioxidant enzymes.[5]
Experimental Protocol (Western Blotting for Protein Expression):
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described in the intracellular ROS assay.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, NQO1, SOD, GPx) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathway Analysis
The antioxidant effects of this compound are often mediated by specific signaling pathways.
Key Signaling Pathway: Nrf2-MAPK
Studies have demonstrated that this compound activates the Nrf2-MAPK signaling pathway, leading to the upregulation of antioxidant and detoxifying enzymes.[5] this compound treatment can lead to the nuclear translocation of Nrf2, where it binds to the antioxidant response element (ARE) in the promoter regions of target genes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferase (GST).[5]
Data Presentation
Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Radical Scavenging Activity of this compound
| Assay | This compound Concentration (µM) | % Scavenging Activity | IC50 (µM) | Positive Control (e.g., Ascorbic Acid) |
| DPPH | 12.5 | Value | rowspan="4">Value | Value |
| 25 | Value | Value | ||
| 50 | Value | Value | ||
| 100 | Value | Value | ||
| Hydroxyl Radical | 10 | Value | rowspan="4">Value | Value |
| 25 | Value | Value | ||
| 50 | Value | Value | ||
| 100 | Value | Value |
Table 2: Effect of this compound on Intracellular ROS Levels and Antioxidant Enzyme Expression
| Cell Line | This compound Concentration (µM) | % Reduction in ROS | Relative Protein Expression (Fold Change vs. Control) | |
| Nrf2 | HO-1 | |||
| HepG2 | 10 | Value | Value | Value |
| 25 | Value | Value | Value | |
| 50 | Value | Value | Value | |
| HaCaT | 10 | Value | Value | Value |
| 25 | Value | Value | Value | |
| 50 | Value | Value | Value |
Visualizations
Caption: Experimental workflow for assessing this compound's antioxidant capacity.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phloroglucinol and this compound isolated from Ecklonia cava suppress impaired diabetic angiogenesis; A study of in-vitro and in-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound enhances the expression of antioxidant and detoxifying enzymes by the activation of Nrf2-MAPK signalling pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant Activity In Vitro and Protective Effects Against Lipopolysaccharide-Induced Oxidative Stress and Inflammation in RAW264.7 Cells of Ulva prolifera-Derived Bioactive Peptides Identified by Virtual Screening, Molecular Docking, and Dynamics Simulations [mdpi.com]
- 8. Ecklonia cava Extract and this compound Attenuate Cellular Lipid Peroxidation in Keratinocytes Exposed to PM10 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, Derived from the Edible Brown Algae Ecklonia cava, Attenuates Methylglyoxal-Associated Diabetic Nephropathy by Suppressing AGE–RAGE Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Dieckol's Impact on Protein Modulation: A Western Blot Analysis Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dieckol, a phlorotannin derived from brown algae, has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. This document provides a comprehensive overview of the application of Western blot analysis to elucidate the mechanisms of action of this compound by examining its modulatory effects on key cellular proteins. Detailed protocols for Western blot analysis of this compound-treated cells are provided, along with a summary of quantitative data from various studies and visual representations of the affected signaling pathways.
Data Presentation: Modulation of Key Proteins by this compound
The following tables summarize the quantitative and qualitative changes in protein expression and activation observed in response to this compound treatment, as determined by Western blot analysis in various studies.
| Category | Protein | Effect of this compound Treatment | Cell/Tissue Type | Inducing Agent | Citation |
| Inflammation & Immunity | p-p50 (NF-κB) | Decreased | Human Dermal Fibroblasts (HDF) | UVB | [1] |
| p-p65 (NF-κB) | Decreased | Human Dermal Fibroblasts (HDF) | UVB | [1] | |
| p-IκB-α | Decreased | HT1080 (Human Fibrosarcoma) | - | [2] | |
| COX-2 | Decreased | NDEA-induced Hepatocarcinogenesis Model | NDEA | [3] | |
| iNOS | Decreased | Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose | [4] | |
| TNF-α | Decreased | Human Dermal Fibroblasts (HDF) | UVB | [1] | |
| IL-1β | Decreased | - | Carrageenan | [5] | |
| IL-6 | Decreased | Human Dermal Fibroblasts (HDF) | UVB | [1] | |
| Apoptosis | Bax | Decreased (restored towards normal) | Chang Liver Cells | Ethanol | [6] |
| Bcl-2 | Increased (restored towards normal) | Chang Liver Cells | Ethanol | [6] | |
| Cytochrome c | Decreased release | NDEA-induced Hepatocarcinogenesis Model | NDEA | [3] | |
| Cleaved Caspase-3 | Decreased (restored towards normal) | Chang Liver Cells | Ethanol | [6] | |
| Cleaved Caspase-8 | Increased | SKOV3 (Ovarian Cancer) | - | [7][8] | |
| Cleaved Caspase-9 | Increased | SKOV3 (Ovarian Cancer) | - | [7][8] | |
| PARP-1 | Decreased cleavage | Aβ25-35-treated PC12 cells | Aβ25-35 | [9] | |
| MAPK Signaling | p-ERK | Decreased | Human Dermal Fibroblasts (HDF) | UVB | [1] |
| p-JNK | Decreased | Human Dermal Fibroblasts (HDF) | UVB | [1] | |
| p-p38 | Decreased | Human Dermal Fibroblasts (HDF) | UVB | [1] | |
| Cell Invasion & Metastasis | MMP-1 | Decreased | UVB-irradiated Hairless Mice | UVB | [2] |
| MMP-2 | Decreased | HT1080 (Human Fibrosarcoma) | PMA | [10] | |
| MMP-3 | Decreased | UVB-irradiated Hairless Mice | UVB | [2] | |
| MMP-9 | Decreased | HT1080 (Human Fibrosarcoma) | PMA | [10] | |
| TIMP-1 | Increased | HT1080 (Human Fibrosarcoma) | - | [2] | |
| TIMP-2 | Increased | HT1080 (Human Fibrosarcoma) | - | [2] | |
| Other Signaling Pathways | p-Akt | Decreased | SKOV3 (Ovarian Cancer) | - | [7][8] |
| p-GSK-3β | Increased | SweAPP N2a Cells | - | [11] | |
| TGF-β | Increased | UVB-irradiated Hairless Mice | UVB | [12] | |
| p-Smad2/3 | Increased | UVB-irradiated Hairless Mice | UVB | [12] | |
| Nrf2 | Increased | Mouse Glomerular Mesangial Cells | MGO | [13] |
Experimental Protocols
General Workflow for Western Blot Analysis of this compound-Treated Cells
Caption: General workflow for Western blot analysis.
Detailed Protocol: Western Blotting of this compound-Treated Adherent Cells
This protocol is a generalized procedure based on common practices and details mentioned in the cited literature.[1][10][14][15][16] Optimization may be required for specific cell lines and target proteins.
1. Cell Culture and Treatment: a. Seed adherent cells in appropriate culture dishes and grow to 70-80% confluency. b. Treat cells with the desired concentrations of this compound for the specified duration. If applicable, add an inducing agent (e.g., UVB, PMA, high glucose) at the appropriate time point.[1][4][10]
2. Protein Extraction: a. Place the culture dish on ice and aspirate the culture medium. b. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). c. Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 1 mL for a 100 mm dish) supplemented with a protease and phosphatase inhibitor cocktail.[15] d. Scrape the cells using a cold cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[15] e. Incubate the lysate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[15] g. Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay. b. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
4. Sample Preparation for Electrophoresis: a. To a calculated volume of lysate (containing 20-50 µg of protein), add 2x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[15][16] c. Briefly centrifuge the samples to collect the condensate.
5. SDS-PAGE and Protein Transfer: a. Load the denatured protein samples into the wells of a polyacrylamide gel (SDS-PAGE). b. Run the gel electrophoresis at a constant voltage until the dye front reaches the bottom of the gel. c. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunodetection: a. Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. e. Wash the membrane three times for 10-15 minutes each with TBST.
7. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for the recommended time. c. Capture the chemiluminescent signal using an imaging system or X-ray film. d. Perform densitometric analysis of the bands using appropriate software to quantify the relative protein expression levels. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways Modulated by this compound
This compound's Inhibition of the MAPK/AP-1 Signaling Pathway
This compound has been shown to suppress the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 kinases.[1] This, in turn, can lead to the downregulation of the transcription factor Activator Protein-1 (AP-1), which is involved in the expression of various genes, including those for Matrix Metalloproteinases (MMPs).[1][2]
Caption: this compound inhibits the MAPK/AP-1 pathway.
This compound's Regulation of the NF-κB Signaling Pathway
This compound can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway by preventing the degradation of IκBα.[3] This keeps NF-κB (a heterodimer of p50 and p65) sequestered in the cytoplasm, thereby reducing the transcription of pro-inflammatory genes.[1][3]
Caption: this compound inhibits the NF-κB pathway.
This compound's Modulation of Apoptotic Pathways
This compound has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][8] It can increase the expression of pro-apoptotic proteins like Bax and decrease anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.[3][6] this compound can also activate caspase-8, a key initiator of the extrinsic pathway.[7][8]
Caption: this compound induces apoptosis pathways.
Conclusion
Western blot analysis is an indispensable tool for investigating the molecular mechanisms underlying the therapeutic potential of this compound. The data consistently demonstrates that this compound modulates multiple key signaling pathways involved in inflammation, apoptosis, and cell proliferation. The provided protocols and pathway diagrams serve as a valuable resource for researchers aiming to further explore the effects of this compound and other natural compounds on cellular protein expression.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protective effects of this compound isolated from Ecklonia cava against high glucose-induced oxidative stress in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates the nociception and inflammatory responses in different nociceptive and inflammatory induced mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, isolated from the edible brown algae Ecklonia cava, induces apoptosis of ovarian cancer cells and inhibits tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. This compound Ameliorates Aβ Production via PI3K/Akt/GSK-3β Regulated APP Processing in SweAPP N2a Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Isolated from Eisenia bicyclis Ameliorates Wrinkling and Improves Skin Hydration via MAPK/AP-1 and TGF-β/Smad Signaling Pathways in UVB-Irradiated Hairless Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. bio-rad.com [bio-rad.com]
- 16. origene.com [origene.com]
Application Notes and Protocols: Gene Expression Analysis in Response to Dieckol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dieckol, a phlorotannin isolated from brown algae such as Ecklonia cava, has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3][4] These therapeutic properties are largely attributed to its ability to modulate various signaling pathways and consequently alter gene expression. Understanding the molecular mechanisms of this compound is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for studying the effects of this compound treatment on gene expression, focusing on key signaling pathways.
Data Presentation: Summary of Quantitative Data
The following tables summarize the dose-dependent effects of this compound on the expression of key proteins and genes involved in various cellular processes.
Table 1: Effect of this compound on Matrix Metalloproteinases (MMPs) and Their Inhibitors (TIMPs)
| Cell Line | Treatment Condition | Target Protein | Concentration of this compound | Observed Effect | Reference |
| HT1080 (Human Fibrosarcoma) | - | MMP-2 | Dose-dependent | Inhibition of expression | [1] |
| HT1080 (Human Fibrosarcoma) | - | MMP-9 | Dose-dependent | Inhibition of expression | [1] |
| HT1080 (Human Fibrosarcoma) | H₂O₂-induced | MMP-2, MMP-9, MMP-13 | 25 µg/ml | Inhibition of H₂O₂-induced expression | [3] |
| MCF-7 (Human Breast Cancer) | - | MMP-9 | 1-100 µM | Inhibition of expression | [5] |
| MCF-7 (Human Breast Cancer) | - | TIMP-1, TIMP-2 | 1-100 µM | Stimulation of expression | [5] |
| UVB-irradiated HR-1 Mice | UVB irradiation | MMP-1, -3, -9 | 5 or 10 mg/kg | Decreased expression | [6] |
Table 2: Effect of this compound on Pro-inflammatory Cytokines and Mediators
| Cell Line/Model | Treatment Condition | Target Molecule | Concentration of this compound | Observed Effect | Reference |
| UVB-irradiated HDF Cells | UVB irradiation | TNF-α | 12.5, 25, 50 µM | Dose-dependent reduction | [7] |
| UVB-irradiated HDF Cells | UVB irradiation | IL-6 | 12.5, 25, 50 µM | Dose-dependent reduction | [7] |
| UVB-irradiated HDF Cells | UVB irradiation | IL-1β | 12.5, 25, 50 µM | Dose-dependent reduction | [7] |
| IFN-γ-stimulated HaCaT Cells | IFN-γ (10 ng/mL) | MDC/CCL22 | 5, 10 µM | Dose-dependent inhibition of production | [2] |
| LPS-stimulated BV2 Microglia | LPS | NO, PGE₂ | Dose-dependent | Suppression of production | [4] |
| LPS-stimulated BV2 Microglia | LPS | IL-1β, TNF-α | Dose-dependent | Reduction of generation | [4] |
| Spontaneously Hypertensive Rats | - | NF-κB, IL-1β, TNF-α | - | Decreased expression | [8] |
Table 3: Effect of this compound on Key Signaling Proteins
| Cell Line/Model | Pathway | Target Protein | Concentration of this compound | Observed Effect | Reference |
| EA.hy926 (Endothelial Cells) | PI3K/Akt/eNOS | p-PI3K, p-Akt, p-eNOS | 40, 130, 134 µM | Enhanced phosphorylation | [9] |
| A549 (NSCLC) | PI3K/Akt/mTOR | PI3K, Akt, mTOR | LC50: 25 µg/mL | Inhibition of signaling | [10] |
| SweAPP N2a | PI3K/Akt/GSK-3β | p-Akt (Ser473), p-GSK-3β (Ser9) | - | Increased phosphorylation | [11] |
| HT1080 | NF-κB | NF-κB (p65, p50) | Dose-dependent | Suppression of expression | [1] |
| UVB-irradiated HDF Cells | NF-κB | Nuclear p50, p65 | 12.5, 25, 50 µM | Dose-dependent reduction | [7] |
| UVB-irradiated HDF Cells | AP-1 | p-c-Jun | 12.5, 25, 50 µM | Dose-dependent reduction | [7] |
| UVB-irradiated HDF Cells | MAPKs | p-JNK, p-ERK, p-p38 | 12.5, 25, 50 µM | Dose-dependent decrease | [7][12] |
| IFN-γ-stimulated HaCaT Cells | STAT1 | p-STAT1 (Ser727) | 5, 10 µM | Suppression of phosphorylation and nuclear translocation | [2] |
| Molt-4 Leukemia Cells | JAK/STAT3 | STAT3, JAK1 | 40, 80 µM | Downregulated expression | [13] |
| HepG2 Cells | Nrf2-MAPK | Nrf2 | - | Nuclear translocation and activation | [14] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol provides a general guideline for treating adherent cell lines with this compound. Specific cell types and experimental conditions may require optimization.
Materials:
-
Cell line of interest (e.g., HT1080, A549, HaCaT)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (high purity)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding: Seed the cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid cytotoxicity.
-
Treatment:
-
Remove the growth medium from the cells and wash once with PBS.
-
Add fresh serum-free or low-serum medium containing the desired concentrations of this compound. A vehicle control (medium with DMSO) should always be included.
-
For experiments involving stimulation (e.g., with LPS, IFN-γ, or UVB), cells are typically pre-treated with this compound for a specific duration (e.g., 1-2 hours) before the addition of the stimulus.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C and 5% CO₂.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA or protein extraction).
Western Blot Analysis for Protein Expression
This protocol outlines the steps for analyzing the expression levels of specific proteins following this compound treatment.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol describes how to measure changes in mRNA levels of target genes after this compound treatment.
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
-
Real-time PCR system
Protocol:
-
RNA Extraction: Extract total RNA from the treated cells using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Perform the qPCR reaction in a real-time PCR system using appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH or ACTB).
-
Calculate the relative gene expression changes using the ΔΔCt method.
-
Mandatory Visualizations: Signaling Pathways and Workflows
This compound's Impact on the PI3K/Akt Signaling Pathway
Caption: this compound modulates the PI3K/Akt pathway, influencing cell survival, proliferation, and vasodilation.
This compound's Regulation of the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB pathway, reducing inflammatory gene expression.
This compound's Influence on the MAPK Signaling Pathway
Caption: this compound attenuates stress-induced MAPK signaling, suppressing downstream gene expression.
Experimental Workflow for Gene Expression Analysis
Caption: A generalized workflow for studying the effects of this compound on gene and protein expression.
References
- 1. This compound from Ecklonia cava Regulates Invasion of Human Fibrosarcoma Cells and Modulates MMP-2 and MMP-9 Expression via NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Component of Ecklonia cava, Suppresses the Production of MDC/CCL22 via Down-Regulating STAT1 Pathway in Interferon-γ Stimulated HaCaT Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Ecklonia cava Suppresses the Migration and Invasion of HT1080 Cells by Inhibiting the Focal Adhesion Kinase Pathway Downstream of Rac1-ROS Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. First evidence that Ecklonia cava-derived this compound attenuates MCF-7 human breast carcinoma cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Isolated from Eisenia bicyclis Ameliorates Wrinkling and Improves Skin Hydration via MAPK/AP-1 and TGF-β/Smad Signaling Pathways in UVB-Irradiated Hairless Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Reduces Muscle Atrophy by Modulating Angiotensin Type II Type 1 Receptor and NADPH Oxidase in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound inhibits non-small-cell lung cancer cell proliferation and migration by regulating the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Ameliorates Aβ Production via PI3K/Akt/GSK-3β Regulated APP Processing in SweAPP N2a Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, an Algae-Derived Phenolic Compound, Suppresses UVB-Induced Skin Damage in Human Dermal Fibroblasts and Its Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phcog.com [phcog.com]
- 14. This compound enhances the expression of antioxidant and detoxifying enzymes by the activation of Nrf2-MAPK signalling pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Dieckol Solubility for Cell-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for challenges associated with the solubility of dieckol in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell-based assays?
A1: this compound is a phlorotannin, a class of polyphenolic compounds found in brown algae, which has garnered interest for its diverse biological activities. As with many polyphenols, this compound exhibits poor solubility in water. This characteristic poses a significant challenge in cell-based assays as it can lead to precipitation when introduced into aqueous cell culture media. Such precipitation can result in inaccurate dosing and the presence of undissolved particles, which may exert confounding effects on cells and compromise the reliability of experimental outcomes.
Q2: What are the recommended solvents for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most frequently recommended solvent for creating high-concentration stock solutions of this compound. While ethanol and methanol are also capable of dissolving this compound and are often used in the extraction process from its natural sources, DMSO is generally preferred for achieving higher concentration stock solutions for in vitro studies.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To mitigate the risk of solvent-induced cytotoxicity, it is crucial to maintain the final concentration of DMSO in the cell culture medium at the lowest effective level. A concentration below 0.5% is generally considered acceptable for most cell lines, with 0.1% being a widely adopted target to minimize off-target effects. It is imperative to include a vehicle control, consisting of the culture medium with the same final DMSO concentration but without this compound, in all experiments to account for any potential effects of the solvent itself.
Q4: How should I store my this compound stock solution?
A4: To ensure the stability of this compound, stock solutions prepared in DMSO should be stored at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles and to minimize the introduction of moisture, which can adversely affect solubility, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
This guide offers a systematic approach to diagnosing and resolving issues of this compound precipitation during your cell culture experiments.
Problem 1: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.
Possible Causes:
-
Low Aqueous Solubility: The primary reason is the significant difference in solubility of this compound in a polar aprotic solvent like DMSO compared to the aqueous, buffered environment of cell culture media (typically at a pH of ~7.4). This phenomenon is often termed "salting out."
-
High Final Concentration: The intended final concentration of this compound in the culture medium may surpass its solubility threshold in the aqueous system.
-
Improper Dilution Technique: The rapid introduction of a concentrated DMSO stock into the medium can create localized areas of high concentration, triggering immediate precipitation.
Solutions:
-
Optimize Dilution Technique:
-
Always pre-warm the cell culture medium to 37°C prior to the addition of the this compound stock solution.
-
Introduce the this compound stock solution slowly and drop-wise into the medium while gently swirling or vortexing. This facilitates rapid dispersion and prevents the formation of localized supersaturated regions.
-
-
Employ Serial Dilutions:
-
Avoid direct dilution of the highly concentrated stock into the final volume of media. Instead, perform one or more intermediate dilution steps. For instance, create an initial dilution of the DMSO stock into a smaller volume of pre-warmed medium, confirm its clarity, and then use this intermediate solution to prepare the final working concentration.
-
-
Re-evaluate Final Concentration: If precipitation continues to be an issue, the target concentration may be too high. It is advisable to conduct a dose-response study beginning with a lower, more readily soluble concentration.
Problem 2: The culture medium becomes cloudy or a precipitate appears over the course of incubation.
Possible Causes:
-
Compound Instability: Over extended incubation periods at 37°C and the pH of the culture medium, this compound may degrade, leading to the formation and precipitation of degradation byproducts.
-
Interactions with Media Components: this compound has the potential to interact with proteins and other constituents within the serum or basal medium, which can lead to the formation of insoluble complexes.
-
Evaporation: A decrease in the volume of the culture medium due to evaporation will increase the concentration of all solutes, including this compound, which may then exceed its solubility limit.
Solutions:
-
Use Freshly Prepared Working Solutions: To minimize the potential for degradation or precipitation, prepare the final this compound working solution in the culture medium immediately before it is to be added to the cells.
-
Consider Reducing Serum Concentration: For experiments using serum-containing media, a reduction in the serum percentage may be beneficial, as serum proteins can sometimes contribute to the precipitation of compounds.
-
Maintain Proper Humidification: Ensure that the incubator is properly humidified to prevent the evaporation of the culture medium from plates or flasks.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes and Recommendations |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[1] | Sonication may be necessary for complete dissolution. This is the recommended solvent for primary stock solutions. |
| Methanol | Soluble | While a specific quantitative value is not readily available in the literature, methanol is used for this compound extraction and in the preparation of some analytical standards.[2] |
| Ethanol | Soluble | A specific quantitative value is not readily available. Ethanol is an effective solvent for extracting this compound from its natural source.[3] |
| Water | Poorly soluble | This compound is largely considered insoluble in aqueous solutions, necessitating the use of an organic solvent for stock preparation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (recommended)
-
0.22 µm sterile syringe filter
Procedure:
-
In a sterile environment, such as a laminar flow hood, accurately weigh the desired mass of this compound powder into a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the mixture thoroughly until the powder is fully dissolved.
-
If complete dissolution is not achieved by vortexing, place the tube in a water bath sonicator for 10-15 minute intervals until the solution becomes clear.[1]
-
For optimal sterility and to remove any potential micro-precipitates, pass the stock solution through a 0.22 µm sterile syringe filter.
-
Dispense the sterile stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, ensuring they are protected from light.
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
Materials:
-
This compound stock solution in DMSO (prepared as per Protocol 1)
-
Sterile cell culture medium (appropriate for your cell line), pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Determine the volume of the stock solution required to obtain the desired final concentration for your experiment. It is critical to calculate the final DMSO concentration to ensure it remains below 0.5% (ideally at or below 0.1%).
-
Method A: Direct Dilution (Recommended for lower final concentrations) a. In a sterile tube, place the required volume of pre-warmed cell culture medium. b. While gently mixing the medium (e.g., by swirling or slow vortexing), add the calculated volume of the this compound stock solution in a drop-wise manner. c. Continue to mix gently for a brief period to ensure the solution is homogeneous.
-
Method B: Serial Dilution (Recommended for higher final concentrations or to mitigate precipitation) a. Create an intermediate dilution by adding a small volume of the this compound stock solution to a larger volume of pre-warmed medium (for example, a 1:10 or 1:100 dilution). Confirm that this intermediate solution is clear and free of any precipitate. b. Use the appropriate volume of this intermediate dilution to prepare the final working solution in the total volume of pre-warmed cell culture medium.
-
Before application to your cells, visually inspect the final working solution for any signs of precipitation. A clear solution is indicative of successful solubilization.
-
Always prepare a corresponding vehicle control by adding the same volume of DMSO (used to prepare the this compound working solution) to the equivalent final volume of cell culture medium.
Mandatory Visualization
Signaling Pathways Modulated by this compound
Caption: this compound inhibits pro-survival and inflammatory signaling pathways.
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound for cell-based assays.
Troubleshooting Logic for this compound Precipitation
Caption: A logical approach to troubleshooting this compound precipitation issues.
References
Technical Support Center: Overcoming Challenges in Dieckol Quantification by HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and overcome common challenges in the quantification of Dieckol using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for this compound analysis?
A1: A C18 column is the most commonly used stationary phase for the separation and quantification of this compound and other phlorotannins.[1][2] Specifically, columns like the Supelco Discovery C18 and Shiseido Capcellpak C18 have been successfully used.[1]
Q2: What mobile phases are typically used for this compound quantification by HPLC?
A2: Reversed-phase HPLC methods commonly employ a gradient of an aqueous solvent (A) and an organic solvent (B). Typical mobile phases include:
-
Solvent A: Deionized water with an acid modifier like 0.05% phosphoric acid or 0.1% formic acid to improve peak shape.[3]
-
Solvent B: Acetonitrile or methanol.[1][3] The gradient elution allows for the effective separation of this compound from other compounds in complex extracts.[3]
Q3: What is the optimal UV detection wavelength for this compound?
A3: this compound, like other phlorotannins, strongly absorbs UV light in the range of 195–265 nm.[4] A detection wavelength of 230 nm is frequently used and has been shown to be optimal for the quantification of this compound in phlorotannin preparations.[1][4]
Q4: How should I prepare this compound standard solutions?
A4: this compound standard stock solutions are typically prepared by dissolving a known amount of the standard in an organic solvent. A common practice is to dissolve the standard in a small amount of dimethyl sulfoxide (DMSO) and then dilute it with methanol to the desired volume.[4] For instance, a stock solution can be made by dissolving 5 mg of this compound in 2 mL of DMSO and 3 mL of methanol.[4] Working solutions are then prepared by serially diluting the stock solution with methanol or a methanol/water mixture.[3][4] The addition of an antioxidant like DMSO can be beneficial.[3]
Q5: What are the key validation parameters to assess for a this compound HPLC method?
A5: A robust HPLC method for this compound quantification should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][5] Good linearity is typically indicated by a coefficient of determination (r²) greater than 0.999.[1]
Troubleshooting Guide
Q1: I'm observing significant peak tailing for this compound. What are the potential causes and solutions?
A1: Peak tailing is a common issue when analyzing phenolic compounds like this compound.[6][7]
-
Cause 1: Secondary Interactions with Silica: Residual silanol groups on the silica-based C18 column can interact with the hydroxyl groups of this compound, causing tailing.[6][7]
-
Cause 2: Column Overload: Injecting too high a concentration of the sample can lead to peak asymmetry.[8]
-
Solution: Reduce the sample concentration or the injection volume. Dilute your sample and re-inject.
-
-
Cause 3: Column Contamination or Degradation: The column may be contaminated with strongly retained compounds, or the stationary phase may be degraded.
-
Solution: Flush the column with a strong solvent.[9] If the problem persists, the column may need to be replaced.
-
Q2: My this compound peak appears broad, leading to poor resolution. How can I improve it?
A2: Broad peaks can compromise the accuracy of quantification.[8]
-
Cause 1: Inefficient Mass Transfer: The mobile phase flow rate might not be optimal for the column, or the mobile phase viscosity could be too high.[8]
-
Solution: Optimize the flow rate. A typical flow rate for this compound analysis is between 0.7 and 1.0 mL/min.[1] Also, ensure the mobile phase is properly mixed and degassed.
-
-
Cause 2: Extra-Column Volume: Excessive volume from tubing, fittings, or the detector cell can cause band broadening.[10]
-
Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector.
-
-
Cause 3: Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the peak to broaden.[11]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[11]
-
Q3: The retention time for my this compound peak is inconsistent between injections. What should I check?
A3: Fluctuating retention times can indicate instability in the HPLC system.[12]
-
Cause 1: Pumping Issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates, leading to retention time shifts.[11][13]
-
Solution: Degas the mobile phase thoroughly.[14] Purge the pump to remove any trapped air bubbles. If the problem continues, inspect and clean or replace the pump's check valves.
-
-
Cause 2: Unstable Column Temperature: Variations in the column temperature will affect retention time.[12]
-
Solution: Use a column oven to maintain a constant and stable temperature, for example, 25 °C.[3]
-
-
Cause 3: Changes in Mobile Phase Composition: Improperly mixed mobile phases or solvent evaporation can alter the composition over time.[12]
-
Solution: Ensure accurate mobile phase preparation. Keep solvent reservoirs covered to prevent evaporation. If using a gradient, ensure the gradient proportioning valve is functioning correctly.
-
Q4: I'm having trouble with this compound stability during sample preparation and analysis. What can I do?
A4: Phlorotannins can be susceptible to oxidation, which is a critical step to manage during analysis.[15]
-
Cause: Oxidation: this compound, being a polyphenolic compound, can degrade upon exposure to light, heat, or oxidative conditions.
-
Solution 1 (Sample Preparation): Work quickly and avoid prolonged exposure of samples to ambient conditions. Consider adding an antioxidant like ascorbic acid during the extraction or sample preparation process.[15] Use of solvents like dimethyl sulfoxide (DMSO) in standard preparation may also help.[3]
-
Solution 2 (Storage): Store extracts and standard solutions at low temperatures (e.g., 4 °C) and protected from light.
-
Solution 3 (Analysis): Use an autosampler with temperature control to maintain sample stability during the analytical run.
-
Quantitative Data Summary
Table 1: Comparison of HPLC Method Parameters for this compound Quantification
| Parameter | Method 1[3] | Method 2[1] |
| HPLC System | Agilent 1100 Series | Agilent System |
| Column | Supelco Discovery C18 (4.6 x 250 mm, 5 µm) | Supelco Discovery C18 |
| Mobile Phase A | 0.05% Phosphoric Acid in Water | 15% Methanol in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | Not Specified (Gradient) | 0.7 mL/min |
| Column Temp. | 25 °C | Not Specified |
| Detection | DAD at 230 nm | UV at 230 nm |
| Gradient | 0-4 min, 0% B; 4-8 min, 0-30% B; 8-30 min, 30-45% B; 30-31 min, 45-70% B; 31-36 min, 70% B; 36-37 min, 70-0% B; 37-45 min, 0% B | Isocratic (A:B = 85:15) |
Table 2: Summary of Method Validation Parameters for this compound
| Parameter | Value (Study 1[3]) | Value (Study 2) | Value (Study 3[1]) |
| Linearity Range | 0.5–20 mg/L | 2.5–10 µg/mL | 12.5–400 µg/mL |
| Coefficient of Determination (r²) | 0.9992 | 0.9997 | > 0.9994 |
| LOD | 0.32 mg/L | 0.18 µg/mL | Not Reported |
| LOQ | 0.97 mg/L | 0.56 µg/mL | Not Reported |
| Precision (%RSD) | Not Reported | Intra-day: 1.58-4.39%Inter-day: 1.37-4.64% | Intra-day: 0.4-1.7%Intermediate: 1.2% |
| Accuracy (Recovery) | Not Reported | Intra-day: 96.91-102.33%Inter-day: 98.41-105.71% | 100.9–102.3% |
Experimental Protocols
Detailed Methodology for Quantification of this compound in Ecklonia cava Extract by HPLC-DAD
This protocol is a synthesis of validated methods reported in the literature.[3][4]
1. Reagents and Materials
-
This compound standard (≥98% purity)
-
Ecklonia cava dried powder or extract
-
Methanol (HPLC grade)[4]
-
Acetonitrile (HPLC grade)[3]
-
Dimethyl sulfoxide (DMSO, analytical grade)[4]
-
Phosphoric acid (analytical grade)[3]
-
Deionized water
-
Syringe filters (0.45 µm, PTFE or similar)[4]
2. Standard Solution Preparation [3][4]
-
Stock Solution (100 mg/L): Accurately weigh 5.0 mg of this compound standard. Place it in a 50 mL volumetric flask. Add 1 mL of DMSO to dissolve the standard, then dilute to the mark with methanol.[3] This solution should be stored in the dark at 4 °C.
-
Working Solutions: Prepare a series of working standard solutions (e.g., 0.5, 2, 5, 10, and 20 mg/L) by serially diluting the stock solution with 50% methanol.[3] These will be used to construct the calibration curve.
3. Sample Preparation (from E. cava powder) [3]
-
Accurately weigh a specific amount of the E. cava extract powder.
-
Perform an extraction using a suitable solvent, such as 70% ethanol.
-
After extraction, the solution should be appropriately diluted. For example, dilute 0.2 mL of the extract to 10 mL with 50% methanol to create the sample solution.[3]
-
Prior to injection, filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.[3]
4. HPLC-DAD Analysis [3]
-
HPLC System: An Agilent 1100 Series or equivalent.
-
Column: Supelco Discovery C18 (4.6 x 250 mm, 5 µm).
-
Column Temperature: 25 °C.
-
Mobile Phase A: 0.05% phosphoric acid in deionized water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0–4 min: 0% B
-
4–8 min: 0–30% B
-
8–30 min: 30–45% B
-
30–31 min: 45–70% B
-
31–36 min: 70% B
-
36–37 min: 70–0% B
-
37–45 min: 0% B (column re-equilibration)
-
-
Injection Volume: 10-20 µL.
-
Detection: Diode Array Detector (DAD) monitoring at 230 nm.
5. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.[3] The retention time for this compound under these conditions is approximately 15.6 min.[3]
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of this compound by HPLC-DAD.
Caption: Troubleshooting flowchart for common HPLC issues in this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Method development and validation of phloroglucinol and this compound in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fisheries and Aquatic Sciences [e-fas.org]
- 5. Method development and validation of phloroglucinol and this compound in Ecklonia cava using HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. uhplcs.com [uhplcs.com]
- 10. chromtech.com [chromtech.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. mastelf.com [mastelf.com]
- 14. m.youtube.com [m.youtube.com]
- 15. High-performance liquid chromatographic analysis of phlorotannins from the brown alga Fucus vesiculosus - PubMed [pubmed.ncbi.nlm.nih.gov]
Dieckol assay interference with common reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dieckol assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound?
A1: The most common methods for quantifying this compound and other phlorotannins fall into two categories:
-
Colorimetric Assays: These assays, such as the Folin-Ciocalteu (F-C) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays, measure the total phenolic content or antioxidant capacity of a sample, which is often used as a proxy for the this compound concentration. They are relatively simple and high-throughput but can be prone to interference.[1][2]
-
Chromatographic Methods: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a highly specific and accurate method for the direct quantification of this compound.[3][4][5][6][7] This method separates this compound from other compounds in a sample, allowing for precise measurement without interference.[3][6]
Q2: My this compound concentration appears much higher than expected when using the Folin-Ciocalteu assay. What could be the cause?
A2: The Folin-Ciocalteu assay is not specific to phlorotannins like this compound and can react with a variety of reducing substances, leading to an overestimation of the total phenolic content.[1][8][9] Common interfering substances include:
-
Ascorbic acid (Vitamin C)
-
Reducing sugars (e.g., glucose, fructose)
-
Proteins and certain amino acids (e.g., tyrosine)
-
Other antioxidants present in the sample matrix.[10]
Q3: How can I minimize interference in my Folin-Ciocalteu assay for this compound?
A3: To minimize interference, consider the following:
-
Sample Preparation: Use a solid-phase extraction (SPE) C18 column to clean up your sample and remove interfering substances.
-
pH Adjustment: For samples with high sugar content, adjusting the pH of the reaction can help to reduce sugar interference.
-
Use a More Specific Method: For accurate quantification, it is highly recommended to use a more specific method like HPLC-DAD.[3][6]
Q4: Are there any known interferences for the DPPH antioxidant assay when measuring this compound?
A4: The DPPH assay measures the radical scavenging capacity of a sample. Therefore, any compound in your sample with antioxidant properties will react with the DPPH radical and contribute to the measured activity. This is not necessarily an "interference" but rather a reflection of the total antioxidant capacity of the sample. If you need to specifically quantify the contribution of this compound to the antioxidant activity, you must first separate it from other antioxidants in the sample, for example, by using HPLC.
Q5: What is the recommended method for accurate and specific quantification of this compound?
A5: For the most accurate and specific quantification of this compound, High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the recommended method.[3][4][5][6][7] This technique separates this compound from other components in the sample, and the DAD allows for the confirmation of the compound's identity by its UV spectrum, ensuring that you are measuring only this compound.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Overestimation of this compound with Folin-Ciocalteu Assay | Presence of reducing substances (ascorbic acid, sugars, proteins).[1][8][9][10] | 1. Pre-treat the sample with solid-phase extraction (SPE) to remove interferences.2. For high-sugar samples, consider adjusting the reaction pH.3. Best Practice: Use HPLC-DAD for specific quantification.[3][6] |
| Inconsistent Results in DPPH Assay | Sample instability or presence of other antioxidants. | 1. Ensure consistent sample preparation and handling.2. Protect samples from light and heat.3. To measure this compound's specific activity, isolate it via HPLC prior to the assay. |
| No this compound Peak or Poor Resolution in HPLC | Incorrect mobile phase, column, or detection wavelength. | 1. Verify the mobile phase composition and gradient.2. Ensure the use of a suitable C18 column.3. Set the DAD to the optimal wavelength for this compound (around 230 nm).[3] |
| Baseline Noise in HPLC Chromatogram | Contaminated solvent or column. | 1. Use fresh, HPLC-grade solvents.2. Flush the column with a strong solvent.3. If the problem persists, replace the column. |
Quantitative Data on Interferences
The following table summarizes the potential interference of common reagents in the Folin-Ciocalteu assay. The data illustrates the percentage of overestimation or underestimation of the total phenolic content.
| Interfering Substance | Concentration | Effect on Folin-Ciocalteu Assay | Reference |
| Ascorbic Acid | 1 mg/mL | Strong Interference (Overestimation) | [10] |
| Glucose | 40 mg/mL | No Significant Interference | [10] |
| Tyrosine | 1 mg/mL | Strong Interference (Overestimation) | [10] |
| Formic Acid | 0.5 mg/mL | Strong Interference (Overestimation) | [10] |
| Acetic Acid | 3 mg/mL | Strong Interference (Overestimation) | [10] |
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC-DAD
This protocol is based on validated methods for the specific quantification of this compound.[3][4][7]
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Diode-Array Detector (DAD)
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be to start with a high percentage of A and gradually increase the percentage of B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 230 nm[3]
4. Procedure:
-
Prepare a stock solution of the this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare your sample by dissolving it in methanol and filtering it through a 0.45 µm syringe filter.
-
Inject the standards and samples onto the HPLC system.
-
Identify the this compound peak in your sample by comparing the retention time and UV spectrum to the standard.
-
Quantify the amount of this compound in your sample using the calibration curve generated from the standards.
Protocol 2: Folin-Ciocalteu Assay for Total Phenolic Content
This is a general protocol for estimating total phenolic content, which may be influenced by interfering substances.[2]
1. Materials and Reagents:
-
Folin-Ciocalteu reagent
-
Gallic acid (for standard curve)
-
Sodium carbonate solution (7.5% w/v)
-
Sample extract
2. Procedure:
-
Prepare a stock solution of gallic acid in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
In a microplate well or test tube, add your sample or standard.
-
Add Folin-Ciocalteu reagent and mix well.
-
After a few minutes, add the sodium carbonate solution and mix.
-
Incubate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
Measure the absorbance at approximately 760 nm.
-
Calculate the total phenolic content of your sample by comparing its absorbance to the gallic acid standard curve.
Visualizations
Caption: Recommended analytical workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate this compound assay results.
References
- 1. repositorio.usp.br [repositorio.usp.br]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Method development and validation of phloroglucinol and this compound in Ecklonia cava using HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Method development and validation of phloroglucinol and this compound in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass [scirp.org]
Methods to prevent Dieckol degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Dieckol during storage.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its stability important?
This compound is a phlorotannin, a type of polyphenol found in brown algae such as Ecklonia cava. It is known for a wide range of potential therapeutic properties, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. Maintaining the structural integrity of this compound is crucial for ensuring its biological activity and obtaining reliable and reproducible experimental results. Degradation can lead to a loss of efficacy and the formation of unknown impurities.
2. What are the main factors that cause this compound degradation?
Like many polyphenolic compounds, this compound's stability is primarily affected by environmental factors such as:
-
Temperature: High temperatures can accelerate degradation.
-
Light: Exposure to light, particularly UV light, can induce photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
pH: The stability of this compound can be pH-dependent in solution.
3. What are the optimal storage conditions for solid this compound?
For long-term storage of solid (powdered) this compound, it is recommended to:
-
Store at low temperatures, preferably at -20°C.
-
Keep in a tightly sealed container to minimize exposure to moisture and oxygen.
-
Protect from light by using an amber vial or by storing it in a dark place.
-
Consider storing under an inert atmosphere (e.g., argon or nitrogen) for maximum stability.
4. How should I store this compound in solution?
When this compound is in solution, it is more susceptible to degradation. To minimize this:
-
Prepare solutions fresh whenever possible.
-
If storage is necessary, store solutions at -20°C.
-
Use amber vials to protect from light.
-
Consider degassing the solvent and storing the solution under an inert atmosphere.
-
For cell culture experiments, this compound is often dissolved in DMSO. It is advisable to prepare a concentrated stock solution in DMSO, store it at -20°C, and then dilute it to the final concentration in the culture medium just before use.
Troubleshooting Guide
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| I am seeing inconsistent results in my bioassays. | This compound may have degraded, leading to reduced activity. | 1. Verify the storage conditions of your this compound stock (solid and solution). 2. Prepare a fresh solution from a properly stored solid stock. 3. Assess the purity and integrity of your this compound using an analytical method like HPLC. |
| The color of my solid this compound has changed from white/faint yellow to a darker shade. | This may be a visual indicator of degradation due to oxidation or exposure to light. | 1. It is advisable to use a fresh, properly stored batch of this compound. 2. If you must use the current batch, assess its purity by HPLC before use. |
| My this compound solution has changed color over time. | Color changes in solution can indicate degradation due to oxidation, light exposure, or pH instability. | 1. Discard the old solution and prepare a fresh one. 2. Ensure you are following the recommended storage conditions for solutions (protection from light, low temperature). |
| I am observing extra peaks in my HPLC chromatogram that were not there previously. | The appearance of new peaks suggests the formation of degradation products. | 1. Review your storage and handling procedures. 2. If possible, try to identify the degradation products using techniques like mass spectrometry. 3. Use a fresh, high-purity batch of this compound for your experiments. |
Quantitative Stability Data
The following table summarizes the stability of this compound's antioxidant activity when stored at different temperatures over a 7-day period, as determined by the DPPH radical scavenging assay.
| Temperature | Day 0 | Day 4 | Day 7 |
| 30°C | ~80% | ~80% | ~80% |
| 60°C | ~80% | ~80% | ~80% |
| 90°C | ~80% | ~70% | ~67% |
| Data is presented as approximate DPPH scavenging activity and is based on studies by Kang et al. (2012).[1][2] |
Experimental Protocols
Protocol: Assessment of this compound Stability by HPLC
This protocol outlines a method to assess the stability of this compound under various storage conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound (high purity standard)
-
HPLC-grade methanol
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid or phosphoric acid (for mobile phase modification)
-
Dimethyl sulfoxide (DMSO), if preparing a stock solution for bioassays
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Amber HPLC vials
2. Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to a known concentration (e.g., 1 mg/mL).
-
Stability Samples: Aliquot the stock solution into several amber vials. Expose these aliquots to different stress conditions (e.g., different temperatures, light exposure, oxygen levels).
-
Control Sample: Store one aliquot under optimal conditions (-20°C, in the dark) as a control.
3. HPLC Method:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is commonly used.
-
Flow Rate: 0.7 - 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10-20 µL
-
Column Temperature: 25°C
4. Stability Study Procedure:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a stability sample and the control sample.
-
Allow the samples to come to room temperature.
-
Filter the samples through a 0.45 µm syringe filter into clean HPLC vials.
-
Inject the samples into the HPLC system.
-
Analyze the chromatograms.
5. Data Analysis:
-
Compare the peak area of this compound in the stability samples to the control sample at each time point.
-
Calculate the percentage of this compound remaining.
-
Observe the appearance of any new peaks, which would indicate degradation products.
-
The stability of this compound can be expressed as the percentage of the initial concentration remaining over time.
Visualizations
Caption: Factors contributing to this compound degradation and corresponding preventive measures.
Caption: Experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Optimizing Dieckol Concentration for In Vitro Experiments
Welcome to the technical support center for utilizing Dieckol in your in vitro research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimal experimental conditions and to troubleshoot common issues encountered when working with this promising phlorotannin.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell type and the biological effect being investigated. Based on published studies, a general effective range is between 1 µM and 100 µM. It is crucial to perform a dose-response experiment for your specific cell line and assay to determine the optimal concentration.
Q2: How should I dissolve this compound for in vitro use?
This compound has poor water solubility.[1][2] For in vitro experiments, it is typically dissolved in a polar or mid-polar solvent such as Dimethyl Sulfoxide (DMSO) to create a stock solution.[3] This stock solution is then further diluted in the cell culture medium to the final desired concentration. It is recommended to keep the final DMSO concentration in the culture medium below 0.1% to avoid solvent-induced cytotoxicity. One study suggests trying phosphate-buffered saline (PBS, pH 7.4) or 5% Tween 80 as alternative solvents.[4]
Q3: Is this compound cytotoxic to cells?
This compound can exhibit selective cytotoxicity, particularly against cancer cells.[3] However, it has been shown to be non-toxic to various normal cell lines at effective concentrations. For instance, in Human Dermal Fibroblasts (HDFs), this compound was non-toxic at concentrations up to 50 µM.[5][6] Similarly, concentrations up to 200 µM showed no cytotoxic effects on HT1080 human fibrosarcoma cells.[7] It is essential to determine the cytotoxicity of this compound in your specific cell line using a cell viability assay, such as the MTT assay, before proceeding with functional experiments.
Q4: How stable is this compound in cell culture medium?
This compound has been shown to be relatively stable under typical cell culture conditions. One study on the thermostability of this compound demonstrated that it maintained its antioxidant activity at temperatures up to 90°C for several days.[8][9] However, the stability of polyphenols can be influenced by the components of the culture medium.[10] It is advisable to prepare fresh dilutions of this compound from a frozen stock solution for each experiment to ensure consistent activity.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation of this compound in culture medium | Poor solubility of this compound. | Ensure the stock solution in DMSO is fully dissolved before diluting in the medium. Prepare the final dilution immediately before use. Consider using a carrier solvent like PBS or adding a small percentage of a non-ionic surfactant like Tween 80.[4] |
| High background in fluorescence-based assays | Autofluorescence of this compound. | Run a control with this compound alone (without cells or other reagents) to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay. Subtract this background from your experimental readings. |
| Inconsistent or no biological effect | Suboptimal concentration, degradation of this compound, or cell line resistance. | Perform a dose-response curve to identify the optimal concentration. Prepare fresh this compound dilutions for each experiment. Ensure proper storage of the stock solution (-20°C or -80°C).[11] Verify the responsiveness of your cell line to similar compounds. |
| Unexpected cytotoxicity in normal cells | High concentration of this compound or DMSO. | Determine the IC50 value of this compound for your cell line using a viability assay. Ensure the final DMSO concentration in the culture medium is below 0.1%. |
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound used in various in vitro studies.
Table 1: Anti-inflammatory and Antioxidant Effects of this compound
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Human Dermal Fibroblasts (HDF) | 12.5 - 50 µM | 30 min pre-treatment | Reduced UVB-induced ROS production and expression of pro-inflammatory cytokines.[5][6] | [5][6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 - 50 µg/mL | Not specified | Inhibited high glucose-induced cytotoxicity and ROS generation.[12] | [12] |
| Mouse Glomerular Mesangial Cells | 1 - 20 µM | 1 hr pre-treatment | Protected against methylglyoxal-induced oxidative stress and apoptosis.[13][14] | [13][14] |
Table 2: Cytotoxicity of this compound in Cancer and Normal Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| A549 (Non-small-cell lung cancer) | 0.005 - 500 µM | 24 hours | Dose-dependent cytotoxicity. | [3] |
| NIH/3T3 (Normal fibroblast) | 0.005 - 500 µM | 24 hours | Less cytotoxic compared to A549 cells. | [3] |
| SKOV3 (Ovarian cancer) | Not specified | Not specified | Induced apoptosis.[15] | [15] |
| HT1080 (Fibrosarcoma) | Up to 200 µM | 48 hours | No significant cytotoxic effect.[7] | [7] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from studies investigating this compound's cytotoxicity.[3][14]
Objective: To determine the cytotoxic effect of this compound on a specific cell line.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.[3]
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired time (e.g., 24 or 48 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[3]
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Intracellular Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
This protocol is based on studies evaluating the antioxidant effects of this compound.[6][13]
Objective: To measure the effect of this compound on intracellular ROS levels.
Materials:
-
Cells of interest
-
24-well or 96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution
-
An agent to induce oxidative stress (e.g., H₂O₂, UVB, high glucose)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a suitable plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 30 minutes to 1 hour).[5][6][13]
-
Remove the medium and incubate the cells with DCFH-DA solution (typically 10-20 µM) in serum-free medium for 30 minutes in the dark.
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Expose the cells to the ROS-inducing agent.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (typically ~485 nm excitation and ~535 nm emission).
Signaling Pathways and Workflows
This compound's Protective Mechanism Against UVB-Induced Skin Damage
This diagram illustrates the signaling pathways modulated by this compound in protecting human dermal fibroblasts from UVB radiation.[5]
Caption: this compound's photoprotective signaling pathway.
General Experimental Workflow for In Vitro Testing of this compound
This diagram outlines a logical workflow for assessing the in vitro effects of this compound.
Caption: In vitro this compound experimental workflow.
This compound-Mediated Vasodilation Signaling Pathway
This diagram illustrates how this compound promotes vasodilation through the PI3K/Akt/eNOS pathway.[16][17][18]
Caption: this compound's role in vasodilation signaling.
References
- 1. This compound and Its Derivatives as Potential Inhibitors of SARS-CoV-2 Spike Protein (UK Strain: VUI 202012/01): A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an Algae-Derived Phenolic Compound, Suppresses UVB-Induced Skin Damage in Human Dermal Fibroblasts and Its Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound from Ecklonia cava Regulates Invasion of Human Fibrosarcoma Cells and Modulates MMP-2 and MMP-9 Expression via NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Protective effects of this compound isolated from Ecklonia cava against high glucose-induced oxidative stress in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, Derived from the Edible Brown Algae Ecklonia cava, Attenuates Methylglyoxal-Associated Diabetic Nephropathy by Suppressing AGE–RAGE Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound, isolated from the edible brown algae Ecklonia cava, induces apoptosis of ovarian cancer cells and inhibits tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Ecklonia cava Extract and Its Derivative this compound Promote Vasodilation by Modulating Calcium Signaling and PI3K/AKT/eNOS Pathway in In Vitro and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve the Bioavailability of Dieckol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dieckol. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your efforts to enhance the bioavailability of this promising phlorotannin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the formulation of this compound delivery systems.
Liposomal Formulations
-
Question: My encapsulation efficiency (EE) for this compound in liposomes is consistently low. What are the potential causes and solutions?
-
Answer: Low encapsulation efficiency for polyphenols like this compound is a common issue. Here are several factors to investigate:
-
Lipid Composition: The choice of phospholipids and the inclusion of cholesterol are critical. This compound's interaction with the lipid bilayer can be influenced by the charge and fluidity of the membrane. Experiment with different phospholipid types (e.g., soy phosphatidylcholine, DPPC) and vary the cholesterol concentration. Increasing cholesterol can make the bilayer more rigid, which may either improve retention or hinder initial encapsulation.
-
Drug-to-Lipid Ratio: An excessively high ratio of this compound to lipid can lead to saturation of the bilayer, with the excess drug remaining unencapsulated. Systematically vary the this compound-to-lipid molar ratio to find the optimal loading capacity.
-
pH of the Hydration Medium: The solubility of phenolic compounds can be pH-dependent. Investigate the solubility of this compound at different pH values and adjust the hydration buffer accordingly. A pH where this compound has lower aqueous solubility might favor its partitioning into the lipid bilayer.
-
Hydration and Sonication/Extrusion Parameters: Ensure the lipid film is fully hydrated. Inadequate hydration time or temperature (below the lipid transition temperature) can result in poorly formed vesicles. Optimize sonication or extrusion parameters; excessive energy can disrupt liposomes and lead to drug leakage, while insufficient energy may not produce unilamellar vesicles of the desired size.
-
-
-
Question: The particle size of my this compound liposomes is too large and polydisperse. How can I achieve a smaller, more uniform size distribution?
-
Answer: Achieving a consistent and small particle size is crucial for bioavailability. Consider the following:
-
Extrusion: This is the most effective method for controlling liposome size. Use a sequential extrusion process, starting with larger pore size membranes and gradually moving to smaller ones (e.g., 400 nm, then 200 nm, then 100 nm). Ensure an adequate number of passes (typically 10-21) through each membrane.
-
Sonication: While probe sonication can reduce particle size, it can also lead to broader size distributions and potential lipid degradation. If using sonication, optimize the power, duration, and use a pulsed mode in an ice bath to minimize overheating.
-
Lipid Concentration: High lipid concentrations can sometimes lead to aggregation. Try formulating at a lower lipid concentration.
-
-
Solid Lipid Nanoparticle (SLN) Formulations
-
Question: I'm observing drug expulsion from my this compound-loaded SLNs upon storage. What is causing this and how can I prevent it?
-
Answer: Drug expulsion is a significant challenge with SLNs, often due to lipid polymorphism.
-
Lipid Matrix Selection: The type of solid lipid is paramount. Highly crystalline lipids tend to form perfect lattices upon cooling, which can expel the drug. It is often beneficial to use a blend of lipids or lipids with imperfections in their crystal structure to create more space for the drug molecules.
-
Cooling Rate: Rapid cooling during the preparation process can lead to the formation of less stable lipid polymorphs. A controlled, slower cooling rate may allow for a more ordered and stable lipid matrix that can better accommodate the drug.
-
Surfactant Choice: The surfactant not only stabilizes the nanoparticle dispersion but also influences the lipid crystallization. Ensure you are using an appropriate surfactant at an optimal concentration to provide a stable shell around the lipid core.
-
-
-
Question: The particle size of my this compound SLNs is too large. What parameters can I adjust?
-
Answer: Several factors influence SLN particle size:
-
Homogenization Pressure and Cycles (for High-Pressure Homogenization): Increasing the homogenization pressure and the number of cycles generally leads to a reduction in particle size. However, there is a limit, beyond which further increases may lead to particle aggregation.
-
Stirring Speed and Sonication Power: In methods involving high-speed stirring or ultrasonication, increasing the energy input will typically reduce particle size.
-
Lipid and Surfactant Concentration: The relative concentrations of the lipid and surfactant are critical. Often, a higher surfactant-to-lipid ratio results in smaller particles, but an excess of surfactant can also be problematic.
-
-
Self-Emulsifying Drug Delivery Systems (SEDDS)
-
Question: My this compound SEDDS formulation is precipitating upon dilution in aqueous media. How can I resolve this?
-
Answer: Precipitation upon dilution is a common failure mode for SEDDS, indicating that the drug is not being maintained in a solubilized state within the formed emulsion.
-
Excipient Selection: The solubility of this compound in the oil, surfactant, and cosurfactant components is crucial. Conduct thorough solubility studies of this compound in a wide range of excipients to select the combination with the highest solubilizing capacity.
-
Phase Diagram Optimization: Construct a ternary or pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and cosurfactant that form a stable microemulsion over a wide range of dilutions.
-
Inclusion of Polymeric Precipitation Inhibitors: Consider adding polymers such as HPMC or PVP to the formulation. These can help maintain a supersaturated state of the drug upon dilution, preventing or delaying precipitation.
-
-
Data Presentation: Pharmacokinetics and Formulation Characteristics
Improving the bioavailability of this compound requires a quantitative understanding of its pharmacokinetic profile and the characteristics of the delivery system.
Pharmacokinetic Profile of Unformulated this compound
Studies on the oral administration of this compound have highlighted its low bioavailability, necessitating the use of advanced formulation strategies. The following table summarizes key pharmacokinetic parameters of unformulated this compound in Sprague-Dawley rats following intravenous and oral administration of an Ecklonia cava extract. This data serves as a baseline for evaluating the enhancement achieved through nanoformulation.
| Parameter | Intravenous (10 mg/kg) | Oral (100 mg/kg) | Oral (1000 mg/kg) |
| Cmax (ng/mL) | 8890 | 11.2 | 1180 |
| Tmax (h) | - | 0.58 | 2.00 |
| AUC (ng·h/mL) | 5290 | 29.8 | 8380 |
| Half-life (T½) (h) | 11.9 | 2.76 | 6.61 |
| Bioavailability (%) | - | 0.06 | 0.23 |
Data adapted from a pharmacokinetic study in rats. Note that bioavailability is very low, underscoring the need for enhancement strategies.[1][2]
Typical Characteristics of Polyphenol Nanoformulations
While specific comparative in vivo data for this compound nanoformulations are limited in publicly available literature, the table below provides typical characteristics that researchers aim for when formulating polyphenols like this compound, along with common analytical techniques used for their measurement.
| Parameter | Typical Target Range | Analytical Technique(s) |
| Particle Size | 50 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | > |25| mV | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency (%) | > 70% | UV-Vis Spectrophotometry, HPLC |
Experimental Protocols
The following are detailed methodologies for the preparation and characterization of this compound-loaded nanoformulations.
1. Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Preparation:
-
Dissolve soy phosphatidylcholine, cholesterol, and this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. A typical molar ratio might be 7:3:0.5 (phosphatidylcholine:cholesterol:this compound).
-
Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid transition temperature (e.g., 40°C) until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by adding the buffer to the flask and continuing to rotate the flask (without vacuum) at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion.
-
Load the suspension into a gas-tight syringe and pass it through polycarbonate membranes with defined pore sizes assembled in an extruder device.
-
Perform sequential extrusion, for instance, 5 passes through a 400 nm membrane, followed by 11-21 passes through a 100 nm membrane.
-
-
Purification:
-
Remove unencapsulated this compound by ultracentrifugation, size exclusion chromatography, or dialysis against the hydration buffer.
-
2. Preparation of this compound-Loaded Solid Lipid Nanoparticles (Hot Homogenization Method)
-
Preparation of Phases:
-
Lipid Phase: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Dissolve the desired amount of this compound in the molten lipid.
-
Aqueous Phase: Heat a surfactant solution (e.g., Poloxamer 188 or Tween 80 in water) to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear homogenizer like an Ultra-Turrax) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (HPH).
-
Homogenize for several cycles (e.g., 3-5 cycles) at a high pressure (e.g., 500-1500 bar). The temperature should be maintained above the lipid's melting point throughout this process.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
3. Characterization of Nanoparticles
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the nanoparticle suspension in an appropriate medium (e.g., deionized water).
-
Analyze the sample using a Zetasizer or similar instrument that employs Dynamic Light Scattering (DLS) for size and PDI, and Electrophoretic Light Scattering (ELS) for zeta potential.
-
-
Encapsulation Efficiency (EE):
-
Separate the unencapsulated this compound from the nanoparticles using a separation technique (e.g., ultracentrifugation with filter units).
-
Quantify the amount of free this compound in the supernatant using UV-Vis spectrophotometry or HPLC.
-
Calculate the EE using the following formula: EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100
-
4. In Vitro Drug Release Study (Dialysis Bag Method)
-
Preparation:
-
Transfer a known volume of the this compound-loaded nanoparticle suspension into a dialysis bag with an appropriate molecular weight cut-off (MWCO) that retains the nanoparticles but allows the free drug to diffuse.
-
Seal the dialysis bag.
-
-
Release Study:
-
Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS with a small percentage of Tween 80 to maintain sink conditions) in a beaker placed on a magnetic stirrer. Maintain the temperature at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method like HPLC or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of this compound released over time.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Bioavailability Enhancement
This diagram outlines the logical progression of experiments from formulation development to in vivo assessment.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common sources of variability in Dieckol-related experiments. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to obtain more consistent and reproducible results.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its basic chemical properties?
This compound is a phlorotannin, a type of polyphenol, primarily isolated from brown algae such as Ecklonia cava, Eisenia bicyclis, and Ecklonia stolonifera.[1][2] Its chemical formula is C₃₆H₂₂O₁₈, with a molecular weight of 742.52 g/mol .[1] It typically appears as a white to faint yellow powder and has a boiling point of 999.6°C.[1]
2. What are the known biological activities of this compound?
This compound exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, neuroprotective, and anti-aging properties.[1][3][4][5]
3. How stable is this compound and what are the optimal storage conditions?
This compound is stable for up to 2 years under appropriate storage conditions.[1] While stable for up to 2 hours under severe heating (70°C in 99% ethanol), it can degrade by approximately 50% after 24 hours under these conditions.[1] For long-term storage, it is recommended to keep this compound in a cool, dark, and dry place. Studies have shown it exhibits better stability at lower temperatures.[3][6]
Troubleshooting Guide
Issue 1: Low or Inconsistent this compound Extraction Yields
Q: My this compound yield from Ecklonia cava is lower than expected. What factors could be affecting the extraction efficiency?
A: Several factors can influence the extraction yield of this compound. The choice of solvent, solvent concentration, extraction time, and temperature are all critical parameters.
-
Solvent Selection: Ethanol has been identified as a highly efficient and low-toxicity solvent for this compound extraction.[1] In comparative studies, ethanol yielded significantly more this compound (2.9 mg/g biomass) than acetone (1.1 mg/g), distilled water (0.7 mg/g), or ethyl acetate (0.3 mg/g).[1]
-
Ethanol Concentration: The concentration of ethanol is a key factor. A 50-60% aqueous ethanol solution has been shown to be more effective than 100% ethanol.[1]
-
Extraction Time and Temperature: Prolonged extraction times do not necessarily increase yield and can lead to degradation.[1] Statistical optimization has identified optimal conditions to be a 13.2-minute extraction at 54.2°C using 62.6% ethanol, which resulted in a yield of 6.4 mg/g of Ecklonia cava.[1][7]
Summary of Optimized Extraction Parameters for this compound from Ecklonia cava
| Parameter | Optimal Value | Reference |
| Solvent | Ethanol | [1] |
| Solvent Concentration | 62.6% (v/v) in water | [1] |
| Temperature | 54.2°C | [1] |
| Time | 13.2 minutes | [1] |
Issue 2: Inaccurate or Variable Quantification of this compound
Q: I am observing variability in my this compound quantification using HPLC. How can I improve the accuracy and consistency of my measurements?
A: High-Performance Liquid Chromatography (HPLC) is the standard method for this compound quantification. To ensure accuracy, a validated HPLC method is crucial.
-
Method Validation: A validated HPLC-DAD (Diode-Array Detection) method has been developed for the simultaneous analysis of this compound and other phlorotannins.[8][9] Key parameters for a robust method include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8][9]
-
Sample Preparation: Proper sample preparation is critical. Standard solutions of this compound are typically prepared by dissolving it in dimethyl sulfoxide (DMSO) and then diluting with methanol.[10] Extracts should be filtered through a syringe filter (e.g., 0.45 μm) before injection into the HPLC system.[1][10]
-
Chromatographic Conditions: The mobile phase composition, column type, and detection wavelength all need to be optimized. A common setup involves a C18 column with a gradient elution of water and acetonitrile containing a small amount of acid (e.g., 0.05% phosphoric acid or 0.1% trifluoroacetic acid) and UV detection at 230 nm.[1][8][10]
Validated HPLC Method Parameters for this compound Quantification
| Parameter | Specification | Reference |
| Column | C18 (e.g., 5 μm, 4.6 mm × 250 mm) | [1][8] |
| Mobile Phase A | 0.05% Phosphoric acid in water | [8] |
| Mobile Phase B | Acetonitrile | [8] |
| Detection Wavelength | 230 nm | [1][10] |
| Linearity (R²) | >0.999 | [10] |
| Recovery | 100.9–102.3% | [10] |
Issue 3: Inconsistent Results in Biological Assays
Q: I am seeing high variability in my cell-based assays (e.g., cytotoxicity, anti-inflammatory) with this compound. What could be the cause?
A: Variability in biological assays can stem from the this compound sample itself or from the experimental protocol.
-
Purity of this compound: Ensure you are using a well-characterized and pure sample of this compound. Impurities from the extraction process can interfere with biological assays.
-
Solvent and Final Concentration: this compound is often dissolved in DMSO for in vitro studies.[11][12] It is crucial to maintain a consistent and low final concentration of DMSO in the cell culture medium, as DMSO itself can have biological effects.
-
Cell Culture Conditions: Maintain consistent cell culture practices, including cell passage number, seeding density, and incubation times. For example, in MTT assays for cytotoxicity, cells are often seeded at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubated for 24 hours before treatment with this compound.[11][13]
-
Assay-Specific Parameters: Adhere strictly to the protocol for each specific assay. For instance, in caspase activity assays, the amount of protein lysate and incubation time with the substrate are critical.[11]
Example IC₅₀ Values for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay | Reference |
| MG-63 | Human Osteosarcoma | 15 | MTT | [14] |
| A549 | Non-Small-Cell Lung Cancer | ~50 | MTT | [15] |
| MCF-7 | Breast Cancer | ~128 (at 57.69% inhibition) | MTT | [12] |
Experimental Protocols & Signaling Pathways
General Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for assessing the biological activity of this compound in vitro.
References
- 1. Frontiers | Enhancement of this compound extraction yield from Ecklonia cava through optimization of major variables in generally recognized as safe solvent-based process [frontiersin.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, Derived from the Edible Brown Algae Ecklonia cava, Attenuates Methylglyoxal-Associated Diabetic Nephropathy by Suppressing AGE–RAGE Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Method development and validation of phloroglucinol and this compound in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method development and validation of phloroglucinol and this compound in Ecklonia cava using HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, isolated from the edible brown algae Ecklonia cava, induces apoptosis of ovarian cancer cells and inhibits tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. This compound exerts anticancer activity in human osteosarcoma (MG-63) cells through the inhibition of PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Long-term stability testing of Dieckol under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term stability of Dieckol. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 1 year. Following these recommendations is crucial to maintain the integrity and bioactivity of the compound.
Q2: How stable is this compound at different temperatures?
A2: this compound exhibits good thermostability. Studies have shown that its antioxidant activity remains stable for up to 7 days at temperatures of 30°C, 60°C, and 90°C. In fact, this compound has been demonstrated to be more stable under heat stress compared to ascorbic acid. While some degradation is observed at higher temperatures over time, it retains a significant portion of its activity. For instance, at 90°C, the DPPH radical scavenging activity of this compound was approximately 80% after 7 days.
Q3: Is this compound stable in different solvents?
A3: Preliminary studies indicate that this compound is stable in 99% ethanol for up to 2 hours at 70°C. However, significant degradation (around 50%) was observed after 24 hours under these conditions. The choice of solvent can impact stability, and it is recommended to prepare fresh solutions for experiments whenever possible.
Q4: What is the stability of this compound at different pH levels?
A4: There is limited specific data on the long-term stability of this compound across a wide pH range. However, its degradation mechanism is known to be pH-dependent. At a low pH of 2, this compound has been reported to be stable for at least 5 hours. The primary degradation mechanism up to a pH of approximately 9 involves proton-coupled electron transfer. More research is needed to fully characterize its stability in various buffer systems and pH conditions.
Q5: How does light and humidity affect the stability of this compound?
Q6: What are the known degradation products of this compound?
A6: Currently, there is a lack of specific studies that have identified the degradation products of this compound under various stress conditions. Forced degradation studies, which are designed to identify such products, have not been extensively reported for this compound. Identifying these degradation products would be crucial for understanding any potential changes in bioactivity or the emergence of new effects.
Q7: Which signaling pathways are affected by this compound?
A7: this compound has been shown to modulate several key signaling pathways, which contributes to its diverse biological activities. These include:
-
NF-κB, AP-1, and MAPKs pathways: Regulation of these pathways is associated with this compound's anti-inflammatory and protective effects against UVB-induced skin damage.
-
JAK/STAT3 signaling pathway: Inhibition of this pathway is linked to this compound's anti-proliferative effects in cancer cells.
-
AMPK signaling pathway: Activation of AMPK is involved in the inhibition of adipogenesis.
-
Nrf2/Glo-1/AGE signaling pathway: This pathway is implicated in this compound's protective effects against diabetic nephropathy.
It is important to note that this information pertains to the intact this compound molecule. The signaling pathways affected by its potential degradation products are currently unknown.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower than expected bioactivity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure this compound (powder and solutions) has been stored at the recommended temperatures. 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions for each experiment, especially if stability in the specific solvent and conditions is unknown. 3. Control Experimental Conditions: Minimize exposure of this compound solutions to high temperatures, extreme pH, and light during experiments. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | Potential degradation of this compound. | 1. Run a Fresh Standard: Analyze a freshly prepared this compound standard to confirm its retention time and peak purity. 2. Review Sample Preparation: Ensure that the sample preparation process does not introduce harsh conditions (e.g., high heat, strong acids/bases) that could cause degradation. 3. Consider Forced Degradation: If degradation is suspected, a simple forced degradation study (e.g., heating a solution, exposing it to UV light) can help confirm if the unexpected peaks are related to this compound degradation. |
| Variability in results between different batches of this compound. | Differences in the purity or stability of the batches. | 1. Request Certificate of Analysis: Ensure the purity of each batch meets the required specifications. 2. Perform Quality Control: Run a simple analytical test (e.g., HPLC, UV-Vis spectroscopy) to compare the profiles of different batches before use. |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility of this compound. | 1. Use a Co-solvent: Consider using a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) to improve solubility. Ensure the final solvent concentration is compatible with your experimental system. 2. Sonication: Gentle sonication can help dissolve the compound. 3. pH Adjustment: While data is limited, adjusting the pH of the buffer might influence solubility. This should be done cautiously as it may also affect stability. |
Data Presentation
Table 1: Summary of this compound Thermostability (Antioxidant Activity)
| Temperature | Duration | DPPH Radical Scavenging Activity | Hydroxyl Radical Scavenging Activity | Intracellular ROS Scavenging Activity |
| 30°C | 7 days | Stable | Stable | Not reported |
| 60°C | 7 days | Stable | Stable | Slight, non-significant decrease |
| 90°C | 7 days | ~80% remaining activity | Stable | Not reported |
Data compiled from studies on the thermostability of this compound. The term "Stable" indicates no significant decrease in activity was reported over the study period.
Experimental Protocols
Protocol 1: General Long-Term Stability Testing of this compound (Powder)
This protocol is based on general guidelines for herbal and natural products (ICH Q1A(R2)).
-
Sample Preparation: Aliquot pure this compound powder into amber glass vials to protect from light.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
Control: -20°C.
-
-
Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or texture.
-
Purity and Degradation: Use a stability-indicating HPLC method to determine the purity of this compound and to detect any degradation products.
-
Bioactivity: Conduct a relevant bioassay (e.g., antioxidant assay) to assess the functional stability.
-
Protocol 2: Photostability Testing of this compound
This protocol is based on ICH Q1B guidelines.
-
Sample Preparation:
-
Solid: Spread a thin layer of this compound powder in a chemically inert, transparent container.
-
Solution: Prepare a solution of this compound in a suitable solvent (e.g., ethanol) in a chemically inert, transparent container.
-
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After the exposure period, compare the light-exposed samples to the dark controls for:
-
Appearance: Visual changes.
-
Purity and Degradation Products: Analysis by a stability-indicating HPLC method.
-
Visualizations
Caption: Workflow for Long-Term Stability Testing of this compound.
Caption: Major Signaling Pathways Modulated by this compound.
Validation & Comparative
Dieckol vs. Ascorbic Acid: A Comparative Analysis of Antioxidant Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant activities of dieckol, a phlorotannin from brown algae, and the well-established antioxidant, ascorbic acid (Vitamin C). This analysis is supported by experimental data on their free radical scavenging capabilities and an examination of their underlying molecular mechanisms of action.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is a critical determinant of its potential therapeutic efficacy in mitigating oxidative stress-related pathologies. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and ascorbic acid from various in vitro antioxidant assays. A lower IC50 value indicates a higher antioxidant activity.
| Antioxidant Assay | This compound (IC50) | Ascorbic Acid (IC50) | Reference |
| DPPH Radical Scavenging | ~80% scavenging at 62.5 µM | Activity decreased over 7 days at 60°C and 90°C | [1] |
| ABTS Radical Scavenging | Not explicitly stated in direct comparison | 50 µg/ml[2], 127.7 µg/ml[3] | [2][3] |
| Hydroxyl Radical Scavenging | Stable activity up to 90°C | Activity decreased over 7 days at 60°C and 90°C | [1] |
It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions. However, the available data suggests that this compound exhibits potent and, notably, more thermally stable antioxidant activity compared to ascorbic acid[1].
Experimental Protocols
To ensure reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (this compound, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Sample Preparation: Prepare various concentrations of the test compounds (e.g., 10-100 µg/mL) in the same solvent.
-
Reaction Mixture: Add 100 µL of the DPPH solution to 100 µL of each sample concentration in a 96-well plate. A control well should contain 100 µL of the DPPH solution and 100 µL of the solvent.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which is measured spectrophotometrically.
Materials:
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
Mix in a 10:1:1 ratio (Acetate buffer: TPTZ solution: FeCl₃ solution) and warm to 37°C before use.
-
-
Test compounds (this compound, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compounds.
-
Reaction Mixture: Add 280 µL of the freshly prepared FRAP reagent to 20 µL of the test sample in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Standard Curve: A standard curve is prepared using a known antioxidant, such as ascorbic acid, and the results are expressed as ascorbic acid equivalents (AAE).
Signaling Pathways and Mechanisms of Action
The antioxidant effects of this compound and ascorbic acid are not solely due to direct radical scavenging but also involve the modulation of key intracellular signaling pathways that regulate the cellular antioxidant defense system.
This compound's Antioxidant Signaling Pathways
This compound has been shown to enhance the expression of antioxidant and detoxifying enzymes through the activation of the Nrf2-MAPK signaling pathway [4]. Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of various cytoprotective genes. Mitogen-activated protein kinases (MAPKs) are involved in the signaling cascade that leads to Nrf2 activation.
Furthermore, this compound has been reported to downregulate the Rac1/ROS signaling pathway [5]. Rac1, a small GTPase, is involved in the production of reactive oxygen species (ROS) by NADPH oxidases. By inhibiting this pathway, this compound can reduce the cellular production of ROS.
This compound's antioxidant signaling pathways.
Ascorbic Acid's Antioxidant Signaling Pathways
Ascorbic acid is a potent free radical scavenger that can directly neutralize ROS. Beyond this direct action, it also influences cellular signaling pathways to bolster antioxidant defenses. Ascorbic acid can promote the activity of transcription factors such as Nrf2 , leading to the expression of antioxidant proteins[6].
Additionally, ascorbic acid has been shown to modulate the NF-κB signaling pathway . Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation. In response to stimuli like TNF-α, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it promotes the expression of pro-inflammatory genes. Ascorbic acid can inhibit NF-κB activation by suppressing the phosphorylation of IκBα[7][8][9][10]. This anti-inflammatory action is closely linked to its antioxidant properties, as ROS can activate the NF-κB pathway.
Ascorbic acid's antioxidant signaling pathways.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances the expression of antioxidant and detoxifying enzymes by the activation of Nrf2-MAPK signalling pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects and molecular mechanism of this compound isolated from marine brown alga on COX-2 and iNOS in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Vitamin C inhibits NF-kappa B activation by TNF via the activation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamin C suppresses TNF alpha-induced NF kappa B activation by inhibiting I kappa B alpha phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellmedicine.com [cellmedicine.com]
A Comparative Analysis of the Neuroprotective Effects of Dieckol and Resveratrol
This guide provides an objective comparison of the neuroprotective properties of Dieckol, a phlorotannin from brown algae, and Resveratrol, a well-studied polyphenol found in grapes and other plants. The analysis is based on experimental data from in vitro and in vivo studies, focusing on their antioxidant, anti-inflammatory, and cell-protective mechanisms. Detailed experimental protocols and signaling pathway diagrams are provided for researchers, scientists, and drug development professionals.
Quantitative Data Comparison
The neuroprotective efficacy of this compound and Resveratrol is multifaceted, stemming from their potent antioxidant and anti-inflammatory activities. The following tables summarize quantitative data from various experimental models, offering a direct comparison of their performance.
Table 1.1: Antioxidant Activity
Both compounds exhibit strong free radical scavenging capabilities, a cornerstone of their neuroprotective action. They effectively reduce oxidative stress by directly neutralizing reactive oxygen species (ROS) and by upregulating endogenous antioxidant defense systems.
| Assay Type | Compound | Concentration | Result | Source |
| DPPH Radical Scavenging | This compound | 62.5 µM | ~80% scavenging activity | [1] |
| Resveratrol | 1-10 mg/mL | Dose-dependent increase in scavenging | [2] | |
| Hydroxyl Radical Scavenging | This compound | 125 µM | ~70% scavenging activity | [3] |
| ABTS Radical Scavenging | Resveratrol | >50 µM | Significantly high antioxidant capacity | [4][5] |
| Intracellular ROS Reduction | This compound | 1, 5, 20 µM | Dose-dependent reduction of H₂O₂-induced ROS | [6][7] |
| Resveratrol | 15-60 µM | Significant reduction of LPS-induced ROS | [8] |
Table 1.2: Anti-Inflammatory Effects
Neuroinflammation is a critical factor in the progression of neurodegenerative diseases. This compound and Resveratrol both demonstrate the ability to suppress key inflammatory mediators in neuronal and microglial cells.
| Inflammatory Mediator | Model System | Compound | Concentration | % Inhibition / Effect | Source |
| Nitric Oxide (NO) | LPS-stimulated BV-2 microglia | This compound | 10, 50 µM | Dose-dependent suppression | [9] |
| LPS-stimulated primary microglia | Resveratrol | up to 10 µg/mL | Significant reduction | [10] | |
| Prostaglandin E₂ (PGE₂) | LPS-stimulated BV-2 microglia | This compound | 10, 50 µM | Dose-dependent suppression | [9] |
| LPS-stimulated primary microglia | Resveratrol | up to 50 µM | Effective inhibition | [10] | |
| TNF-α | Aβ₂₅₋₃₅-stimulated PC12 cells | This compound | 1, 10, 50 µM | Strong, dose-dependent inhibition | [11] |
| LPS-stimulated microglia (in vivo) | Resveratrol | 10-40 mg/kg | Effective reduction | [10] | |
| IL-1β | Aβ₂₅₋₃₅-stimulated PC12 cells | This compound | 1, 10, 50 µM | Strong, dose-dependent inhibition | [11] |
| LPS-stimulated microglia (in vivo) | Resveratrol | 10-40 mg/kg | Effective reduction | [10] |
Table 1.3: Neuroprotection and Cell Viability
The ultimate measure of a neuroprotective agent is its ability to preserve neuronal viability in the face of toxic insults. Both compounds have shown significant efficacy in protecting neurons from cell death induced by various neurotoxins.
| Assay / Model | Neurotoxic Insult | Compound | Concentration | Effect on Cell Viability / Protection | Source |
| MTT Assay | Glutamate | This compound | 1, 5, 10 µM | Significantly protected primary cortical neurons & HT22 cells | [12] |
| MTT Assay | Amyloid β₂₅₋₃₅ | This compound | 1, 10, 50 µM | Significantly prevented Aβ-induced cell death in PC12 cells | [13][14] |
| MTT Assay | H₂O₂ | This compound | 10, 25, 50 µg/ml | Increased viability of PC-12 cells | [6] |
| Apoptosis Reduction | H₂O₂ | This compound | 10, 25, 50 µg/ml | Decreased apoptotic PC-12 cells | [6] |
| Infarct Volume Reduction | Ischemic Stroke (in vivo) | Resveratrol | 30-50 mg/kg | Significantly reduced infarct area | [10][15] |
| Apoptosis Regulation | Ischemic Stroke (in vivo) | Resveratrol | 30 mg/kg | Upregulated Bcl-2, Downregulated Bax | [10][15] |
Key Signaling Pathways
The neuroprotective effects of this compound and Resveratrol are mediated through the modulation of complex intracellular signaling networks. This compound primarily acts through the Nrf2/HO-1 and MAPK/NF-κB pathways, while Resveratrol is well-known for its activation of the Sirt1 pathway.
This compound's Neuroprotective Signaling
This compound exerts its effects through a dual mechanism: direct scavenging of ROS and activation of the Nrf2/HO-1 antioxidant response pathway.[12][16] It also suppresses neuroinflammation by inhibiting the activation of key inflammatory signaling cascades, including MAPKs (p38, ERK, JNK) and NF-κB, thereby reducing the production of pro-inflammatory mediators.[9][11][17]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Resveratrol-loaded Nanoparticles Induce Antioxidant Activity against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Ecklonia cava Extract on Neuronal Damage and Apoptosis in PC-12 Cells against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, Derived from the Edible Brown Algae Ecklonia cava, Attenuates Methylglyoxal-Associated Diabetic Nephropathy by Suppressing AGE–RAGE Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol Protects Dopamine Neurons Against Lipopolysaccharide-Induced Neurotoxicity through Its Anti-Inflammatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Neuroinflammatory Property of Phlorotannins from Ecklonia cava on Aβ25-35-Induced Damage in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Neuroprotective mechanisms of this compound against glutamate toxicity through reactive oxygen species scavenging and nuclear factor-like 2/heme oxygenase-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Attenuates Microglia-mediated Neuronal Cell Death via ERK, Akt and NADPH Oxidase-mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dieckol and Other Anti-Inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Dieckol, a phlorotannin derived from brown algae, with established anti-inflammatory drugs: Celecoxib, Ibuprofen, and Dexamethasone. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and development endeavors.
Executive Summary
This compound exhibits potent anti-inflammatory effects through a multi-faceted mechanism that includes the inhibition of key inflammatory enzymes and signaling pathways. Unlike traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), this compound's mode of action extends beyond cyclooxygenase (COX) inhibition, offering a broader spectrum of anti-inflammatory activity. This guide presents a comparative analysis of this compound against a selective COX-2 inhibitor (Celecoxib), a non-selective COX inhibitor (Ibuprofen), and a corticosteroid (Dexamethasone), highlighting their mechanisms of action, and efficacy in preclinical models.
Mechanism of Action
The anti-inflammatory compounds discussed herein exert their effects through distinct molecular mechanisms, which are crucial for understanding their therapeutic potential and potential side effects.
-
This compound: This marine-derived polyphenol demonstrates a broad anti-inflammatory profile by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] This inhibition is mediated through the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2] By targeting these central inflammatory cascades, this compound effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α, IL-1β, and IL-6.[1][2][3]
-
Celecoxib: As a selective COX-2 inhibitor, Celecoxib primarily targets the COX-2 enzyme, which is upregulated during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[4] Its selectivity for COX-2 over COX-1 is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5]
-
Ibuprofen: This widely used NSAID is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[6][7] By inhibiting both isoforms, Ibuprofen effectively reduces inflammation and pain but also carries a higher risk of gastrointestinal complications due to the inhibition of the protective effects of COX-1 in the stomach lining.[7]
-
Dexamethasone: A potent synthetic glucocorticoid, Dexamethasone exerts its anti-inflammatory effects by binding to glucocorticoid receptors. This complex then translocates to the nucleus and modulates gene expression, leading to the suppression of pro-inflammatory cytokine production and the upregulation of anti-inflammatory proteins.[8][9][10]
Data Presentation: Head-to-Head Comparison
The following tables summarize the quantitative data on the inhibitory activities of this compound and the comparator compounds. It is important to note that IC50 values can vary depending on the specific experimental conditions.
| Compound | Target | IC50 Value | Cell Line / Assay Condition |
| This compound | Cell Viability (MG-63) | 15 µM | MTT Assay |
| Celecoxib | COX-2 | 40 nM | Sf9 cells |
| COX-1 | 15 µM | ||
| IL-12 secretion | 20-30 µM | ||
| Ibuprofen | COX-1 | 13 µM | |
| iNOS protein levels | 0.89 mM | Rat primary cerebellar glial cells | |
| PGE2 formation | 0.86 mM | Rat primary cerebellar glial cells | |
| Dexamethasone | NO production | 34.60 µg/mL | RAW 264.7 cells |
Table 1: Comparative Inhibitory Concentrations (IC50) of Anti-Inflammatory Compounds. This table provides a summary of the half-maximal inhibitory concentrations (IC50) for this compound, Celecoxib, Ibuprofen, and Dexamethasone against various targets.
| Compound | Assay | Effect | Model System |
| This compound | Nitric Oxide Production | Dose-dependent inhibition | LPS-stimulated RAW 264.7 cells |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Significant reduction | LPS-stimulated RAW 264.7 cells | |
| Celecoxib | Nitric Oxide Production | Inhibition in osteoarthritic chondrocytes | Rat osteoarthritic chondrocytes |
| Pro-inflammatory Cytokines (IL-6) | Decrease in serum and synovial fluid | Patients with inflammatory arthritis | |
| Ibuprofen | Nitric Oxide Production | Inhibition of iNOS activity | Rat primary cerebellar glial cells |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Inhibition of production | Human peripheral blood mononuclear cells | |
| Dexamethasone | Nitric Oxide Production | Dose-dependent inhibition | LPS-stimulated J774 macrophages |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8) | Inhibition of release | Human lung fibroblasts, Alveolar macrophages |
Table 2: Effects on Key Inflammatory Mediators. This table outlines the observed effects of each compound on the production of nitric oxide and pro-inflammatory cytokines in various experimental models.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX-2 inhibitor screening kits.
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 enzyme in sterile water. Aliquot and store at -80°C.
-
Prepare a 10X Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol). Dilute to 1X with ultrapure water before use.
-
Prepare a COX Probe solution in DMSO.
-
Prepare Arachidonic Acid substrate solution.
-
-
Assay Procedure:
-
Equilibrate all reagents to room temperature.
-
In a 96-well black microplate, add the following to each well:
-
75 µL COX Assay Buffer
-
2 µL COX Cofactor Working Solution
-
1 µL COX Probe Solution
-
1 µL diluted human recombinant COX-2 enzyme
-
10 µL of test compound (this compound, Celecoxib, Ibuprofen) or vehicle control.
-
-
Incubate the plate at 25°C for 10-15 minutes.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid solution to each well.
-
Immediately measure the fluorescence kinetics for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol is based on the Griess reaction for the detection of nitrite, a stable product of NO.[11][12][13]
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds (this compound, Celecoxib, Ibuprofen, Dexamethasone) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 18-24 hours.
-
-
Griess Reaction:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples based on the standard curve.
-
Determine the percent inhibition of NO production for each compound concentration compared to the LPS-stimulated control.
-
Pro-inflammatory Cytokine Expression Assay (ELISA)
This protocol outlines the general steps for measuring cytokine levels using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[14][15]
-
Plate Coating:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β) overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add cell culture supernatants (collected from cells treated as described in the NO production assay) and a serial dilution of the recombinant cytokine standard to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
-
Substrate Reaction and Measurement:
-
Wash the plate.
-
Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards.
-
Determine the concentration of the cytokine in the samples from the standard curve.
-
Mandatory Visualization
Signaling Pathways
Experimental Workflow
Conclusion
This compound presents a compelling profile as a potent anti-inflammatory agent with a mechanism of action that distinguishes it from conventional NSAIDs and corticosteroids. Its ability to modulate both the NF-κB and MAPK signaling pathways suggests a broader therapeutic potential for inflammatory conditions. The data presented in this guide, including comparative IC50 values and effects on key inflammatory mediators, provide a solid foundation for further research and development of this compound as a novel anti-inflammatory therapeutic. The detailed experimental protocols and visualizations are intended to facilitate the design of future studies aimed at fully elucidating the therapeutic promise of this marine-derived compound.
References
- 1. Ibuprofen: effect on inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound exerts anticancer activity in human osteosarcoma (MG-63) cells through the inhibition of PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib inhibits interleukin-12 alphabeta and beta2 folding and secretion by a novel COX2-independent mechanism involving chaperones of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Closer Look at Dexamethasone and the SARS-CoV-2-Induced Cytokine Storm: In Silico Insights of the First Life-Saving COVID-19 Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 15. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dieckol and Conventional Chemotherapeutics in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer effects of Dieckol, a phlorotannin derived from brown algae, against established chemotherapeutic agents for lung and colon cancers. The following sections present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the reported IC50 values for this compound and standard chemotherapeutic drugs in various lung and colon cancer cell lines.
Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison between this compound and chemotherapeutic agents is challenging due to variations in experimental conditions, such as cell lines, exposure times, and assay methodologies. This data is intended for informational purposes and to guide future comparative research.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | This compound Concentration (µM) | Exposure Time (hours) | Reference |
| Lung Cancer | A549 | 25 µg/mL (~33.7 µM) | Not Specified | [1] |
| Ovarian Cancer | A2780 | ~80-100 µM | Not Specified | [2] |
| Ovarian Cancer | SKOV3 | ~80-100 µM | Not Specified | [2] |
| Osteosarcoma | MG-63 | 15 µM | Not Specified | [3] |
| Prostate Cancer | PC-3 | 12 µM | 24 | [4] |
| Melanoma | B16F10 | 20 µM (Tyrosinase inhib.) | Not Specified | [5] |
Table 2: IC50 Values of Standard Chemotherapeutics in Lung Cancer Cell Lines
| Chemotherapeutic | Cell Line | IC50 Concentration (µM) | Exposure Time (hours) | Reference |
| Cisplatin | A549 | 17.8 | 24 | [6] |
| Cisplatin | A549 | 4.97 µg/mL (~16.6 µM) | 48 | [7] |
| Paclitaxel | A549 | 10 µg/L (~0.012 µM) | Not Specified | [8] |
| Paclitaxel | A549 | 2.5 - 7.5 nM | 24 | [9] |
Table 3: IC50 Values of Standard Chemotherapeutics in Colon Cancer Cell Lines
| Chemotherapeutic | Cell Line | IC50 Concentration (µM) | Exposure Time (hours) | Reference |
| 5-Fluorouracil | HCT116 | 23.41 | Not Specified | [10] |
| 5-Fluorouracil | SW480 | 46.88 mg/L (~360 µM) | Not Specified | [11] |
| 5-Fluorouracil | SW620 | 29.58 mg/L (~227 µM) | Not Specified | [11] |
| Oxaliplatin | HCT116 | Not Specified | Not Specified | |
| Oxaliplatin | HT29 | Not Specified | Not Specified | |
| Oxaliplatin | SW620 | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the anticancer effects of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[1][3]
-
Cell Seeding: Plate cancer cells (e.g., A549, HT29) in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the chemotherapeutic agent of interest for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or the chemotherapeutic agent at the desired concentrations for the specified time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and is essential for elucidating the molecular mechanisms of action.[1][3]
-
Protein Extraction: Treat cells with this compound or a chemotherapeutic agent. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-STAT3, STAT3, NF-κB p65, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is commonly used as a loading control to ensure equal protein loading.
Signaling Pathway Visualizations
This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound suppresses the JAK/STAT3 signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
Conclusion
The available data suggests that this compound exhibits significant anticancer properties against a range of cancer cell lines, operating through the modulation of critical signaling pathways such as PI3K/Akt/mTOR, JAK/STAT3, and NF-κB.[3][4][12] While direct comparative data with conventional chemotherapeutics is limited, the IC50 values of this compound in certain cancer cell lines are within a pharmacologically relevant range. Further head-to-head studies under standardized conditions are warranted to fully elucidate the comparative efficacy and potential synergistic effects of this compound with existing chemotherapy regimens. The detailed protocols and pathway diagrams provided in this guide serve as a resource to facilitate such future investigations.
References
- 1. This compound inhibits non‐small–cell lung cancer cell proliferation and migration by regulating the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, isolated from the edible brown algae Ecklonia cava, induces apoptosis of ovarian cancer cells and inhibits tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exerts anticancer activity in human osteosarcoma (MG-63) cells through the inhibition of PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound prevents prostate cancer cell proliferation by transcriptionally attenuating JAK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular docking studies of a phlorotannin, this compound isolated from Ecklonia cava with tyrosinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative proteomic analysis of paclitaxel sensitive A549 lung adenocarcinoma cell line and its resistant counterpart A549-Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro additive antitumor effects of dimethoxycurcumin and 5‐fluorouracil in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of NF-κB by this compound extracted from Ecklonia cava negatively regulates LPS induction of inducible nitric oxide synthase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Proteomic Analysis of Cellular Responses to Dieckol and Other Potent Polyphenols
For Immediate Release
This guide offers a comparative analysis of the cellular proteomic changes induced by the phlorotannin Dieckol and three other well-researched polyphenols: Resveratrol, Quercetin, and Epigallocatechin-3-gallate (EGCG). This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of these bioactive compounds.
While comprehensive quantitative proteomics data for this compound is not yet available in published literature, this guide synthesizes the known protein targets and signaling pathway modulations of this compound and contrasts them with the extensive proteomic data available for Resveratrol, Quercetin, and EGCG. The information presented herein is compiled from multiple peer-reviewed studies and aims to provide a valuable resource for understanding the comparative biological effects of these polyphenols.
Comparative Overview of Proteomic and Cellular Effects
This compound, a phlorotannin derived from brown algae, has been shown to exert significant influence over key signaling pathways implicated in cancer and inflammation. Studies have demonstrated its ability to down-regulate critical proteins involved in cell proliferation and survival. In contrast, global quantitative proteomics studies for Resveratrol, Quercetin, and EGCG have provided a broader view of their impact on the cellular proteome, revealing extensive networks of modulated proteins.
The following table summarizes the key findings from proteomics and targeted protein analyses of each polyphenol. It is important to note that the data for this compound is derived from studies focusing on specific proteins, whereas the data for the other polyphenols come from large-scale quantitative proteomics experiments. Due to variations in experimental conditions such as cell lines, treatment concentrations, and duration, direct quantitative comparisons should be made with caution.
Quantitative Proteomics Data
Table 1: Comparative Proteomic and Targeted Protein Analysis of Polyphenol-Treated Cells
| Feature | This compound | Resveratrol | Quercetin | Epigallocatechin-3-gallate (EGCG) |
| Proteomics Approach | Targeted (e.g., Western Blot) | Quantitative Mass Spectrometry (e.g., SILAC, TMT) | Quantitative Mass Spectrometry (e.g., SILAC, 2-DE) | Quantitative Mass Spectrometry (e.g., Label-Free, 2-DE) |
| Key Down-regulated Proteins/Pathways | JAK/STAT3 Signaling (STAT3, JAK1), Cell Cycle (PCNA, Cyclin D1, Cyclin E1), PI3K/AKT Signaling, NF-κB Signaling | HSP27, Proteins involved in cytoskeletal remodeling and EMT | Heat Shock Protein 90 (Hsp90), Proteins involved in translation, RNA metabolism, and lipid metabolism | EIF2, mTOR, and Estrogen Response Signaling Pathways, Proteins associated with cytoskeleton and extracellular matrix |
| Key Up-regulated Proteins/Pathways | Pro-apoptotic proteins (Bax, Caspase-3, Cytochrome C) | Proteins involved in cholesterol metabolism and spermatozoa function (in a high-fat diet model) | Proteins involved in antioxidant defense systems | Pathways linked to lipid degradation and oxidative metabolism |
| Primary Cellular Effects Observed | Inhibition of proliferation and migration, induction of apoptosis | Inhibition of cell migration, chemosensitization, protection against metabolic damage | Induction of apoptosis, cell cycle arrest, inhibition of proliferation and migration | Suppression of trophoblast migration and invasion, enhancement of cisplatin-induced apoptosis |
| Cell Lines Studied (Examples) | Molt-4 (Leukemia), PC-3 (Prostate Cancer) | A549 (Lung Cancer), MCF-7 (Breast Cancer), Endothelial Cells | K562 (Leukemia), HepG2 (Liver Cancer), PC-3 (Prostate Cancer) | Endothelial Cells, Trophoblast Cells, A549 (Lung Cancer) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols from the cited studies for each polyphenol.
This compound: Western Blot Analysis of Protein Expression
This protocol is a representative method for analyzing the expression of specific proteins in cells treated with this compound.
-
Cell Culture and Treatment: Molt-4 leukemia cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are treated with varying concentrations of this compound (e.g., 40 and 80 µM) for a specified duration (e.g., 24 hours).
-
Protein Extraction: After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., STAT3, JAK1, PCNA, Cyclin D1, Cyclin E1, and β-actin as a loading control).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Resveratrol: SILAC-Based Quantitative Proteomics
This protocol outlines a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) approach to quantify proteome changes in response to Resveratrol.
-
SILAC Labeling: A549 lung cancer cells are cultured for at least five passages in DMEM specifically lacking either L-lysine and L-arginine ("light" medium) or containing stable isotope-labeled versions of these amino acids ("heavy" medium), supplemented with dialyzed fetal bovine serum.
-
Cell Treatment: Cells in the "heavy" medium are treated with Resveratrol (e.g., 40 µM for 24 hours), while cells in the "light" medium are treated with a vehicle control.
-
Protein Extraction and Digestion: Cells are harvested, and equal amounts of protein from the "light" and "heavy" labeled cells are mixed. The combined protein mixture is then reduced, alkylated, and digested with trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer.
-
Data Analysis: The raw mass spectrometry data is processed using software such as MaxQuant. Peptides are identified and quantified based on the intensity of the "light" and "heavy" isotopic pairs. Proteins with a statistically significant change in their heavy-to-light ratio are identified as being differentially expressed.
Quercetin: 2-DE Based Proteomic Analysis
This protocol describes a two-dimensional gel electrophoresis (2-DE) based method for analyzing proteomic changes induced by Quercetin.
-
Cell Culture and Treatment: PC-3 prostate cancer cells are cultured in appropriate media and treated with Quercetin (e.g., 50 µM for 24 hours) or a vehicle control.
-
Protein Extraction: Cells are lysed, and proteins are extracted using a buffer suitable for 2-DE.
-
Two-Dimensional Gel Electrophoresis: An equal amount of protein from treated and control cells is first separated by isoelectric focusing (IEF) in the first dimension, followed by SDS-PAGE in the second dimension.
-
Gel Staining and Image Analysis: The gels are stained with a fluorescent dye (e.g., SYPRO Ruby), and the protein spot patterns are imaged. The images are analyzed using software like DeCyder to identify protein spots with significant differences in intensity between the treated and control samples.
-
Protein Identification: Differentially expressed protein spots are excised from the gel, subjected to in-gel trypsin digestion, and the resulting peptides are identified by mass spectrometry.
Epigallocatechin-3-gallate (EGCG): Label-Free Quantitative Proteomics
This protocol details a label-free quantitative proteomics approach to study the effects of EGCG.
-
Cell Culture and Treatment: EA.hy926 endothelial cells are cultured and treated with EGCG (e.g., 100 µM for 24 hours) or a vehicle control.
-
Protein Extraction and Digestion: Proteins are extracted from the cells, quantified, and subjected to in-solution trypsin digestion.
-
LC-MS/MS Analysis: Each sample (treated and control) is analyzed separately by nano-liquid chromatography coupled to tandem mass spectrometry (nanoLC-ESI-Qq-TOF MS/MS).
-
Data Analysis: The raw data is processed using specialized software to identify peptides and proteins. The relative quantification of proteins is performed by comparing the signal intensity or spectral counts of the same peptides across different runs. Proteins with statistically significant changes in abundance between the EGCG-treated and control groups are identified.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by each polyphenol and a general workflow for quantitative proteomics.
Caption: this compound's inhibitory action on pro-survival pathways and activation of apoptosis.
Caption: Resveratrol's modulation of HSP27, cytoskeleton, and EMT to affect cell fate.
Caption: Quercetin's multi-faceted impact on cellular metabolism and protein homeostasis.
Caption: EGCG's inhibitory effects on key pathways governing cell migration and invasion.
Benchmarking Dieckol's performance in different antioxidant assays
A Comparative Guide for Researchers and Drug Development Professionals
Dieckol, a phlorotannin isolated from brown algae, has garnered significant attention within the scientific community for its potent antioxidant properties. This guide provides an objective comparison of this compound's performance in various antioxidant assays against other well-known antioxidants, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further research.
Quantitative Performance Analysis
The antioxidant capacity of this compound has been evaluated using several standard assays. The following table summarizes the half-maximal inhibitory concentration (IC50) and radical scavenging activity of this compound in comparison to other antioxidants. Lower IC50 values indicate greater antioxidant activity.
| Antioxidant Assay | This compound | Phlorofucofuroeckol A (PFF-A) | Ascorbic Acid (Vitamin C) | Butylated Hydroxytoluene (BHT) | Trolox |
| DPPH Radical Scavenging Activity (IC50) | 10.57 µg/mL (14.24 µM)[1] | 11.15 µg/mL (18.51 µM)[1] | ~78.74 µM[1] | ~127.85 µM[1] | - |
| Hydroxyl Radical Scavenging Activity | Stable activity at 125 µM[2] | - | Activity decreased over 7 days at 60°C and 90°C[2] | - | - |
| Intracellular ROS Scavenging | Significantly reduced ROS levels[3] | Significantly reduced ROS levels | - | - | - |
Note: The provided IC50 values are sourced from a comparative study and may vary depending on the specific experimental conditions.[1] It is important to note that direct comparisons between different studies should be made with caution due to potential variations in assay protocols. One study highlighted that this compound and PFF-A demonstrated approximately nine- and seven-fold stronger antioxidant activity than the standard BHT, and six- and four-fold greater activity than L-ascorbic acid in molar concentration, respectively.[1] Another study also indicated that this compound has a more stable antioxidant activity under heat stress compared to ascorbic acid.[2]
Experimental Protocols
Detailed methodologies for the most common antioxidant assays are provided below to ensure accurate and reproducible benchmarking of this compound's performance.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution, which is purple, is proportional to the antioxidant activity.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this working solution should be approximately 1.0 ± 0.1 at 517 nm.[4]
-
Sample Preparation: Dissolve this compound and other test compounds in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Reaction Mixture: In a 96-well microplate or a cuvette, add 20 µL of the sample or standard to 200 µL of the DPPH working solution.[5]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period, typically 30 minutes.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the ABTS•+ radical by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of this compound and other test compounds in a suitable solvent.
-
Reaction Mixture: Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Procedure:
-
Reagent Preparation: Prepare a working solution of the fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride). Prepare a series of concentrations of Trolox to be used as a standard.
-
Sample Preparation: Prepare dilutions of this compound and other test compounds.
-
Reaction Setup: In a 96-well black microplate, add the sample or Trolox standard, followed by the fluorescein working solution.
-
Incubation: Incubate the plate at 37°C for a pre-incubation period.
-
Initiation of Reaction: Add the AAPH solution to all wells to initiate the radical generation and fluorescence decay.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.[6]
-
Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then expressed as Trolox equivalents.
Signaling Pathway Modulation
This compound exerts its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular antioxidant defense system. A key pathway influenced by this compound is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
Caption: this compound-mediated activation of the Nrf2-ARE signaling pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7] this compound, by scavenging reactive oxygen species (ROS) or by directly interacting with Keap1, disrupts the Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for various antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). The upregulation of these enzymes enhances the cell's capacity to combat oxidative stress, thereby providing cellular protection.
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. Assessment of antioxidant activity by using different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Eckol Enhances Heme Oxygenase-1 Expression through Activation of Nrf2/JNK Pathway in HepG2 Cells [mdpi.com]
- 7. researchgate.net [researchgate.net]
Unlocking Synergies: A Comparative Guide to the Bioactive Potential of Dieckol in Combination Therapies
For researchers, scientists, and drug development professionals, the quest for more effective and targeted therapeutic strategies is perpetual. Dieckol, a phlorotannin derived from brown algae, has emerged as a compound of significant interest due to its potent anticancer, anti-inflammatory, and neuroprotective properties. While its standalone efficacy is well-documented, its potential for synergistic interplay with other bioactive compounds remains a compelling frontier in therapeutic research. This guide provides a comparative overview of this compound's established mechanisms and explores the prospective synergistic effects when combined with other notable bioactive agents. Detailed experimental protocols are provided to facilitate further investigation into these promising combinations.
This compound, primarily extracted from brown seaweeds like Ecklonia cava, exerts its biological activities through the modulation of key cellular signaling pathways.[1][2] Its therapeutic potential is largely attributed to its ability to influence pathways such as PI3K/AKT/mTOR, MAPK, and NF-κB, which are central to cell proliferation, inflammation, and survival.[1][2]
This compound's Standalone Bioactive Profile: A Mechanistic Overview
This compound's multifaceted bioactivity stems from its ability to intervene in critical cellular processes. In the context of cancer, it has been shown to inhibit cell proliferation and migration.[1] Its anti-inflammatory effects are well-documented, and it demonstrates neuroprotective capabilities by mitigating oxidative stress and apoptosis in neuronal cells.[3]
Anticancer Effects
This compound's anticancer activity is linked to its capacity to induce apoptosis and inhibit signaling pathways that drive tumor growth and metastasis.[2] It has been observed to suppress the PI3K/AKT/mTOR pathway, a critical regulator of cell survival and proliferation in many cancers.[1]
Anti-inflammatory Properties
The anti-inflammatory effects of this compound are attributed to its ability to downregulate pro-inflammatory enzymes and cytokines.[4] It can inhibit the activation of NF-κB, a key transcription factor that governs the expression of inflammatory mediators.
Neuroprotective Actions
In the realm of neuroprotection, this compound has been shown to protect neuronal cells from oxidative stress-induced damage and apoptosis.[3] Its antioxidant properties play a crucial role in its neuroprotective capacity.
Potential for Synergistic Effects: A Hypothesis-Driven Approach
While direct experimental evidence for the synergistic effects of this compound with other specific bioactive compounds is limited, a strong theoretical basis for such interactions exists. Combining this compound with other agents that have complementary mechanisms of action could lead to enhanced therapeutic outcomes.
Combination with Quercetin in Cancer Therapy
Quercetin, a flavonoid with known anticancer properties, often targets similar pathways as this compound, such as the PI3K/AKT pathway.[5][6] A synergistic combination could allow for lower effective doses of each compound, potentially reducing toxicity while achieving a more potent anticancer effect. The dual inhibition of multiple nodes within a signaling cascade can prevent the development of resistance.
Synergistic Anti-inflammatory Action with Resveratrol
Resveratrol, a polyphenol found in grapes and other plants, is a well-known anti-inflammatory agent that can modulate the NF-κB and MAPK signaling pathways.[7][8][9][10] A combination of this compound and Resveratrol could lead to a more comprehensive blockade of inflammatory signaling, resulting in a potent synergistic anti-inflammatory effect.
Neuroprotective Synergy with Curcumin
Curcumin, the active compound in turmeric, possesses strong antioxidant and anti-inflammatory properties that contribute to its neuroprotective effects.[11][12] Combining this compound with Curcumin could offer a multi-pronged approach to neuroprotection, simultaneously targeting oxidative stress, inflammation, and apoptotic pathways to a greater extent than either compound alone.
Experimental Protocols for Investigating Synergism
To validate the potential synergistic effects of this compound, rigorous experimental investigation is necessary. The following are detailed methodologies for key experiments.
Cell Viability and Synergy Analysis
-
Objective: To determine the cytotoxic effects of this compound, a partner compound (e.g., Quercetin), and their combination on cancer cell lines and to quantify synergy.
-
Methodology:
-
Cell Culture: Culture relevant cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media and conditions.
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound alone, the partner compound alone, and their combination in a fixed ratio.
-
MTT Assay: After a 48-hour incubation, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment. Use the Combination Index (CI) method of Chou and Talalay to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Western Blot Analysis of Signaling Pathways
-
Objective: To investigate the effect of the combination treatment on key signaling proteins.
-
Methodology:
-
Protein Extraction: Treat cells with this compound, the partner compound, and their combination at their respective IC50 concentrations for 24 hours. Lyse the cells to extract total protein.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-AKT, total AKT, p-NF-κB, total NF-κB) and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the in vivo anticancer efficacy of the combination treatment.
-
Methodology:
-
Animal Model: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, this compound alone, partner compound alone, and the combination. Administer treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Presentation: A Framework for Comparison
To facilitate a clear comparison of the effects, all quantitative data should be summarized in structured tables.
Table 1: In Vitro Cytotoxicity and Synergy Analysis
| Treatment | IC50 (µM) | Combination Index (CI) at ED50 |
| This compound | ||
| Compound X | ||
| This compound + Compound X |
Table 2: In Vivo Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | ||
| This compound | ||
| Compound X | ||
| This compound + Compound X |
Visualizing Mechanisms and Workflows
Graphical representations of signaling pathways and experimental designs are crucial for clarity and understanding.
Caption: this compound's inhibition of the PI3K/AKT/mTOR pathway.
Caption: Experimental workflow for evaluating synergistic effects.
References
- 1. This compound inhibits non‐small–cell lung cancer cell proliferation and migration by regulating the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Ecklonia cava Extract on Neuronal Damage and Apoptosis in PC-12 Cells against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory Effects of the Combined Treatment of Resveratrol- and Protopanaxadiol-Enriched Rice Seed Extract on Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of the Combined Treatment of Resveratrol- and Protopanaxadiol-Enriched Rice Seed Extract on Lipopolysaccharide-Stimulated RAW264.7 Cells [mdpi.com]
- 9. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Does combined therapy of curcumin and epigallocatechin gallate have a synergistic neuroprotective effect against spinal cord injury? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NEUROPROTECTIVE EFFECTS OF CURCUMIN - PMC [pmc.ncbi.nlm.nih.gov]
Dieckol: An In Vitro and In Vivo Efficacy Comparison Guide
Dieckol, a phlorotannin derived from brown algae such as Ecklonia cava, has garnered significant scientific interest for its diverse therapeutic properties. This guide provides a comprehensive comparison of this compound's efficacy with other relevant compounds across various applications, supported by experimental data from in vitro and in vivo studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.
Data Presentation: Comparative Efficacy Tables
The following tables summarize the quantitative data on the efficacy of this compound and its comparators in key therapeutic areas.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value / Activity | Reference |
| This compound | DPPH Radical Scavenging | ~80% scavenging at 62.5 µM | [1] |
| Eckol | DPPH Radical Scavenging | IC50: 8.8 µM | [2] |
| Phlorofucofuroeckol A (PFF-A) | DPPH Radical Scavenging | Stronger than this compound at the same concentration | [3] |
| Ascorbic Acid (Vitamin C) | DPPH Radical Scavenging | Activity decreases significantly at higher temperatures | [1] |
| α-Tocopherol (Vitamin E) | Weight Gain Test | Less effective than a mixture of eckol and PFF-A at 0.05% | [2] |
Table 2: Neuroprotective Effects
| Compound | Model | Efficacy | Reference |
| This compound | Aβ₁₋₄₂-induced toxicity in PC12 cells | No significant neuroprotection | [4] |
| Phlorofucofuroeckol A (PFF-A) | Aβ₁₋₄₂-induced toxicity in PC12 cells | Significantly increased cell viability to ~100% | [4] |
| Eckol | Aβ₁₋₄₂-induced toxicity in PC12 cells | No significant neuroprotection | [4] |
Table 3: Photoprotective Effects against UVB-induced Damage
| Compound | Model | Efficacy | Reference |
| This compound | UVB-irradiated Human Dermal Fibroblasts | Reduced ROS, increased cell viability, inhibited collagenase | [5] |
| This compound | UVB-irradiated Hairless Mice | Diminished epidermal and dermal thickness, improved skin hydration | [6] |
| Resveratrol | UVB-irradiated HaCaT keratinocytes | Markedly increased cell survival | [7] |
| Resveratrol | UVB-irradiated Hairless Mouse Skin | Reduced sunburn and tanning | [7][8] |
Table 4: Anti-Diabetic Effects
| Compound | Model | Efficacy | Reference |
| This compound | db/db diabetic mouse model | Reduced blood glucose and serum insulin levels | |
| Metformin | Type 2 Diabetes Patients | First-line oral therapy to reduce hyperglycemia | [9][10] |
Table 5: Anticancer Effects (Breast Cancer)
| Compound | Cell Line | Efficacy (IC50 / Effect) | Reference |
| This compound | MCF-7 | Suppressed cell migration, inhibited MMP-9 and VEGF expression | [11][12] |
| Doxorubicin | MCF-7 | Standard chemotherapy, induces cytotoxicity | [13] |
| Doxorubicin + Curcumin | Doxorubicin-resistant MCF-7 | Decreased IC50 of doxorubicin | [14] |
Table 6: 5α-Reductase Inhibition
| Compound | Assay | IC50 Value | Reference |
| This compound | In vitro 5α-reductase activity | Data not available in searched articles | |
| Finasteride | In vitro 5α-reductase activity (human prostate) | 1 ng/ml | [15] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [1][16]
-
Prepare a stock solution of DPPH in methanol (e.g., 1 mM).
-
Prepare various concentrations of the test compound (this compound, comparators) in a suitable solvent.
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound solution to the wells.
-
Include a control group with the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [16][17]
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with a strong oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Prepare various concentrations of the test compound.
-
Add a small volume of the test compound solution to a fixed volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time.
-
Measure the absorbance at the specified wavelength.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Cell Viability Assessment (MTT Assay)[18][19][20]
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound, comparators) and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
Include untreated cells as a control.
-
After the incubation period, add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
In Vivo Diabetic Mouse Model[21][22][23]
-
Induction of Diabetes:
-
Type 1 Diabetes Model: Use a chemical agent like streptozotocin (STZ) to destroy pancreatic β-cells. A single high dose or multiple low doses of STZ can be administered intraperitoneally.
-
Type 2 Diabetes Model: Use genetically diabetic mice (e.g., db/db mice) or induce diabetes through a high-fat diet (HFD) often in combination with a low dose of STZ.
-
-
Animal Groups:
-
Normal control group (non-diabetic).
-
Diabetic control group (untreated).
-
Diabetic group treated with this compound (at various doses).
-
Diabetic group treated with a comparator drug (e.g., Metformin).
-
-
Treatment: Administer the test compounds orally or via injection for a specified duration.
-
Monitoring:
-
Regularly measure blood glucose levels from tail vein blood samples.
-
Monitor body weight throughout the study.
-
Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) to assess glucose metabolism and insulin sensitivity.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood samples to measure serum insulin and other relevant biomarkers.
-
Harvest organs like the pancreas, liver, and kidney for histological analysis.
-
Western Blotting for MAPK Signaling Pathway[24][25][26][27]
-
Protein Extraction:
-
Treat cells with the test compound for a specific time.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature the protein samples by heating with Laemmli buffer.
-
Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a representative experimental workflow.
Caption: this compound's photoprotective mechanism against UVB-induced skin aging.
Caption: this compound's inhibitory effect on breast cancer cell migration.
Caption: A typical workflow for the MTT cell viability assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterizing Eckol as a Therapeutic Aid: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound, an Algae-Derived Phenolic Compound, Suppresses UVB-Induced Skin Damage in Human Dermal Fibroblasts and Its Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Isolated from Eisenia bicyclis Ameliorates Wrinkling and Improves Skin Hydration via MAPK/AP-1 and TGF-β/Smad Signaling Pathways in UVB-Irradiated Hairless Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The bioactivities of resveratrol and its naturally occurring derivatives on skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Skin Lightening Efficacy of Resveratrol and Its Analogs: From in Vitro Studies to Cosmetic Applications [mdpi.com]
- 9. Mechanisms of action of metformin in type 2 diabetes: Effects on mitochondria and leukocyte-endothelium interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. First Evidence that Ecklonia cava-Derived this compound Attenuates MCF-7 Human Breast Carcinoma Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First evidence that Ecklonia cava-derived this compound attenuates MCF-7 human breast carcinoma cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Comparison of finasteride (Proscar), a 5 alpha reductase inhibitor, and various commercial plant extracts in in vitro and in vivo 5 alpha reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. researchgate.net [researchgate.net]
Navigating the Bioavailability Challenge of Dieckol: A Comparative Guide to Formulation Strategies
For researchers, scientists, and drug development professionals, the therapeutic promise of Dieckol, a phlorotannin from brown algae, is often met with the formidable challenge of its low oral bioavailability. This guide provides a comparative analysis of available data on this compound formulations, details the experimental protocols used to assess their in vivo performance, and explores advanced formulation strategies that hold the key to unlocking its full potential.
This compound has demonstrated a spectrum of compelling biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. However, its clinical translation is significantly hampered by poor absorption from the gastrointestinal tract.[1] This guide aims to consolidate the current understanding of this compound's pharmacokinetic profile and shed light on emerging formulation technologies designed to enhance its systemic exposure.
Quantitative Analysis of this compound Bioavailability
To date, comprehensive in vivo pharmacokinetic data for this compound is primarily available for an unformulated Ecklonia cava extract rich in this phlorotannin. A key study in Sprague-Dawley rats provides critical baseline data for the oral bioavailability of this compound.[1]
The oral bioavailability of this compound was found to be exceptionally low, ranging from 0.06% to 0.23% in rats after administration of an Ecklonia cava extract.[2] This study highlights the significant hurdles in achieving therapeutic systemic concentrations of this compound through conventional oral delivery. The data strongly suggest that advanced formulation strategies are not just beneficial but essential for the future clinical development of this compound.[3][4]
Below is a summary of the pharmacokinetic parameters for this compound following oral administration of an Ecklonia cava extract in Sprague-Dawley rats.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Absolute Bioavailability (%) | Reference |
| Unformulated Ecklonia cava Extract | 100 | 25.1 ± 11.5 | 2.7 ± 1.5 | 113 ± 37.8 | 0.06 - 0.23 | [1] |
| Unformulated Ecklonia cava Extract | 1000 | 257 ± 117 | 4.0 ± 2.0 | 2180 ± 984 | 0.06 - 0.23 | [1] |
Advanced Formulation Strategies to Enhance this compound Bioavailability
While specific in vivo data for advanced this compound formulations are not yet widely published, the field of pharmaceutical sciences offers several promising technologies to overcome the challenges of poor solubility and low permeability that this compound faces. These strategies are being explored for various polyphenolic compounds with similar bioavailability issues.[5]
-
Nano-sized Delivery Systems: Encapsulating this compound into nanoparticles can protect it from degradation in the gastrointestinal tract and enhance its absorption.[1] Polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) are potential candidates.[6][7]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic compounds like this compound in the gut, thereby increasing their absorption.[8][9]
-
Phytosomes: Forming complexes of this compound with phospholipids to create phytosomes can enhance its lipid solubility and ability to cross biological membranes, leading to improved bioavailability.[10][11]
-
Solid Dispersions: Dispersing this compound in a carrier matrix at the molecular level can increase its dissolution rate and oral absorption.[11][12]
Experimental Protocols for Bioavailability Assessment
The following outlines a typical experimental protocol for determining the oral bioavailability of a novel this compound formulation in a preclinical animal model, such as the Sprague-Dawley rat.
1. Animal Model and Housing:
-
Male Sprague-Dawley rats (250-300g) are commonly used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Fasting overnight before dosing is typical to minimize food effects on absorption.
2. Formulation Administration:
-
Intravenous (IV) Administration: A solution of this compound (e.g., in a suitable vehicle like a mixture of saline, ethanol, and polyethylene glycol) is administered as a bolus dose (e.g., 10 mg/kg) through the tail vein to determine the complete systemic exposure (100% bioavailability reference).[1]
-
Oral (PO) Administration: The this compound formulation (e.g., unformulated extract, nanoformulation) is administered via oral gavage at specific doses (e.g., 100 mg/kg and 1000 mg/kg).[1]
3. Blood Sampling:
-
Blood samples (approximately 0.25 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 36 hours) post-dosing.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
4. Bioanalytical Method:
-
Plasma concentrations of this compound are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[1] This method provides the necessary sensitivity and selectivity to detect the low levels of this compound expected in the plasma.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
-
Absolute Bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in this compound research, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a bioavailability study and a relevant biological signaling pathway that this compound is known to modulate.
This compound's therapeutic effects are often attributed to its ability to modulate intracellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial in cell survival and proliferation.
References
- 1. mdpi.com [mdpi.com]
- 2. Examination of the pharmacodynamics and pharmacokinetics of a diclofenac poly(lactic-co-glycolic) acid nanoparticle formulation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. mdpi.com [mdpi.com]
- 6. Chapter 6 - Solid lipid nanoparticle formulations pharmacokinetic and biopharmaceutical aspects in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid Lipid Nanoparticles for Drug Delivery: Pharmacological and Biopharmaceutical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phyto-phospholipid complexes (phytosomes): A novel strategy to improve the bioavailability of active constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phcogrev.com [phcogrev.com]
- 12. jddtonline.info [jddtonline.info]
A Meta-Analysis of Dieckol's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dieckol, a phlorotannin extracted from brown algae, notably Ecklonia cava, has garnered significant scientific interest for its diverse therapeutic properties. This meta-analysis provides a comparative guide to the therapeutic potential of this compound, focusing on its anticancer, antioxidant, and neuroprotective effects. The information is presented to aid researchers, scientists, and drug development professionals in evaluating its standing against other alternatives, supported by experimental data and detailed methodologies.
Comparative Analysis of Therapeutic Efficacy
The therapeutic efficacy of this compound has been evaluated across various preclinical models. This section summarizes the quantitative data to offer a clear comparison with established therapeutic agents and other natural compounds.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its efficacy, often measured by the half-maximal inhibitory concentration (IC50), is comparable to or, in some instances, more potent than other natural compounds, though generally less potent than conventional chemotherapeutic drugs like doxorubicin.
| Cell Line | This compound IC50 | Alternative | Alternative IC50 | Reference |
| Colon Cancer | ||||
| HCT-116 | 32 µM | - | - | |
| Osteosarcoma | ||||
| MG-63 | 15 µM | Doxorubicin | Not specified in study | |
| Breast Cancer | ||||
| MCF-7 | Not specified | Doxorubicin | ~8.3 µM | |
| SK-BR-3 | Not specified | Doxorubicin | Not specified in study | |
| Ovarian Cancer | ||||
| A2780 | Cytotoxic effects noted | - | - | |
| SKOV3 | Cytotoxic effects noted | - | - |
Antioxidant Activity
This compound exhibits potent antioxidant activity, primarily through its ability to scavenge free radicals. Its performance is often compared to standard antioxidants like ascorbic acid and Trolox.
| Assay | This compound Activity | Alternative | Alternative Activity | Reference |
| DPPH Radical Scavenging | Stable up to 90°C, ~80% activity at 62.5 µM | Ascorbic Acid | Activity decreased over time at 60°C and 90°C | |
| Hydroxyl Radical Scavenging | More stable under heat than ascorbic acid | Ascorbic Acid | Less stable under heat | |
| Intracellular ROS Reduction (MGO-induced) | Significant reduction at 1, 5, and 20 µM | - | - |
Anti-inflammatory and Neuroprotective Effects
This compound has shown promise in mitigating inflammatory responses and protecting neuronal cells from damage.
| Model | This compound Effect | Alternative | Alternative Effect | Reference |
| Carrageenan-induced paw edema | Significant inhibition of edema and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) at 5, 10, and 20 mg/kg | Diclofenac sodium | Significant reduction in pro-inflammatory cytokines | |
| Glutamate-induced neurotoxicity in HT22 cells | Increased cell viability in a dose-dependent manner (1-50 µM) | - | - | |
| Aβ25-35-treated PC12 cells | Inhibition of pro-inflammatory mediators (iNOS, COX-2, TNF-α, IL-1β) | - | - |
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating key cellular signaling pathways. The following diagrams illustrate the primary mechanisms identified in the literature.
PI3K/Akt/mTOR Pathway Inhibition in Cancer
This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell proliferation, survival, and growth. By downregulating the phosphorylation of key proteins in this pathway, this compound induces apoptosis and cell cycle arrest in cancer cells.
Nrf2/HO-1 Pathway Activation in Antioxidant Defense
This compound enhances the cellular antioxidant defense system by activating the Nrf2/HO-1 pathway. This leads to the expression of various antioxidant and detoxifying enzymes, protecting cells from oxidative stress.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Dieckol
Personal Protective Equipment (PPE)
A risk-based approach is crucial when determining the appropriate level of personal protective equipment. The following table summarizes recommended PPE for handling Dieckol, particularly in its powdered form.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Should be worn at all times to protect against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended to prevent dermal contact. Gloves should be inspected for integrity before each use. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Dust Mask or Respirator | When handling this compound powder outside of a chemical fume hood, a NIOSH-approved dust mask or respirator is advised to prevent inhalation. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure minimizes the risk of exposure and contamination.
1. Preparation:
-
Area Designation: Designate a specific area for handling this compound.
-
Equipment: Ensure all necessary equipment, including spatulas, weigh boats, and containers, are clean and readily accessible.
-
Ventilation: Whenever feasible, handle powdered this compound within a certified chemical fume hood to minimize inhalation risks.
2. Handling:
-
Weighing and Transferring: Use a spatula for transferring the powder. Avoid scooping or any action that could generate dust.
-
Solution Preparation: When dissolving this compound, add the solvent to the powder slowly and stir gently to avoid splashing. Studies have used solvents such as dimethyl sulfoxide (DMSO) and methanol to prepare this compound solutions.[1][2]
3. Storage:
-
Container: Store this compound in a tightly sealed container to prevent oxidation and contamination.
-
Environment: Keep the container in a cool, dry, and well-ventilated area. The recommended storage temperature is typically 2-8°C.
Disposal Plan
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, wipes, and weigh boats, should be collected in a designated hazardous waste container.
-
Chemical Waste: Unused this compound and any solutions containing this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.
Toxicity and Safety Data Overview
While a comprehensive toxicological profile for this compound is not fully established, available studies suggest a low level of toxicity.
| Data Point | Findings | Citations |
| In Vitro Studies | This compound did not show adverse effects on cell viability even at higher concentrations.[3] It was found to be non-toxic to Vero cells with CC50 values greater than 200 μM.[4] | [3][4] |
| Animal Studies | Enzymatic extracts containing 35% this compound stimulated hair growth in Wistar rats without any mortality or morbidity.[3] A subchronic toxicity study in rats identified a no-observed-adverse-effect-level (NOAEL) of 750 mg/kg body weight per day for a phlorotannin extract containing this compound.[5] | [3][5] |
| Human Studies | Supplementation with a this compound-rich extract at a concentration of 1.5 g/day for 12 weeks in pre-diabetic individuals did not show any adverse effects.[6][7] | [6][7] |
| Genotoxicity | No evidence of genotoxicity was found for a phlorotannin extract rich in this compound.[5] | [5] |
It is important to note that the absence of comprehensive safety data necessitates a cautious approach. The information provided here should be used to supplement, not replace, a thorough risk assessment conducted by the user in the context of their specific experimental procedures.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Method development and validation of phloroglucinol and this compound in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a SARS-CoV 3CLpro inhibitor, isolated from the edible brown algae Ecklonia cava - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety of Ecklonia cava phlorotannins as a novel food pursuant to Regulation (EC) No 258/97 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of a this compound-rich extract (AG-dieckol) of brown algae, Ecklonia cava, in pre-diabetic individuals: a double-blind, randomized, placebo-controlled clinical trial - Food & Function (RSC Publishing) [pubs.rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
